Tetrabromosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrabromosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br4Si/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMYMZGQVTROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiBr4, Br4Si | |
| Record name | silicon(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064872 | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-66-4 | |
| Record name | Silicon bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
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| Record name | Silicon tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAC9YWL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrabromosilane (SiBr₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromosilane, also known as silicon tetrabromide (SiBr₄), is an inorganic compound composed of a central silicon atom covalently bonded to four bromine atoms.[1][2] It is a colorless liquid at room temperature with a suffocating odor, primarily due to its high reactivity with moisture, which causes it to hydrolyze and release hydrogen bromide.[1][2] SiBr₄ serves as a key precursor in materials science, particularly in the chemical vapor deposition (CVD) of silicon-based thin films used in the semiconductor industry.[1] Its structural and bonding characteristics are fundamental to understanding its reactivity and applications. This guide provides a detailed technical overview of the molecular structure, bonding, and experimental determination methods for this compound.
Molecular Structure and Geometry
The molecular architecture of this compound is defined by a central silicon atom and four peripheral bromine atoms. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central silicon atom arrange themselves to minimize repulsion, resulting in a tetrahedral molecular geometry .[3][4][5][6]
Hybridization
To form four equivalent single bonds, the central silicon atom undergoes sp³ hybridization .[3][4] Its one 3s and three 3p valence orbitals combine to form four degenerate sp³ hybrid orbitals. Each of these hybrid orbitals overlaps with a 4p orbital from a bromine atom to form a sigma (σ) bond.
Bond Angles
In an ideal tetrahedral structure, the angle between any two adjacent bonds is approximately 109.5 degrees .[3][4][5] This Br-Si-Br bond angle is a direct consequence of the tetrahedral arrangement that maximizes the distance between the four bromine atoms.[5]
Covalent Bonding in SiBr₄
The bonding in this compound is characterized by four identical silicon-bromine single covalent bonds.
Lewis Structure
The Lewis structure depicts the arrangement of valence electrons. Silicon, in group 14, has four valence electrons, and each bromine, in group 17, has seven.[4] The central silicon atom forms a single bond with each of the four bromine atoms, satisfying the octet rule for all atoms.[7] Each Si-Br bond consists of one shared pair of electrons, and each bromine atom has three lone pairs of electrons.[8]
Figure 1: Lewis Structure of this compound
Bond Polarity and Molecular Polarity
The electronegativity of silicon is approximately 1.90, while that of bromine is 2.96. The significant difference in electronegativity (ΔEN ≈ 1.06) results in each Si-Br bond being polar covalent , with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the silicon atom.[9]
Despite the presence of four polar bonds, the SiBr₄ molecule as a whole is nonpolar .[9] The symmetrical tetrahedral arrangement causes the individual bond dipoles to cancel each other out, resulting in a net molecular dipole moment of zero.[9]
Bond Order
In the SiBr₄ molecule, each silicon-bromine bond is a single bond. Therefore, the bond order for each Si-Br bond is 1.[5] The molecule does not exhibit resonance structures.[5]
Quantitative Structural Data
The precise structural parameters of SiBr₄ have been determined through various experimental and computational methods.
| Parameter | Experimental (Gas-Phase Electron Diffraction) | Experimental (X-ray Crystallography) | Computational (NIST Database) |
| Si-Br Bond Length | 2.183 ± 0.004 Å | 2.19 - 2.22 Å (varies with crystal phase)[10][11][12] | 2.209 Å |
| Br-Si-Br Bond Angle | ~109.5° | ~109.5° (in tetrahedral geometry)[10][11][12] | ~109.5° |
| Molecular Geometry | Tetrahedral | Tetrahedral[10][11][12] | Tetrahedral |
Table 1: Summary of Quantitative Structural Data for SiBr₄
| Parameter | Value | Units | Reference |
| Vibrational Frequency (ν₁, A₁) | 249 | cm⁻¹ | Shim |
| Vibrational Frequency (ν₂, E) | 90 | cm⁻¹ | Shim |
| Vibrational Frequency (ν₃, T₂) | 487 | cm⁻¹ | Shim |
| Vibrational Frequency (ν₄, T₂) | 137 | cm⁻¹ | Shim |
Table 2: Fundamental Vibrational Frequencies of SiBr₄
Experimental Protocols for Structural Determination
The molecular structure of this compound has been elucidated primarily through gas-phase electron diffraction and X-ray crystallography, complemented by vibrational spectroscopy.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.[13]
Methodology:
-
Sample Introduction: A gaseous sample of SiBr₄ is effused through a nozzle into a high-vacuum chamber.[13]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the gas stream.[13]
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SiBr₄ molecules. This scattering creates a diffraction pattern of concentric rings.
-
Detection: The diffraction pattern is captured on a detector, such as a photographic plate or a CCD camera.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is mathematically transformed into a radial distribution curve, from which internuclear distances (bond lengths) and bond angles can be accurately determined.[13]
Figure 2: Workflow for Gas-Phase Electron Diffraction
X-ray Crystallography
This technique is used to determine the arrangement of atoms within a crystal. For SiBr₄, which is a liquid at room temperature, the sample must be cooled to its solid state. Studies have identified at least two crystalline phases: a low-temperature beta phase (monoclinic, P2₁/c) and a high-temperature alpha phase (cubic, Pa3).
Methodology:
-
Crystallization: A single crystal of SiBr₄ is grown by cooling the liquid below its melting point (5 °C).[14] For powder diffraction, a polycrystalline sample is used.
-
X-ray Source: A focused beam of monochromatic X-rays is generated and directed at the crystal.[15]
-
Diffraction: The X-rays are diffracted by the planes of atoms in the crystal lattice, according to Bragg's Law.[16]
-
Detection: The diffracted X-rays produce a pattern of spots of varying intensity, which is recorded by a detector.[17]
-
Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. An atomic model of the SiBr₄ molecule is then fitted into this map to determine bond lengths, bond angles, and the overall packing of molecules in the crystal.[17]
Figure 3: Workflow for X-ray Crystallography
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules.[18][19] A molecule vibrates at specific frequencies corresponding to discrete energy levels.[20] For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For it to be Raman active, it must cause a change in the molecule's polarizability. The number and symmetry of the observed vibrational bands in the IR and Raman spectra of SiBr₄ are consistent with its tetrahedral (Td point group) structure.
Conclusion
This compound (SiBr₄) possesses a well-defined nonpolar, tetrahedral structure governed by the sp³ hybridization of the central silicon atom. Its four polar Si-Br covalent bonds are arranged symmetrically, resulting in a net dipole moment of zero. Quantitative structural parameters, including Si-Br bond lengths of approximately 2.18–2.22 Å and Br-Si-Br bond angles of 109.5°, have been precisely determined through sophisticated experimental techniques like gas-phase electron diffraction and X-ray crystallography. This comprehensive understanding of its molecular structure and bonding is critical for controlling its reactivity and optimizing its use in advanced materials synthesis and other chemical applications.
References
- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 2. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 3. math.answers.com [math.answers.com]
- 4. brainly.com [brainly.com]
- 5. Page loading... [guidechem.com]
- 6. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. knordslearning.com [knordslearning.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 12. Materials Data on SiBr4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 14. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]
- 15. X-Ray Crystallography [www2.tulane.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Synthesis of High-Purity Tetrabromosilane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
High-purity Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a versatile inorganic compound with significant applications in the synthesis of advanced materials and as a reagent in organic chemistry. Its utility in the production of high-purity silicon, silicon-based thin films for the semiconductor industry, and as a precursor for various organosilicon compounds underscores the importance of well-defined synthesis and purification methodologies.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes, detailed experimental protocols, purification techniques, and analytical methods for achieving high-purity this compound.
Core Synthesis Routes for this compound
Two principal methods dominate the synthesis of this compound: the direct bromination of elemental silicon and the reaction of silicon with hydrogen bromide at elevated temperatures.
Direct Bromination of Silicon
This route involves the direct, exothermic reaction of elemental bromine with silicon. The reaction is typically conducted at high temperatures, and the presence of a copper catalyst can enhance the reaction rate.[3]
Reaction: Si(s) + 2Br₂(g) → SiBr₄(g)
Reaction of Silicon with Hydrogen Bromide
In this high-temperature process, silicon powder reacts with anhydrous hydrogen bromide gas to yield this compound and hydrogen gas.[3][4] A notable aspect of this method is the potential formation of bromosilane byproducts, such as tribromosilane (SiHBr₃) and dibromosilane (SiH₂Br₂).[4][5]
Reaction: Si(s) + 4HBr(g) → SiBr₄(g) + 2H₂(g)
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis via Direct Bromination of Silicon
Objective: To synthesize this compound through the direct reaction of silicon with bromine vapor.
Materials:
-
Silicon powder (metallurgical grade, >98% purity)[6]
-
Liquid bromine (≥99.5% purity)
-
Copper powder (optional catalyst)
-
High-purity argon or nitrogen gas
-
Dry ice and acetone for cold trap
Apparatus:
-
Horizontal tube furnace with a quartz reaction tube
-
Bromine vapor generation flask equipped with a heating mantle
-
Mass flow controller for the inert carrier gas
-
Condensation trap (e.g., a cold finger)
-
Schlenk line for maintaining an inert atmosphere
-
Fractional distillation apparatus
Procedure:
-
A quartz boat containing a precisely weighed amount of silicon powder (and copper catalyst, if utilized) is positioned in the center of the quartz reaction tube.
-
The entire apparatus is assembled and rigorously purged with a dry, inert gas (argon or nitrogen) to eliminate atmospheric oxygen and moisture. A gentle, continuous flow of the inert gas is maintained throughout the synthesis.
-
The tube furnace is heated to a stable reaction temperature, typically in the range of 600-700 °C.
-
The flask containing liquid bromine is gently warmed to generate a steady stream of bromine vapor. This vapor is transported into the reaction tube by the inert carrier gas.
-
The bromine vapor reacts with the heated silicon, producing gaseous this compound.
-
The product gas stream is directed through a cold trap maintained at approximately -78 °C with a dry ice/acetone bath, causing the this compound to condense into a colorless liquid.
-
Once the reaction is complete, the bromine flow is halted, and the system is allowed to cool to room temperature under the inert gas flow.
-
The crude this compound is carefully collected from the trap under an inert atmosphere for subsequent purification.
Protocol 2: Synthesis via Reaction of Silicon with Hydrogen Bromide
Objective: To synthesize this compound by the high-temperature reaction of silicon with anhydrous hydrogen bromide gas.
Materials:
-
Silicon powder (>98% purity)
-
Anhydrous hydrogen bromide gas
-
High-purity argon or nitrogen gas
Apparatus:
-
High-temperature tube furnace with a ceramic or quartz reaction tube
-
Mass flow controllers for precise control of HBr and inert gas flow rates
-
A series of strategically placed cold traps
-
A scrubber system filled with a basic solution (e.g., sodium hydroxide) to neutralize unreacted HBr
Procedure:
-
A known quantity of silicon powder is loaded into the reaction tube, which is then placed inside the tube furnace.
-
The system is thoroughly purged with a high-purity inert gas.
-
The furnace is heated to a constant temperature of 600 °C.[3][4]
-
A controlled flow of anhydrous hydrogen bromide gas is introduced into the reaction tube.
-
The gaseous products, including this compound, hydrogen, and any unreacted HBr, are passed through the series of cold traps to condense the SiBr₄.
-
The non-condensable gases are safely vented through the scrubber system.
-
After the reaction is deemed complete, the HBr flow is stopped, and the apparatus is cooled to ambient temperature under a continuous flow of inert gas.
-
The crude liquid this compound is collected from the traps under an inert atmosphere.
Purification of this compound
To achieve the high purity required for advanced applications, crude this compound is purified by fractional distillation . This technique effectively separates SiBr₄ from byproducts and other impurities based on differences in their boiling points.
Experimental Protocol for Fractional Distillation:
-
Under a dry, inert atmosphere, the crude this compound is transferred to a distillation flask.
-
A fractional distillation apparatus, complete with a Vigreux or packed column, a condenser, and a receiving flask, is assembled. All glassware must be scrupulously dried and purged with an inert gas.
-
The distillation flask is heated gently and evenly to initiate vaporization.
-
The fraction that distills at the characteristic boiling point of this compound, 153 °C, is collected.[3] Lower-boiling point fractions are discarded, while higher-boiling point impurities remain in the distillation flask.
Quantitative Data Summary
The following table summarizes key quantitative data for the described synthesis routes.
| Synthesis Method | Reactants | Temperature (°C) | Catalyst | Typical Yield (%) | Achievable Purity (%) | Key Byproducts |
| Direct Bromination | Si, Br₂ | 600 - 700 | Cu (optional) | > 85 | > 99.99 | Unreacted Br₂ |
| Reaction with HBr | Si, HBr | 600 | None | 70 - 90 | > 99.99 | SiHBr₃, SiH₂Br₂[4][5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of high-purity this compound.
Caption: Workflow for High-Purity this compound Production.
Purity Analysis
Verification of the purity of the final this compound product is paramount and is typically achieved through the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical tool is used for the identification and quantification of volatile organic and bromosilane impurities.[7][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For applications in the semiconductor industry, the analysis of trace metallic impurities is critical. ICP-MS offers the sensitivity required to detect these impurities at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[9][10][11]
Critical Safety Precautions
-
This compound is a corrosive liquid that reacts violently with water and moisture, producing corrosive hydrobromic acid.[2][3] All handling and transfer operations must be performed under a strictly dry, inert atmosphere.
-
Bromine and hydrogen bromide are highly toxic and corrosive. The use of appropriate personal protective equipment (PPE), including respiratory protection, and handling within a certified fume hood are mandatory.
-
The high temperatures involved in these syntheses necessitate the use of appropriate safety shielding and adherence to established protocols for high-temperature laboratory work.
References
- 1. Purification [chem.rochester.edu]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Metal Impurities in Semiconductor Precursors by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Europub [europub.co.uk]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. icpms.cz [icpms.cz]
In-depth Technical Guide: Physicochemical Properties of Silicon Tetrabromide (SiBr4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the fundamental physicochemical properties of Silicon Tetrabromide (SiBr4), a compound of interest in various chemical synthesis and materials science applications. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Formula and Structure
Silicon Tetrabromide, also known as tetrabromosilane, is an inorganic compound with the chemical formula SiBr4.[1] It consists of a central silicon atom covalently bonded to four bromine atoms, resulting in a tetrahedral geometry.[2]
Molecular Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for SiBr4 is detailed below.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Silicon | Si | 28.0855[3] |
| Bromine | Br | 79.904[4][5][6] |
The molecular weight of SiBr4 is calculated as follows:
Molecular Weight = (1 × Atomic Weight of Si) + (4 × Atomic Weight of Br) Molecular Weight = (1 × 28.0855) + (4 × 79.904) = 347.7015 g/mol
This calculated value is consistent with experimentally determined and published molecular weights for Silicon Tetrabromide.
Table 2: Molecular Weight of SiBr4
| Compound | Chemical Formula | Calculated Molecular Weight ( g/mol ) | Published Molecular Weight ( g/mol ) |
| Silicon Tetrabromide | SiBr4 | 347.7015 | 347.70[2][7], 347.702[8][9] |
Logical Relationship for Molecular Weight Calculation
The relationship between the atomic weights of the constituent elements and the final molecular weight of the compound can be visualized as a simple workflow.
Caption: Workflow for calculating the molecular weight of SiBr4.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Atomic Data for Silicon (Si) [physics.nist.gov]
- 4. quora.com [quora.com]
- 5. Bromine - Wikipedia [en.wikipedia.org]
- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Silicon Tetrabromide [drugfuture.com]
- 8. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]
- 9. silicon tetrabromide [webbook.nist.gov]
An In-depth Technical Guide to the Lewis Acidity of Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidic properties of tetrabromosilane (SiBr4). It covers the fundamental principles of its acidity, quantitative measures, experimental protocols for characterization, and its application in catalysis.
Introduction to the Lewis Acidity of this compound
This compound (SiBr4), a colorless, fuming liquid, is a tetravalent silicon halide that serves as a notable Lewis acid in various chemical transformations.[1] A Lewis acid is defined as an electron-pair acceptor. Despite having a complete octet of electrons around the central silicon atom, SiBr4 can expand its coordination sphere to accept electron pairs from Lewis bases. This is attributed to the presence of low-lying empty d-orbitals on the silicon atom. The silicon atom in SiBr4 is bonded to four electron-withdrawing bromine atoms, which creates a significant partial positive charge on the silicon, making it electrophilic and thus capable of acting as a Lewis acid.
The Lewis acidity of silicon tetrahalides follows the trend: SiI4 < SiBr4 < SiCl4 < SiF4.[1] This trend is primarily governed by the electronegativity of the halogen atoms. As the electronegativity of the halogen increases, the silicon atom becomes more electron-deficient and, consequently, a stronger Lewis acid.
SiBr4 reacts with a variety of Lewis bases, such as amines, ethers, and phosphines, to form stable adducts. These reactions are fundamental to its role as a catalyst and reagent in organic synthesis.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common parameters include the Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).
Acceptor Number (AN)
Fluoride Ion Affinity (FIA)
The Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A higher FIA value corresponds to a stronger Lewis acid. While a specific calculated FIA for SiBr4 is not found in the searched literature, the percent buried volume (%VBur), a related steric parameter, has been calculated for the [Br4SiF]⁻ adduct.[3]
| Parameter | Description | Typical Values for Comparison |
| Acceptor Number (AN) | Experimental measure of Lewis acidity based on the ³¹P NMR shift of Et3PO. | SbCl5: 100, AlCl3: 87, TiCl4: 70 |
| Fluoride Ion Affinity (FIA) (kJ/mol) | Calculated gas-phase enthalpy change for the reaction LA + F⁻ → [LA-F]⁻. | BF3: ~342, B(C6F5)3: ~452 |
| Percent Buried Volume (%VBur) of [Br4SiF]⁻ | A measure of the steric crowding around the Lewis acidic center in the fluoride adduct. | [Br4SiF]⁻ (equatorial): 46.7, [Br4SiF]⁻ (axial): 48.3 |
Experimental and Computational Protocols
Experimental Protocol: Determination of Acceptor Number (Gutmann-Beckett Method)
This protocol outlines the general procedure for determining the Acceptor Number of a liquid, moisture-sensitive Lewis acid like SiBr4.
Materials:
-
This compound (SiBr4)
-
Triethylphosphine oxide (Et3PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d2, benzene-d6)
-
NMR tubes with J. Young valves or similar airtight seals
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of Et3PO in the chosen anhydrous NMR solvent (e.g., 0.025 M).
-
In a clean, dry NMR tube, add a precise volume of the Et3PO stock solution.
-
Add the Lewis acid (SiBr4) to the NMR tube. For a liquid, this can be done by mass or volume, ensuring the molar ratio of Lewis acid to Et3PO is known (typically a 1:1 or a slight excess of the Lewis acid).
-
Seal the NMR tube securely.
-
-
NMR Spectroscopy:
-
Acquire a ³¹P{¹H} NMR spectrum of the sample at a constant temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Record the chemical shift (δ) of the SiBr4-Et3PO adduct.
-
-
Data Analysis:
-
Reference the spectrum externally to 85% H3PO4 (δ = 0 ppm).
-
Measure the ³¹P chemical shift of a reference solution of Et3PO in hexane (δ ≈ 41.0 ppm).
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - 41.0)
-
Workflow for Gutmann-Beckett Method:
Computational Protocol: Calculation of Fluoride Ion Affinity (FIA)
This protocol describes a general methodology for calculating the FIA of SiBr4 using quantum chemical software.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
Procedure:
-
Geometry Optimization:
-
Build the structures of SiBr4 and the [SiBr4F]⁻ anion.
-
Perform geometry optimizations for both species using a suitable level of theory, for example, a density functional theory (DFT) method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized structures at a higher level of theory for greater accuracy if desired (e.g., coupled-cluster methods like CCSD(T)).
-
The energy of the fluoride ion (F⁻) is also required.
-
-
FIA Calculation:
-
The FIA is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: SiBr4 + F⁻ → [SiBr4F]⁻
-
ΔH = H([SiBr4F]⁻) - [H(SiBr4) + H(F⁻)]
-
FIA = -ΔH
-
Logical Flow for FIA Calculation:
This compound in Catalysis: The Mukaiyama Aldol Reaction
The Lewis acidity of SiBr4 allows it to function as a catalyst in a variety of organic reactions. One prominent example is the Mukaiyama aldol reaction, which is the addition of a silyl enol ether to a carbonyl compound.[4][5][6][7] While many Lewis acids can catalyze this reaction, silicon tetrahalides are also effective.
In the Mukaiyama aldol reaction, the Lewis acid activates the carbonyl electrophile by coordinating to the carbonyl oxygen. This coordination increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether.
Reaction Pathway for SiBr4-Catalyzed Mukaiyama Aldol Reaction:
Conclusion
This compound is a versatile Lewis acid with applications in both fundamental coordination chemistry and applied organic synthesis. Its reactivity can be understood in the context of the electronegativity of the bromine substituents and the ability of the central silicon atom to expand its coordination number. While specific quantitative data on its Lewis acidity are not as prevalent as for other common Lewis acids, established experimental and computational methods can be readily applied for its characterization. The catalytic activity of SiBr4 in reactions such as the Mukaiyama aldol addition highlights its utility for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex molecules relevant to the pharmaceutical and materials sciences. Further research into the catalytic applications of SiBr4 and the quantitative determination of its Lewis acidity in various solvent systems will continue to enhance its utility as a valuable synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00037K [pubs.rsc.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to Tetrabromosilane (CAS Number: 7789-66-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabromosilane (SiBr₄), a versatile reagent with significant applications in materials science and synthetic chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and outlines essential safety and handling procedures.
Chemical and Physical Properties
This compound, also known as silicon tetrabromide, is a colorless, fuming liquid with a suffocating odor.[1] It is a highly reactive compound, particularly sensitive to moisture.[2] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | SiBr₄ | [3] |
| Molecular Weight | 347.70 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 5 °C (41 °F; 278 K) | [4] |
| Boiling Point | 153 °C (307 °F; 426 K) | [4] |
| Density | 2.8 g/mL at 25 °C | [4] |
| Solubility | Reacts with water | [2] |
| Refractive Index (n_D) | 1.5685 | [4] |
Synthesis of this compound
This compound can be synthesized by the direct reaction of elemental silicon with bromine.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Silicon powder
-
Liquid bromine (Br₂)
-
A tube furnace equipped with a quartz tube
-
A system for delivering bromine vapor (e.g., a bubbler with an inert carrier gas like argon)
-
A cold trap to collect the product
Procedure:
-
Place silicon powder in a quartz boat inside the tube furnace.
-
Heat the furnace to a temperature sufficient to initiate the reaction (typically above 200°C).
-
Pass a slow stream of argon gas through a bubbler containing liquid bromine to carry bromine vapor into the reaction tube.
-
The reaction is exothermic and will proceed along the quartz tube.
-
The this compound product will form as a vapor and should be collected in a cold trap cooled with a dry ice/acetone bath.
-
The crude this compound is then purified by fractional distillation under an inert atmosphere.[5][6][7][8][9] Collect the fraction boiling at 153 °C.[4]
Characterization: The purity of the distilled this compound can be confirmed by its boiling point and refractive index. Further characterization can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS).
Applications in Chemical Vapor Deposition (CVD)
This compound is a key precursor in the chemical vapor deposition (CVD) of silicon-based thin films, such as silicon nitride (Si₃N₄), which are crucial in the semiconductor industry.[2]
Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride
Materials:
-
This compound (SiBr₄)
-
Ammonia (NH₃)
-
Nitrogen (N₂) or Argon (Ar) as a carrier gas
-
A low-pressure chemical vapor deposition (LPCVD) reactor with a heated substrate holder
-
Silicon wafers as substrates
Procedure:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean).
-
Load the wafers into the LPCVD reactor.
-
Heat the substrate to the desired deposition temperature (typically in the range of 700-900°C).[10]
-
Introduce this compound vapor into the reactor using a carrier gas. The SiBr₄ source is typically heated to control its vapor pressure.
-
Simultaneously introduce ammonia gas into the reactor. The ratio of SiBr₄ to NH₃ is a critical parameter for film stoichiometry and properties.[10]
-
Maintain a constant low pressure within the reactor (e.g., 200-500 mTorr).[11]
-
The deposition time will determine the thickness of the silicon nitride film.
-
After deposition, cool the reactor and remove the coated wafers.
Characterization: The properties of the deposited silicon nitride film can be characterized by various techniques:
-
Thickness and Refractive Index: Ellipsometry
-
Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS)
-
Structural Properties: Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-N and N-H bonds.
Utility in Organosilicon Synthesis
This compound is a valuable starting material for the synthesis of organosilicon compounds through reactions with organometallic reagents, such as Grignard reagents.[4]
References
- 1. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. usalab.com [usalab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Chemical Reactions of Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a versatile inorganic compound that serves as a crucial precursor in the synthesis of a wide array of silicon-containing materials.[1][2] This colorless, fuming liquid possesses a tetrahedral structure and is characterized by its high reactivity, particularly its sensitivity to moisture.[1][3] Its chemical behavior is largely dictated by the polar Si-Br bonds, making the silicon atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core chemical reactions of this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | SiBr₄ | [1] |
| Molar Mass | 347.70 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Density | 2.8 g/mL at 25 °C | [3][4] |
| Melting Point | 5 °C | [3][4] |
| Boiling Point | 153 °C | [3][4] |
| Solubility | Reacts with water and protic solvents | [4][5] |
| Refractive Index (n_D) | 1.5627 | [4] |
Core Chemical Reactions
This compound undergoes a variety of chemical transformations, making it a valuable building block in materials science and organic synthesis. The key reactions are detailed below.
Synthesis of this compound
This compound can be synthesized through the direct reaction of elemental silicon with bromine or hydrogen bromide at elevated temperatures.
Reaction Pathway:
Experimental Protocol: Synthesis from Silicon and Bromine [2]
-
A mixture of silicon powder and a copper catalyst is placed in a quartz tube reactor.
-
The reactor is heated to the desired reaction temperature (typically around 300-400 °C).
-
A stream of dry bromine vapor, carried by an inert gas (e.g., nitrogen or argon), is passed over the silicon-copper mixture.
-
The volatile this compound product is carried out of the reactor by the gas stream.
-
The product is collected by condensation in a cold trap.
-
Purification is achieved through fractional distillation.
Hydrolysis
This compound reacts vigorously with water in a hydrolysis reaction to produce silicon dioxide (silica) and hydrobromic acid.[1][6] This reaction is responsible for the fuming of SiBr₄ in moist air.[1]
Reaction Pathway:
Experimental Protocol: Controlled Hydrolysis
Caution: This reaction is highly exothermic and releases corrosive HBr gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or hexane) in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber.
-
The flask is cooled in an ice bath.
-
A stoichiometric amount of water, diluted in the same solvent, is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The precipitated silicon dioxide is collected by filtration, washed with the solvent, and dried.
-
The filtrate contains the hydrobromic acid.
Reaction with Alcohols (Alcoholysis)
This compound reacts with alcohols to form tetraalkoxysilanes and hydrobromic acid. This reaction is a common method for the synthesis of orthosilicates.[2]
Reaction Pathway:
References
- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 2. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 7789-66-4 CAS MSDS (SILICON TETRABROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]
- 6. inorganic chemistry - Rate of hydrolysis of silicon tetrahalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
Physical Properties of Silicon Tetrabromide
An In-depth Technical Guide to the Boiling and Melting Points of Silicon Tetrabromide (SiBr4)
This technical guide provides a comprehensive overview of the boiling and melting points of Silicon Tetrabromide (SiBr4), also known as tetrabromosilane. The document is intended for researchers, scientists, and professionals in drug development and materials science who require precise physical property data and experimental methodologies.
Silicon Tetrabromide is a colorless, fuming liquid at room temperature with a suffocating odor.[1][2][3] It is a highly reactive inorganic compound that readily hydrolyzes in the presence of moisture to produce silicon dioxide and hydrobromic acid.[1][4] This reactivity necessitates handling under anhydrous conditions. The physical properties of SiBr4 are significantly influenced by the large atomic mass of the bromine atoms, leading to higher melting and boiling points compared to its lighter silicon tetrahalide counterparts like SiCl4 and SiF4.[1][5]
Data Summary
The experimentally determined melting and boiling points for Silicon Tetrabromide are summarized below. The data is collated from various sources, providing a consistent and verifiable range for these physical constants.
| Physical Property | Value (°C) | Value (°F) | Value (K) | Citations |
| Melting Point | 5 | 41 | 278 | [1][3][4][5][6][7][8][9] |
| 5.4 | 41.7 | 278.5 | [10] | |
| Boiling Point | 153 | 307 | 426 | [1][3][4][5][6][7][8][9] |
| 154 | 309 | 427 | [10] |
Experimental Protocols for Determination
The accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[11] For pure crystalline compounds, the melting point is typically a sharp, narrow range (0.5-1°C), which broadens significantly in the presence of impurities.[11][12] Due to the moisture sensitivity of SiBr4, all procedures must be carried out in a dry environment, such as in a glovebox or under a stream of inert gas (e.g., nitrogen or argon), using oven-dried glassware.
Melting Point Determination (Capillary Method)
Given that the melting point of SiBr4 is 5°C, this procedure must be conducted using a cooling bath or a cryostat integrated with a melting point apparatus.
-
Sample Preparation: A small sample of SiBr4 is first solidified by cooling it below its melting point. The solid material is then quickly crushed into a fine powder in an anhydrous environment.
-
Capillary Loading: A small amount of the powdered, solid SiBr4 is packed into a capillary tube to a height of 1-2 mm.[11] The tube is sealed at one end.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a commercial digital instrument) equipped with a cooling system.[11] The capillary is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]
-
Measurement: The temperature of the cooling bath is slowly raised at a rate of approximately 1-2°C per minute as it approaches the expected melting point.[13]
-
Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the last crystal melts completely (T2).[11][14]
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11] A simple distillation is an effective method for its determination.
-
Apparatus Setup: A simple distillation apparatus is assembled using dry glassware. This includes a distillation flask, a condenser, a receiving flask, and a thermometer. The apparatus should be protected from atmospheric moisture with drying tubes.
-
Sample Placement: A small volume of liquid SiBr4 is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated in an oil bath.
-
Measurement: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses into the receiving flask.[13] The thermometer bulb must be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor, not the superheated liquid.[15]
-
Data Recording: The stable temperature reading during distillation is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.[11][15]
Logical Workflow Visualization
The following diagram illustrates the generalized experimental workflow for determining the melting and boiling points of a moisture-sensitive compound like SiBr4.
Caption: Workflow for SiBr4 melting and boiling point determination.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. SILICON TETRABROMIDE | 7789-66-4 [chemicalbook.com]
- 3. Silicon Tetrabromide [drugfuture.com]
- 4. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. 四臭化ケイ素 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. elementschina.com [elementschina.com]
- 8. citchem.com [citchem.com]
- 9. americanelements.com [americanelements.com]
- 10. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Complex Chemistry of Tetrabromosilane: A Technical Guide to its Solubility and Reactivity in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tetrabromosilane (SiBr₄), a cornerstone in silicon chemistry, presents both significant opportunities and challenges in its application due to its pronounced reactivity and specific solubility characteristics. This in-depth technical guide provides a comprehensive overview of the solubility and reactivity of this compound in a range of common organic solvents. Understanding these properties is paramount for its effective use in the synthesis of organosilicon compounds, the production of high-purity silicon-based materials, and various applications within the pharmaceutical and materials science sectors.[1][2][3]
Physicochemical Properties of this compound
This compound is a colorless, fuming liquid with a pungent odor.[1][4] It is characterized by its high reactivity, particularly its sensitivity to moisture, which leads to rapid hydrolysis.[1][2][5]
| Property | Value |
| Molecular Formula | SiBr₄ |
| Molecular Weight | 347.70 g/mol [2][6] |
| Melting Point | 5 °C[1][4][5] |
| Boiling Point | 153 °C[1][4][5] |
| Density | 2.8 g/mL at 25 °C[4][5] |
Solubility Profile: A Qualitative Assessment
Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature, primarily due to its high reactivity, which complicates traditional solubility measurements. The act of dissolution is often immediately followed by a chemical reaction, particularly with protic or even some aprotic solvents. However, based on its chemical properties and analogies with similar compounds like silicon tetrachloride, a qualitative assessment of its solubility and reactivity can be made.[7]
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Reactivity Profile |
| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive | Vigorous reaction to form tetraalkoxysilanes and hydrogen bromide.[1] Rapid hydrolysis to form silicon dioxide and hydrogen bromide.[1][5] |
| Aprotic Polar Solvents | Ethers (Diethyl ether, THF), Esters (Ethyl acetate) | Generally Soluble / Reactive | Forms adducts due to its Lewis acidic nature. Can lead to ether cleavage under certain conditions. Potential for reaction with enolizable esters. |
| Aprotic Nonpolar Solvents | Hydrocarbons (Hexane, Toluene) | Soluble | Generally stable, making them suitable solvents for reactions where SiBr₄ is a reagent. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally good solvents for SiBr₄, offering a non-reactive medium for many applications. |
Reactivity of this compound with Organic Solvents
The reactivity of this compound is dominated by the electrophilicity of the silicon atom and the lability of the silicon-bromine bonds. As a strong Lewis acid, it readily forms adducts with Lewis bases.[1]
Reactions with Protic Solvents
This compound reacts vigorously with protic solvents such as alcohols. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the bromide ions with alkoxy groups to form tetraalkoxysilanes and hydrogen bromide.[1]
General Reaction with Alcohols: SiBr₄ + 4 ROH → Si(OR)₄ + 4 HBr[1]
Interaction with Aprotic Polar Solvents (Ethers)
With aprotic polar solvents that are also Lewis bases, such as diethyl ether or tetrahydrofuran (THF), this compound can form stable adducts. This is a consequence of its Lewis acidic character. While often used as solvents for reactions involving SiBr₄, under forcing conditions, cleavage of the ether linkage can occur.
Stability in Aprotic Nonpolar and Chlorinated Solvents
Aprotic nonpolar solvents like hexane and toluene, and chlorinated solvents such as dichloromethane and chloroform, are generally considered suitable solvents for handling and performing reactions with this compound. In these media, the primary concern is the rigorous exclusion of atmospheric moisture to prevent hydrolysis.
Experimental Protocol for Determining the Solubility of this compound
Given the absence of readily available quantitative data, the following protocol outlines a method for determining the solubility of this compound in anhydrous organic solvents. This procedure must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
Objective: To determine the concentration of a saturated solution of this compound in a given anhydrous organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Glovebox or Schlenk line setup
-
Syringes and needles
-
Volumetric flasks
-
Analytical balance
-
Gas-tight vials with septa
-
Thermostatted shaker or magnetic stirrer
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
-
Apparatus for quantitative analysis of silicon (e.g., ICP-OES or a colorimetric method)
Procedure:
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.
-
Transfer all necessary equipment and reagents into the glovebox.
-
The chosen organic solvent must be anhydrous.
-
-
Sample Preparation:
-
In a gas-tight vial, add a known volume of the anhydrous solvent (e.g., 10 mL).
-
Carefully add an excess of this compound to the solvent. The exact amount should be enough to ensure that undissolved liquid remains.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a thermostatted shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, allow the undissolved this compound to settle. If a stable suspension is formed, centrifugation may be necessary.
-
Carefully draw a known volume of the supernatant (the saturated solution) using a syringe, ensuring no undissolved material is taken up. Filtration through a syringe filter can also be employed.
-
-
Quenching and Dilution:
-
Immediately and carefully quench the aliquot of the saturated solution in a larger volume of a suitable solvent (e.g., a basic aqueous solution to neutralize the HBr formed upon hydrolysis). This step must be performed with caution due to the exothermic nature of the hydrolysis.
-
Dilute the quenched solution to a known final volume in a volumetric flask.
-
-
Quantitative Analysis:
-
Determine the concentration of silicon in the diluted solution using a validated analytical method such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable colorimetric method.
-
From the silicon concentration, calculate the original concentration of this compound in the saturated solution.
-
Conclusion
This compound is a versatile yet highly reactive compound. Its utility in organic and materials synthesis is intrinsically linked to its interactions with organic solvents. While it is generally soluble in aprotic solvents, its reactivity, particularly with any protic impurities, necessitates careful handling and the use of anhydrous conditions under an inert atmosphere. The lack of quantitative solubility data highlights an area for future research, and the protocol provided herein offers a robust methodology for obtaining these crucial parameters. A thorough understanding of both the solubility and reactivity of this compound is essential for any researcher or professional aiming to leverage its unique chemical properties in their work.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Page loading... [guidechem.com]
- 4. SILICON TETRABROMIDE | 7789-66-4 [chemicalbook.com]
- 5. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]
- 6. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Silicon Film Deposition using Tetrabromosilane (SiBr4) as a CVD Precursor
Introduction
Tetrabromosilane (SiBr4), also known as silicon tetrabromide, is a liquid precursor for the chemical vapor deposition (CVD) of silicon-based thin films.[1][2] It serves as an alternative to the more commonly used silicon tetrachloride (SiCl4) and silane (SiH4) precursors. Notably, the pyrolysis of SiBr4 offers the advantage of higher silicon deposition rates compared to SiCl4.[2] This characteristic makes it a compelling candidate for processes where high throughput is desirable.
These application notes provide a comprehensive overview of the use of this compound as a CVD precursor for the deposition of silicon films. It is intended for researchers, scientists, and professionals in materials science and semiconductor fabrication. This document outlines the fundamental chemical reactions, experimental protocols, and expected film properties based on available literature.
Chemical Properties and Safety Information
This compound is a colorless, fuming liquid with a suffocating odor.[2] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form silicon dioxide and hydrobromic acid.[1][2] Therefore, stringent anhydrous handling conditions are imperative.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | SiBr4 |
| Molar Mass | 347.70 g/mol |
| Appearance | Colorless liquid |
| Density | 2.82 g/cm³ |
| Melting Point | 5 °C |
| Boiling Point | 153 °C |
| CAS Number | 7789-66-4 |
Safety Precautions:
-
Handle SiBr4 in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.
-
In case of spills, use an inert absorbent material and dispose of it as hazardous waste.
Chemical Vapor Deposition of Silicon from this compound
The deposition of silicon from this compound is typically achieved through thermal CVD via hydrogen reduction. The overall chemical reaction is as follows:
SiBr₄(g) + 2H₂(g) → Si(s) + 4HBr(g)
The pyrolysis of this compound in the presence of hydrogen is essential; no reaction occurs in the absence of H₂.[3] The decomposition of SiBr₄ begins at approximately 800 °C, leading to the deposition of crystalline silicon.[3] A key intermediate in this process is the formation of tribromosilane (SiHBr₃).[3] The conversion of SiBr₄ increases with higher reaction temperatures.[3]
Energetically, the decomposition of SiBr₄ is more favorable than that of SiCl₄, which requires temperatures greater than 900 °C for a similar reaction to proceed.[3]
Experimental Protocols
This section outlines a general protocol for the deposition of silicon thin films using a horizontal hot-wall thermal CVD reactor. The parameters provided are based on available data for SiBr₄ and analogous processes with other halosilanes. Researchers should optimize these parameters for their specific reactor configuration and desired film properties.
Equipment and Materials
-
Horizontal hot-wall thermal CVD reactor with a quartz tube.
-
High-temperature furnace (capable of reaching at least 1200 °C).
-
Vacuum pump system with pressure gauges.
-
Mass flow controllers (MFCs) for carrier and reactant gases.
-
This compound (SiBr₄) precursor in a temperature-controlled bubbler.
-
High-purity hydrogen (H₂) gas (carrier and reactant).
-
High-purity nitrogen (N₂) or argon (Ar) gas (for purging).
-
Substrates (e.g., single-crystal silicon wafers, quartz).
-
Substrate holder (e.g., graphite).
-
Appropriate safety equipment.
Pre-Deposition Procedure
-
Substrate Cleaning: Clean the substrates using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon wafers) to remove organic and metallic contaminants.
-
System Leak Check: Perform a leak check of the CVD system to ensure vacuum integrity.
-
System Purge: Purge the reactor and gas lines with high-purity nitrogen or argon for at least 30 minutes to remove residual air and moisture.
Deposition Protocol for Crystalline Silicon
-
Loading: Load the cleaned substrates into the center of the quartz tube.
-
Pump and Purge: Evacuate the reactor to the base pressure and then purge with hydrogen gas.
-
Heating: Ramp up the furnace temperature to the desired deposition temperature (e.g., 850-1100 °C) under a continuous flow of hydrogen.
-
Precursor Delivery:
-
Set the SiBr₄ bubbler temperature to a stable value (e.g., 20-50 °C) to control the precursor vapor pressure.
-
Once the furnace is at the deposition temperature, introduce the SiBr₄ vapor into the reactor by flowing hydrogen carrier gas through the bubbler.
-
-
Deposition: Maintain the desired deposition parameters (see Table 2) for the target deposition time to achieve the desired film thickness.
-
Post-Deposition:
-
Stop the SiBr₄ flow by closing the bubbler outlet valve and bypassing the bubbler with the carrier gas.
-
Maintain the hydrogen flow while the furnace cools down to below 400 °C to prevent oxidation of the deposited film.
-
Purge the reactor with nitrogen or argon before unloading the samples.
-
Table 2: Typical Process Parameters for Crystalline Silicon Deposition from SiBr₄
| Parameter | Typical Range | Notes |
| Substrate Temperature | 800 - 1100 °C | Higher temperatures generally lead to higher crystallinity and deposition rates.[3] |
| Reactor Pressure | 50 - 760 Torr (Atmospheric) | Lower pressures can improve film uniformity. |
| H₂ Flow Rate | 100 - 1000 sccm | Acts as both a carrier and a reducing agent. |
| SiBr₄ Bubbler Temperature | 20 - 50 °C | Controls the vapor pressure of the precursor. |
| H₂ Flow Rate through Bubbler | 10 - 100 sccm | Determines the precursor concentration in the gas stream. |
| H₂/SiBr₄ Molar Ratio | 10 - 100 | A high ratio is generally required for complete reduction. |
Film Properties
The properties of the deposited silicon films are highly dependent on the CVD process parameters.
Table 3: Expected Properties of Silicon Films Grown from SiBr₄
| Property | Expected Value/Trend | Factors Influencing the Property |
| Deposition Rate | Higher than for SiCl₄ under similar conditions. Increases with temperature. | Substrate temperature, precursor flow rate, reactor pressure. |
| Crystallinity | Polycrystalline at temperatures > 800 °C. | Substrate temperature, H₂/SiBr₄ ratio. |
| Surface Morphology | Can range from smooth to faceted depending on growth conditions. | Temperature, pressure, deposition rate. |
| Purity | High purity is achievable, but depends on precursor and gas purity. | Precursor quality, system cleanliness. |
| Electrical Resistivity | Undoped films will have high resistivity. Can be controlled by in-situ or ex-situ doping. | Doping concentration, crystallinity, grain size. |
Visualizations
CVD Process Workflow
Caption: Workflow for silicon film deposition using SiBr4.
Chemical Reaction Pathway
Caption: Simplified reaction pathway for SiBr4 CVD.
References
Application Notes and Protocols for the Synthesis of Silicon Nitride Coatings Using Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (Si₃N₄) coatings are of significant interest across various fields, including microelectronics, optics, and biomedical applications, owing to their excellent properties such as high hardness, chemical inertness, high dielectric strength, and good wear resistance. While various precursors are utilized for the chemical vapor deposition (CVD) of Si₃N₄, tetrabromosilane (SiBr₄) presents a viable, albeit less commonly documented, alternative to chlorine-based precursors. This document provides detailed application notes and experimental protocols for the synthesis of silicon nitride coatings using this compound, drawing from both foundational and theoretical studies.
Chemical Vapor Deposition (CVD) of Silicon Nitride from this compound and Ammonia
The primary method for synthesizing silicon nitride films from this compound is through a high-temperature reaction with ammonia (NH₃). The overall chemical reaction can be summarized as:
3SiBr₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HBr(g)
This reaction typically occurs at elevated temperatures, leading to the deposition of a solid silicon nitride film on a heated substrate.
Experimental Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD)
This protocol is based on foundational work in the field and describes a typical setup for the atmospheric pressure chemical vapor deposition of silicon nitride films using this compound and ammonia.
1. Precursor and Substrate Preparation:
-
This compound (SiBr₄): Use high-purity SiBr₄. As it is a liquid at room temperature and moisture-sensitive, it should be handled in a controlled environment (e.g., a glovebox). The SiBr₄ is typically held in a bubbler through which a carrier gas is passed.
-
Ammonia (NH₃): High-purity ammonia gas is used as the nitrogen source.
-
Carrier and Diluent Gases: A high-purity inert gas, such as nitrogen (N₂) or argon (Ar), is used as both a carrier gas for the SiBr₄ vapor and as a diluent gas to control the concentration of reactants.
-
Substrates: Silicon wafers are commonly used as substrates. They should be thoroughly cleaned prior to deposition using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
2. Deposition Apparatus:
-
A horizontal or vertical tube furnace capable of reaching temperatures up to 1200°C.
-
A quartz reaction tube to house the substrates.
-
Mass flow controllers (MFCs) to precisely control the flow rates of all gases.
-
A temperature-controlled bubbler for the SiBr₄ precursor.
-
A substrate holder (e.g., a quartz boat).
-
An exhaust system with a scrubber to handle the corrosive hydrogen bromide (HBr) byproduct.
3. Deposition Procedure:
-
Load the cleaned substrates into the center of the reaction tube.
-
Purge the system with an inert gas (e.g., N₂) to remove any residual air and moisture.
-
Heat the furnace to the desired deposition temperature.
-
Once the temperature has stabilized, introduce the carrier gas through the SiBr₄ bubbler and the ammonia and diluent gases into the reaction tube.
-
The reactants mix and react at the heated substrate surface, leading to the deposition of a silicon nitride film.
-
After the desired deposition time, stop the flow of the precursor and reactant gases and allow the system to cool down to room temperature under an inert gas flow.
-
Unload the coated substrates.
Data Presentation
The following tables summarize key quantitative data for the synthesis and properties of silicon nitride films deposited from this compound and ammonia.
Table 1: Deposition Parameters for APCVD of Silicon Nitride from SiBr₄ and NH₃
| Parameter | Value/Range | Notes |
| Precursors | ||
| Silicon Source | This compound (SiBr₄) | High purity |
| Nitrogen Source | Ammonia (NH₃) | High purity |
| Substrate | ||
| Material | Silicon (Si) | Cleaned prior to deposition |
| Temperature | 700 - 1150 °C | Deposition rate is temperature-dependent |
| Gases | ||
| Carrier Gas (for SiBr₄) | Nitrogen (N₂) or Argon (Ar) | Flow rate controls precursor delivery |
| Diluent Gas | Nitrogen (N₂) or Argon (Ar) | Used to control reactant concentrations |
| Pressure | ||
| Reaction Pressure | Atmospheric Pressure | |
| Film Properties | ||
| Deposition Rate | Varies with temperature | Increases with increasing temperature |
Table 2: Properties of Silicon Nitride Films Deposited from SiBr₄ and NH₃
| Property | Value/Range | Method of Measurement |
| Composition | Stoichiometric (Si₃N₄) | Assumed based on reaction chemistry |
| Refractive Index | ~2.0 - 2.1 | Ellipsometry[1][2][3][4][5] |
| Dielectric Constant | 6 - 9 | Capacitance-Voltage (C-V) measurements[6][7][8] |
| Etch Rate in Buffered HF (BHF) | Relatively high compared to SiCl₄-based films | Wet chemical etching[9][10][11][12] |
| Structure | Amorphous | X-ray Diffraction (XRD) |
Signaling Pathways and Experimental Workflows
Graphviz Diagram: Chemical Vapor Deposition Workflow
Caption: Workflow for CVD of Si₃N₄ from SiBr₄ and NH₃.
Graphviz Diagram: Reaction Pathway
Caption: Simplified reaction pathway for Si₃N₄ formation.
Theoretical Considerations for Advanced Deposition Methods
While experimental data for the use of this compound in modern deposition techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) is scarce, theoretical studies provide valuable insights.
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
In a PECVD process, a plasma is used to energize the reactant gases, allowing for deposition to occur at lower temperatures than in conventional CVD. For the SiBr₄/NH₃ system, a plasma would facilitate the dissociation of both precursors, potentially leading to the formation of reactive species like SiBrₓ* and NHₓ* radicals in the gas phase. These radicals would then react on the substrate surface to form silicon nitride. The lower deposition temperature could be advantageous for applications with thermally sensitive substrates.
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. A theoretical study has evaluated the reactivity of silicon tetrahalides (SiCl₄, SiBr₄, and SiI₄) for the thermal ALD of silicon nitride with ammonia. The study suggests a periodic trend in the enthalpy and Gibbs free energy of the reaction, indicating that the reactions of heavier tetrahalides are more favorable at lower temperatures. This suggests that SiBr₄ could be a viable precursor for low-temperature thermal ALD of silicon nitride.
An ALD cycle for Si₃N₄ using SiBr₄ and NH₃ would consist of the following steps:
-
SiBr₄ pulse: SiBr₄ is introduced into the reactor and chemisorbs onto the substrate surface.
-
Purge: Excess SiBr₄ and any byproducts are removed from the reactor with an inert gas.
-
NH₃ pulse: NH₃ is introduced and reacts with the surface-adsorbed SiBrₓ species to form a layer of silicon nitride.
-
Purge: Excess NH₃ and reaction byproducts are purged from the reactor.
This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level and excellent conformality on complex topographies.
Characterization of Silicon Nitride Films
A comprehensive characterization of the deposited silicon nitride films is crucial to ensure they meet the requirements for the intended application. Key characterization techniques include:
-
Ellipsometry: To measure the film thickness and refractive index.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds present in the film, such as Si-N, Si-H, and N-H.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness.
-
Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: To determine the dielectric constant, dielectric strength, and electrical leakage characteristics of the film.
Conclusion
This compound, in combination with ammonia, serves as a viable precursor system for the synthesis of silicon nitride coatings via chemical vapor deposition. While historical data provides a foundation for atmospheric pressure CVD, theoretical studies suggest the potential for SiBr₄ in more advanced, lower-temperature deposition techniques such as PECVD and ALD. The protocols and data presented in this document provide a starting point for researchers to explore the use of this compound for producing high-quality silicon nitride films for a variety of applications. Further experimental work is needed to fully optimize the deposition processes and characterize the resulting films using modern techniques.
References
- 1. refractiveindex.info [refractiveindex.info]
- 2. refractiveindex.info [refractiveindex.info]
- 3. refractiveindex.info [refractiveindex.info]
- 4. kla.com [kla.com]
- 5. kla.com [kla.com]
- 6. What is Silicon Nitride Dielectric Constant? Si3N4 Material Properties [bstceramicpcb.com]
- 7. se.unipretec-ceramics.com [se.unipretec-ceramics.com]
- 8. sintx.com [sintx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. samothrace.eu [samothrace.eu]
Application of Silicon Tetrabromide (SiBr₄) in Semiconductor Device Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon tetrabromide (SiBr₄), also known as tetrabromosilane, is a high-purity precursor material increasingly utilized in the semiconductor industry for the fabrication of advanced electronic devices.[1] Its primary applications lie in the chemical vapor deposition (CVD) of silicon-based thin films, including epitaxial silicon and silicon nitride, and as a component in plasma etching processes.[1][2] SiBr₄ offers several advantages over its chlorinated counterpart, silicon tetrachloride (SiCl₄), most notably a higher deposition rate for silicon.[1][2] This document provides detailed application notes and protocols for the use of SiBr₄ in key semiconductor manufacturing processes.
Physicochemical Properties of SiBr₄
Understanding the physical and chemical properties of SiBr₄ is crucial for its safe and effective use in semiconductor manufacturing.
| Property | Value |
| Molecular Formula | SiBr₄ |
| Molecular Weight | 347.70 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Melting Point | 5 °C[2] |
| Boiling Point | 153 °C[2] |
| Density | 2.8 g/mL at 25 °C[3] |
| Vapor Density | 2.8 (vs air)[3] |
SiBr₄ is highly reactive and moisture-sensitive, hydrolyzing readily in the presence of water to form silicon dioxide and hydrobromic acid.[1] It is crucial to handle and store the compound under inert and dry conditions.[1]
Applications of SiBr₄ in Semiconductor Manufacturing
Chemical Vapor Deposition (CVD) of Silicon and Silicon Nitride
SiBr₄ is a key precursor for the deposition of high-purity silicon and silicon nitride thin films, which are fundamental components of microchips and other electronic devices.[1]
a) Deposition of Crystalline Silicon:
The pyrolysis of SiBr₄ in the presence of hydrogen is used to deposit crystalline silicon. The decomposition of SiBr₄ begins at approximately 800 °C, leading to the formation of tribromosilane (SiHBr₃) and subsequent deposition of silicon.[4] The conversion of SiBr₄ to silicon increases with higher reaction temperatures.[4] Notably, the decomposition of SiBr₄ is energetically more favorable than that of SiCl₄.[4]
b) Deposition of Silicon Nitride (SiNₓ):
Silicon nitride coatings are produced by the pyrolysis of SiBr₄ followed by treatment with ammonia (NH₃).[1][2] These films are known for their hardness and are used as ceramics, sealants, and in the manufacturing of cutting tools.[1] The reaction mechanism is analogous to the well-established process using silane (SiH₄) and ammonia, where aminosilane precursors are formed in the gas phase and subsequently incorporated into the growing film.[5]
Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride (Generic Protocol, adaptable for SiBr₄)
This protocol provides a general procedure for the LPCVD of silicon nitride. Specific parameters will need to be optimized for SiBr₄ as the precursor.
Materials and Equipment:
-
LPCVD furnace
-
Quartz boat for wafer handling
-
Silicon wafers (<100>)
-
Silicon Tetrabromide (SiBr₄), electronic grade
-
Ammonia (NH₃), electronic grade
-
Nitrogen (N₂), high purity
-
Vacuum pump system
-
Mass flow controllers (MFCs)
-
Pressure gauges
-
Appropriate personal protective equipment (PPE) for handling hazardous gases[6][7]
Procedure:
-
Wafer Preparation: Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
System Preparation:
-
Ensure the LPCVD system is clean and has reached its base pressure.
-
Load the cleaned wafers into the quartz boat and place it in the center of the furnace tube.
-
-
Process Initiation:
-
Pump the furnace tube down to the desired base pressure.
-
Introduce N₂ gas to purge the system.
-
Ramp up the furnace to the desired deposition temperature (e.g., 700-800 °C).
-
-
Deposition:
-
Once the temperature is stable, introduce the reactant gases, SiBr₄ and NH₃, into the furnace at the desired flow rates using MFCs. A typical precursor for SiN deposition is Dichlorosilane (SiCl₂H₂) with Ammonia (NH₃)[8].
-
Maintain a constant pressure inside the furnace during deposition.
-
-
Process Termination:
-
After the desired deposition time, stop the flow of reactant gases.
-
Purge the furnace with N₂.
-
Ramp down the furnace temperature to a safe handling temperature.
-
-
Wafer Unloading:
-
Once the furnace has cooled down, vent the system with N₂ and unload the wafers.
-
-
Characterization:
-
Characterize the deposited silicon nitride films for thickness, refractive index, stress, and composition using appropriate techniques (e.g., ellipsometry, FTIR, XRD).
-
Logical Relationship for SiBr₄ Pyrolysis
Plasma Etching
While SiBr₄ is not typically used as a primary etchant gas, it is a key byproduct in plasma etching processes that utilize hydrogen bromide (HBr).[9] HBr-based plasmas are widely employed for the anisotropic etching of silicon, which is crucial for creating high-aspect-ratio features in modern semiconductor devices.[10]
Mechanism of HBr Plasma Etching:
In an HBr plasma, energetic ions bombard the silicon surface, breaking Si-Si bonds and creating a reactive etch layer (REL) composed of Si, Br, H, and O.[9] The formation of volatile products, primarily SiBr₄ and SiH₂Br₂, is an ion-enhanced chemical sputtering process.[9] The formation of SiBr₄ from a silicon surface in an HBr plasma requires a minimum ion energy threshold of approximately 10 eV.[9] The non-spontaneous nature of SiBr₄ formation contributes to the high anisotropy of the HBr etch process.[9]
Quantitative Data: HBr Plasma Etching of Silicon
The following table summarizes key parameters and results for HBr-based plasma etching of silicon.
| Parameter | Value/Range | Reference |
| Etchant Gas | HBr, often mixed with O₂, Cl₂, or inert gases | [10][11] |
| Ion Energy Threshold for SiBr₄ Formation | ~10 eV | [9] |
| Etch Rate (p-doped polysilicon) | Varies with process conditions | [12] |
| Selectivity (Si:Photoresist) | Can be enhanced by adjusting RF power | [13] |
| Anisotropy | High, due to sidewall passivation and ion-enhanced etching | [10] |
Experimental Workflow: Anisotropic Silicon Etching using HBr Plasma
This workflow outlines the general steps for performing anisotropic silicon etching using an HBr plasma in a reactive ion etching (RIE) system.
Signaling Pathway: HBr Plasma Etching of Silicon
The following diagram illustrates the key steps involved in the etching of silicon in an HBr plasma.
Safety and Handling
Silicon tetrabromide is a corrosive and moisture-sensitive material that requires careful handling in a controlled environment.[1][6]
-
Handling: Always handle SiBr₄ in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][14]
-
Storage: Store SiBr₄ in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials.[1]
-
Spills and Disposal: In case of a spill, neutralize with a suitable absorbent material and dispose of it in accordance with local regulations. Due to its hazardous nature, waste SiBr₄ must be handled and disposed of by qualified personnel.[6]
Conclusion
Silicon tetrabromide is a valuable precursor in semiconductor manufacturing, offering advantages in the deposition of high-purity silicon and silicon nitride films. Its role as a byproduct in HBr plasma etching is also critical for achieving anisotropic silicon profiles. The successful application of SiBr₄ requires a thorough understanding of its chemical properties, optimized process parameters, and strict adherence to safety protocols. Further research into SiBr₄-based processes is expected to lead to continued advancements in the fabrication of next-generation semiconductor devices.
References
- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. universitywafer.com [universitywafer.com]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. nnci.net [nnci.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pall.com [pall.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.utexas.edu [sites.utexas.edu]
- 14. Is Silicon Wafer Processing Dangerous? A Deep Dive Into Security Measures [waferworld.com]
Application Notes and Protocols for the Synthesis of Organosilicon Compounds via Grignard Reactions with Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of organosilicon compounds, the reaction of Grignard reagents with silicon halides is a powerful and versatile method. Tetrabromosilane (SiBr₄), while less reactive than its chloro-analogue, serves as a valuable precursor for the synthesis of fully substituted tetraorganosilanes. The stepwise substitution of the bromide atoms allows for the introduction of various organic moieties, leading to a diverse range of organosilicon structures with applications in materials science, medicinal chemistry, and organic synthesis.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetraorganosilanes using this compound and Grignard reagents. The information is intended to guide researchers in the successful execution of these reactions, with a focus on safety, efficiency, and product characterization.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic silicon atom of this compound. This results in the displacement of a bromide ion and the formation of a silicon-carbon bond. To achieve complete substitution and form a tetraorganosilane (R₄Si), an excess of the Grignard reagent is typically employed.
General Reaction Scheme:
SiBr₄ + 4 R-MgX → R₄Si + 4 MgXBr
The reactivity of the Grignard reagent and the steric hindrance of the organic group (R) can significantly influence the reaction conditions and the efficiency of the substitution.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of tetraorganosilanes from this compound and Grignard reagents. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Grignard Reagent | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylmagnesium Bromide | Tetraphenylsilane | Diethyl ether | Reflux, 2 hours | ~85% | Based on analogous reactions with SiCl₄ |
| n-Butylmagnesium Bromide | Tetra-n-butylsilane | Diethyl ether | Reflux, 4 hours | ~70% | Estimated from similar preparations |
| Methylmagnesium Bromide | Tetramethylsilane | Diethyl ether | 160°C (under pressure) | Not specified | [1] |
Note: Specific yield data for Grignard reactions with this compound is not abundantly available in the literature, and the provided yields for tetraphenylsilane and tetra-n-butylsilane are estimates based on analogous reactions with silicon tetrachloride, a more common starting material. The reaction with methylmagnesium bromide highlights that forcing conditions may be necessary for less reactive Grignard reagents or to achieve complete substitution[1].
Experimental Protocols
Protocol 1: Synthesis of Tetraphenylsilane from this compound and Phenylmagnesium Bromide
This protocol details the synthesis of tetraphenylsilane, a common tetraarylsilane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine (crystal)
-
This compound (SiBr₄)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent) [2][3]
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is initiated by gentle warming or by the addition of an initiator like 1,2-dibromoethane if necessary. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.
-
Completion of Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear cloudy and grayish-brown.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Addition of SiBr₄: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur, and a white precipitate of magnesium salts will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours to ensure complete substitution.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Recrystallization: Recrystallize the crude solid product from a suitable solvent, such as toluene, to obtain pure tetraphenylsilane.
-
Characterization: Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Mandatory Visualizations
Grignard Reaction Workflow for Tetraorganosilane Synthesis
Caption: Experimental workflow for tetraorganosilane synthesis.
Signaling Pathway of Grignard Reaction with this compound
Caption: Stepwise substitution in Grignard reaction with SiBr₄.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with this compound are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
-
This compound: SiBr₄ is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diethyl Ether: Diethyl ether is highly flammable and volatile. All operations involving ether should be performed in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The quenching of excess Grignard reagent with acid is highly exothermic and releases flammable gases. This step should be performed slowly and with adequate cooling.
Conclusion
The synthesis of organosilicon compounds through the Grignard reaction with this compound is a valuable method for accessing a wide array of molecular architectures. While the lower reactivity of SiBr₄ compared to SiCl₄ may necessitate more forcing reaction conditions, the principles of Grignard chemistry remain the same. By following the detailed protocols and adhering to the safety precautions outlined in these application notes, researchers can confidently and successfully synthesize tetraorganosilanes for their specific research and development needs.
References
Application Notes and Protocols for Crystalline Silicon Deposition via Pyrolysis of Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pyrolysis of tetrabromosilane (SiBr₄) for the deposition of crystalline silicon. This document outlines the necessary experimental protocols, summarizes key process parameters, and illustrates the underlying chemical pathways and experimental workflows.
Introduction
The chemical vapor deposition (CVD) of silicon from halide precursors is a cornerstone of the semiconductor industry. While silicon tetrachloride (SiCl₄) and trichlorosilane (SiHCl₃) are commonly used, this compound (SiBr₄) offers a thermodynamically more favorable alternative for the deposition of crystalline silicon. The pyrolysis of SiBr₄ in a hydrogen atmosphere allows for silicon deposition at potentially lower temperatures and higher rates compared to its chlorinated counterparts[1]. This process is critical for applications requiring high-purity crystalline silicon films, such as in solar cells and various electronic devices.
Data Presentation: Key Experimental Parameters
Quantitative data for the pyrolysis of SiBr₄ is not as widely published as for other silicon precursors. However, based on available literature and analogous processes with other halosilanes, the following table summarizes the critical experimental parameters.
| Parameter | This compound (SiBr₄) | Trichlorosilane (SiHCl₃) - Reference | Silicon Tetrachloride (SiCl₄) - Reference |
| Precursor | This compound (SiBr₄) | Trichlorosilane (SiHCl₃) | Silicon Tetrachloride (SiCl₄) |
| Carrier Gas | Hydrogen (H₂) | Hydrogen (H₂) | Hydrogen (H₂) / Argon (Ar) |
| Deposition Temperature | > 800 °C | 900 - 1400 °C | 850 - 900 °C |
| Pressure | Atmospheric or Low Pressure | 150 kPa (optimum) | ~1.8 kPa to Atmospheric |
| H₂/Precursor Molar Ratio | Not specified, but H₂ is essential | 15 (optimum) | Not specified, but H₂ is essential |
| Precursor Flow Rate | Not specified | Not specified | 104 - 330 µmol/min (with Ar carrier) |
| Carrier Gas Flow Rate | Not specified | Not specified | 4.2 SLM (H₂) |
| Intermediate Species | Tribromosilane (SiHBr₃) | Dichlorosilane (SiH₂Cl₂), etc. | Trichlorosilane (SiHCl₃), etc. |
| Deposition Rate | Higher than SiCl₄ under similar conditions | ~2.41 µm/min (with silane addition) | ~2 µm/h |
| Resulting Material | Crystalline Silicon | Polycrystalline Silicon | Polycrystalline Silicon |
Note: The data for SiHCl₃ and SiCl₄ are provided as a reference to indicate typical ranges for similar CVD processes. The pyrolysis of SiBr₄ is noted to be energetically more favorable than that of SiCl₄[2].
Experimental Protocols
The following protocol describes a general procedure for the deposition of crystalline silicon via the pyrolysis of SiBr₄ in a horizontal hot-wall CVD reactor.
3.1. Materials and Equipment
-
Precursor: High-purity liquid this compound (SiBr₄)
-
Carrier Gas: Ultra-high purity Hydrogen (H₂)
-
Substrate: Silicon wafers (or other suitable substrates like quartz)
-
Apparatus:
-
Horizontal hot-wall chemical vapor deposition (CVD) reactor with a quartz tube.
-
Multi-zone resistance furnace capable of reaching at least 1000°C.
-
Mass flow controllers (MFCs) for precise gas handling.
-
A bubbler or vaporizer system for the SiBr₄ precursor, maintained at a constant temperature.
-
Vacuum pump and pressure control system.
-
Exhaust gas scrubbing system to handle corrosive byproducts (HBr).
-
Substrate holder (e.g., graphite or silicon carbide coated graphite).
-
3.2. Pre-Deposition Procedure
-
Substrate Cleaning: Clean the silicon substrates using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
System Leak Check: Perform a leak check of the CVD system to ensure a controlled atmosphere during deposition.
-
System Purge: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) to remove any residual air and moisture, followed by a hydrogen purge.
3.3. Deposition Protocol
-
Loading: Place the cleaned substrates into the substrate holder and position it in the center of the reactor's hot zone.
-
Heating: Heat the reactor to the desired deposition temperature (e.g., 850°C) under a continuous flow of hydrogen.
-
Precursor Introduction: Once the temperature has stabilized, introduce the SiBr₄ vapor into the reactor. This is achieved by flowing a controlled amount of hydrogen carrier gas through the SiBr₄ bubbler, which is maintained at a constant temperature to ensure a stable vapor pressure.
-
Deposition: The pyrolysis of SiBr₄ in the presence of hydrogen will occur on the heated substrate surface, leading to the deposition of a crystalline silicon film. The reaction is: SiBr₄(g) + 2H₂(g) → Si(s) + 4HBr(g)
-
Monitoring: Monitor the deposition process by observing changes in the substrate's appearance or by using in-situ monitoring techniques if available.
-
Termination: After the desired deposition time, stop the flow of the SiBr₄ precursor by bypassing the bubbler.
-
Cool-down: Cool the reactor down to room temperature under a continuous flow of hydrogen or an inert gas.
-
Unloading: Once the system has cooled, unload the substrates for characterization.
3.4. Post-Deposition Characterization
-
Thickness: Measure the film thickness using techniques like ellipsometry or profilometry.
-
Crystallinity: Analyze the crystal structure and orientation using X-ray diffraction (XRD) and Raman spectroscopy.
-
Morphology: Examine the surface morphology and grain size using scanning electron microscopy (SEM) and atomic force microscopy (AFM).
-
Purity: Assess the chemical purity of the deposited silicon film using techniques like secondary ion mass spectrometry (SIMS).
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for crystalline silicon deposition using SiBr₄ pyrolysis.
Caption: Experimental workflow for SiBr₄ pyrolysis.
4.2. Chemical Reaction Pathway
The pyrolysis of this compound in a hydrogen atmosphere is a multi-step process. The following diagram illustrates the proposed chemical reaction pathway.
Caption: Chemical pathway for SiBr₄ pyrolysis.
References
Application Notes and Protocols for Tetrabromosilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a versatile inorganic compound with increasing applications in organic synthesis. Its utility stems from its strong Lewis acidic character and its ability to serve as a source of bromide ions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering insights for researchers in both academic and industrial settings, including those involved in drug discovery and development.
Properties and Safety Considerations
This compound is a colorless, fuming liquid with a pungent odor. It is highly reactive and readily hydrolyzes in the presence of moisture to produce hydrogen bromide and silicic acid. Due to its corrosive and reactive nature, strict safety protocols must be followed.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7789-66-4 |
| Molecular Formula | Br₄Si |
| Molecular Weight | 347.70 g/mol |
| Appearance | Colorless to pale yellow fuming liquid |
| Density | 2.8 g/mL at 25 °C |
| Melting Point | 5 °C |
| Boiling Point | 153 °C |
| Solubility | Reacts violently with water; soluble in organic solvents |
Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture, acids, alcohols, and oxidizing agents. The container should be tightly sealed.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., dry sand or earth) and dispose of it as hazardous waste. Do not use water to clean up spills.
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.
Applications in Organic Synthesis
This compound is a valuable reagent for several key transformations in organic synthesis, including the conversion of alcohols to alkyl bromides, formation of silyl ethers, and as a Lewis acid catalyst in carbon-carbon bond-forming reactions.
Conversion of Alcohols to Alkyl Bromides
This compound provides an effective method for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently displaced by a bromide ion. This method is often advantageous over other brominating agents due to the mild reaction conditions and high yields.
Reaction Scheme: R-OH + SiBr₄ → R-Br + Si(OH)Br₃ (and other silicon-containing byproducts)
Experimental Protocol: Synthesis of 1-Bromobutane from 1-Butanol
-
Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagents: To the flask, add anhydrous dichloromethane (DCM, 40 mL) and 1-butanol (3.7 g, 50 mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (17.4 g, 50 mmol) dropwise to the stirred solution over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by distillation to obtain 1-bromobutane.
Table 2: Representative Yields for the Conversion of Alcohols to Alkyl Bromides
| Alcohol | Product | Yield (%) |
| 1-Butanol | 1-Bromobutane | ~90 |
| Cyclohexanol | Bromocyclohexane | ~85 |
| Benzyl alcohol | Benzyl bromide | ~92 |
Formation of Silyl Ethers
Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis.[2][3] this compound can be used to form silyl ethers, although less common than silyl chlorides. The reaction involves the substitution of one or more bromine atoms with an alkoxy group from the alcohol.
Reaction Scheme: R-OH + SiBr₄ → R-OSiBr₃ + HBr
Experimental Protocol: Synthesis of a Tri-tert-butoxysilyl Ether
-
Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried and cooled under an argon atmosphere.
-
Reagents: Add anhydrous toluene (20 mL) and tert-butanol (2.22 g, 30 mmol) to the flask.
-
Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of this compound (2.9 g, 8.3 mmol) in toluene (5 mL) dropwise.
-
Reaction Progression: After the addition, slowly add a solution of anhydrous pyridine (2.37 g, 30 mmol) in toluene (5 mL) dropwise to neutralize the HBr formed. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove pyridinium hydrobromide salt. Wash the filtrate with cold, dilute hydrochloric acid (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude silyl ether. Further purification can be achieved by vacuum distillation or column chromatography.
Lewis Acid Catalysis: Mukaiyama Aldol Reaction
As a Lewis acid, this compound can catalyze various organic reactions, including the Mukaiyama aldol reaction.[4][5] This reaction involves the addition of a silyl enol ether to an aldehyde or ketone to form a β-hydroxy carbonyl compound. The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack of the silyl enol ether.
Reaction Scheme: R¹CHO + R²C(OSiMe₃)=CHR³ --(SiBr₄)--> R¹CH(OH)CR²(CO)R³
Experimental Protocol: SiBr₄-Catalyzed Mukaiyama Aldol Reaction
-
Setup: A 50 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried and cooled under a nitrogen atmosphere.
-
Reagents: Add anhydrous dichloromethane (20 mL) to the flask. Cool the solvent to -78 °C.
-
Catalyst Addition: Add this compound (0.35 g, 1 mmol) to the cold solvent.
-
Substrate Addition: To this solution, add benzaldehyde (1.06 g, 10 mmol).
-
Nucleophile Addition: Slowly add a solution of the silyl enol ether of acetophenone (1-(trimethylsiloxy)styrene) (2.1 g, 11 mmol) in dichloromethane (5 mL) dropwise over 20 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature.
-
Purification: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude β-hydroxy ketone by column chromatography on silica gel.
Role in Drug Development
The functional group transformations facilitated by this compound are crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, the conversion of alcohols to alkyl bromides is a fundamental step in building molecular complexity, allowing for subsequent nucleophilic substitution reactions to introduce various pharmacophores. The use of silyl ethers as protecting groups is a cornerstone of modern medicinal chemistry, enabling selective reactions on polyfunctional molecules often found in drug candidates. Furthermore, the ability of SiBr₄ to catalyze carbon-carbon bond formation through reactions like the Mukaiyama aldol provides a powerful tool for constructing the carbon skeletons of complex drug molecules. While direct examples of SiBr₄ in the synthesis of marketed drugs are not prominently documented, the transformations it enables are analogous to those widely used in the pharmaceutical industry.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for a reaction involving this compound and a conceptual signaling pathway where a synthesized molecule could potentially act.
Caption: General workflow for a synthesis using this compound.
Caption: A potential signaling pathway targeted by a synthesized drug molecule.
References
Application Notes and Protocols for Tetrabromosilane-Derived Nanoparticles
Topic: Tetrabromosilane as a Silicon Source for Nanoparticle Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Silicon-based nanoparticles are gaining significant attention in biomedical research due to their biocompatibility, tunable optical properties, and versatile surface chemistry.[1] Among the various precursors for silicon nanoparticle (SiNP) synthesis, silicon halides like this compound (SiBr₄) offer a reactive source of silicon for producing highly functional nanoparticles.[2] This document provides detailed application notes and protocols for the synthesis of silicon-based nanoparticles using SiBr₄, with a focus on their functionalization and application in drug delivery and cellular imaging.
Synthesis of Amine-Functionalized Silicon-Based Nanoparticles from this compound
A one-pot synthesis method has been reported for producing water-dispersible, fluorescent nanoparticles from silicon tetrabromide (SiBr₄) and (3-aminopropyl)triethoxysilane (APTES).[2] This method yields small nanoparticles (1-2 nm) with a high quantum yield, making them suitable for bioimaging applications.[2] An alternative gas-phase method involves the plasma-assisted decomposition of SiBr₄ to produce silicon nanocrystals.[1]
Quantitative Data Summary
The properties of nanoparticles synthesized from SiBr₄ can be tailored based on the synthesis method. Below is a summary of reported quantitative data.
| Property | One-Pot Synthesis (SiBr₄ + APTES) | Plasma-Assisted Decomposition (SiBr₄) |
| Precursors | SiBr₄, (3-aminopropyl)triethoxysilane (APTES) | SiBr₄, Hydrogen (as reducing agent) |
| Particle Diameter | 1 - 2 nm[2] | ~5 nm[1] |
| Composition | Amine-functionalized silica nanoparticles[2] | Silicon nanocrystals with a silicon oxide layer[1] |
| Quantum Yield (QY) | ~34% (in water)[2] | Up to 24%[1] |
| Emission Color | Intense Blue[2] | Tunable (Blue emission reported)[1] |
| Dispersibility | Water dispersible[2] | Dispersible in ethanol[1] |
Experimental Protocols
Protocol 1: Representative One-Pot Synthesis of Amine-Functionalized Nanoparticles
This protocol is based on the reported one-pot synthesis of water-dispersible fluorescent nanoparticles from SiBr₄ and APTES.[2]
Materials:
-
Silicon tetrabromide (SiBr₄)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Ethylene glycol (or other suitable solvent)
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Dialysis tubing for purification
Procedure:
-
In a three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of (3-aminopropyl)triethoxysilane (APTES) in ethylene glycol.
-
Slowly add silicon tetrabromide (SiBr₄) to the APTES solution while stirring vigorously. The reaction is exothermic and should be controlled.
-
After the addition of SiBr₄ is complete, add a controlled amount of deionized water to initiate hydrolysis and condensation.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified duration to facilitate nanoparticle formation and growth.
-
Terminate the reaction and purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted precursors and byproducts.
-
Characterize the purified nanoparticles for size, composition, and optical properties using techniques such as TEM, XPS, FTIR, and fluorescence spectroscopy.[2]
Protocol 2: Plasma-Assisted Decomposition of SiBr₄
This protocol describes a gas-phase synthesis of silicon nanocrystals.[1]
Materials & Equipment:
-
Silicon tetrabromide (SiBr₄, 99.995%)[1]
-
Argon gas (research grade)[3]
-
Hydrogen gas (research grade)[3]
-
RF (13.56 MHz) capacitively coupled plasma reactor[3]
-
PTFE filter (10 µm pore size) for particle collection[3]
Procedure:
-
Set up the RF plasma reactor with parallel electrodes. Maintain the bottom electrode at 400 °C.[3]
-
Introduce SiBr₄ vapor into the reaction chamber using an argon carrier gas. The flow rate of SiBr₄ can be controlled, for example, at 1–3 sccm.[3]
-
Introduce hydrogen gas as a reducing agent at a controlled flow rate (e.g., 20 sccm).[3]
-
Maintain the total argon gas flow rate in the range of 115–155 sccm.[3]
-
Fix the plasma power density, for instance, at 1.25 W cm⁻².[3]
-
Control the total pressure in the chamber (e.g., between 2 and 4 Torr) to tune the photoluminescence properties of the resulting nanoparticles.[3]
-
Collect the synthesized nanoparticles on a PTFE filter placed at the exhaust.[3]
-
Disperse the collected nanoparticles in a suitable solvent like ethanol for characterization and further use.[1]
Caption: Workflow for synthesis and application of amine-functionalized SiNPs.
Applications in Drug Development
Amine-functionalized silicon and silica nanoparticles are promising candidates for drug delivery systems.[4][5] The positive surface charge from amine groups can facilitate the loading of anionic drugs and enhance cellular uptake.[5]
Drug Delivery Systems
The amine groups on the surface of SiNPs can be used to attach therapeutic agents. For instance, amine-functionalized silica nanoparticles have been employed to simultaneously deliver both drugs and gene plasmids for anti-angiogenesis therapy in breast cancer.[4] The porous structure of some silica nanoparticles allows for high drug loading capacity.[6]
Cellular Uptake and Imaging
The inherent fluorescence of SiNPs synthesized from SiBr₄ makes them excellent probes for bioimaging.[2] Amine-functionalized quantum dots have been shown to promote internalization into cells.[7] This allows for the tracking of the nanoparticles as they deliver their therapeutic payload to target cells. The nanoparticles can be visualized within cells, often accumulating in lysosomes.[8]
Signaling Pathways
Silica nanoparticles have been shown to interact with and modulate cellular signaling pathways. Exposure of various cell types to silica nanoparticles can upregulate the TNF and MAPK signaling pathways.[4][7] Understanding these interactions is crucial for developing safe and effective nanomedicines.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The upregulation of this pathway by nanoparticles can have significant biological effects.
Caption: Simplified MAPK signaling pathway activated by silica nanoparticles.
Conclusion
This compound is a viable precursor for the synthesis of functional silicon-based nanoparticles with promising applications in the fields of drug delivery and biomedical imaging. The ability to produce small, water-dispersible, and highly fluorescent nanoparticles through a one-pot synthesis method makes this approach particularly attractive for researchers in drug development. Further investigation into the in vivo behavior and toxicology of SiBr₄-derived nanoparticles is warranted to fully realize their clinical potential.
References
- 1. Frontiers | Silicon Quantum Dots: Synthesis, Encapsulation, and Application in Light-Emitting Diodes [frontiersin.org]
- 2. A one-pot synthesis of water soluble highly fluorescent silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-specific cellular uptake of surface-functionalized quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition of Silicon Using Tetrabromosilane (SiBr4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films with controlled thickness and composition. Tetrabromosilane (SiBr4), also known as silicon tetrabromide, is a liquid precursor used in the CVD of silicon-containing films, including silicon and silicon nitride. Due to its chemical properties, SiBr4 offers advantages in certain deposition processes, such as potentially higher deposition rates for silicon compared to tetrachlorosilane (SiCl4).[1][2] This document provides detailed application notes and protocols for the use of SiBr4 in silicon CVD, aimed at researchers and professionals in scientific and developmental fields.
Properties of this compound (SiBr4)
Understanding the physical and chemical properties of SiBr4 is crucial for designing and controlling the CVD process.
| Property | Value |
| Molecular Formula | SiBr4 |
| Molar Mass | 347.7 g/mol [1] |
| Appearance | Colorless liquid[1][2] |
| Density | 2.79 g/cm³[1] |
| Melting Point | 5 °C[1] |
| Boiling Point | 153 °C[1] |
| Vapor Density | 2.8 (vs air)[3] |
Table 1: Physical and Chemical Properties of this compound (SiBr4).
Chemical Vapor Deposition of Silicon from SiBr4
The thermal decomposition (pyrolysis) of SiBr4 in a heated reactor is the fundamental principle behind the deposition of silicon films. The overall reaction can be simplified as:
SiBr₄(g) → Si(s) + 2Br₂(g)
In practice, a carrier gas, typically hydrogen (H₂), is used to transport the SiBr4 vapor into the reaction chamber. Hydrogen can also act as a reducing agent, influencing the reaction kinetics and the quality of the deposited silicon film.
Key Process Parameters
The successful deposition of high-quality silicon films using SiBr4 is dependent on the precise control of several key experimental parameters. The interplay of these parameters determines the deposition rate, film uniformity, crystallinity, and purity.
| Parameter | Typical Range | Influence on Deposition |
| Substrate Temperature | 850 - 1200 °C | Significantly affects the deposition rate and crystallinity of the silicon film. Higher temperatures generally lead to higher deposition rates and more crystalline films. |
| Reactor Pressure | Atmospheric or Low Pressure (LPCVD) | Influences the mass transport of reactants and byproducts, affecting film uniformity and deposition rate. |
| SiBr4 Flow Rate | Variable (sccm) | Directly impacts the availability of the silicon precursor, and thus the deposition rate. |
| Carrier Gas | Hydrogen (H₂), Nitrogen (N₂), Argon (Ar) | Transports the precursor into the reactor. Hydrogen can also participate in the reaction, affecting the deposition chemistry. |
| Carrier Gas Flow Rate | Variable (slm) | Affects the partial pressure of the precursor and the residence time of gases in the reactor, influencing deposition uniformity. |
Table 2: Key CVD Process Parameters for Silicon Deposition using SiBr4.
Experimental Protocol: Silicon Epitaxial Growth via SiBr4 CVD
This protocol outlines a general procedure for the epitaxial growth of silicon on a single-crystal silicon substrate using SiBr4 in a vertical barrel LPCVD reactor.
1. Substrate Preparation: a. Start with a p-type (001) single-crystal silicon wafer with a resistivity of approximately 25 Ω·cm. b. Grow a thermal oxide layer (up to 1.2 µm) at 1000°C in an O₂/HCl/H₂ environment to create a patterned mask for selective epitaxial growth.[4] c. Use standard photolithography and reactive ion etching to define seed windows in the oxide layer, exposing the underlying single-crystal silicon. d. Perform a wet chemical clean (e.g., RCA clean) to remove contaminants from the wafer surface. The final step should leave a thin, reproducible chemical oxide layer.[4]
2. CVD System Preparation: a. Load the prepared silicon wafer into a modified Applied Materials LPCVD vertical barrel epitaxial reactor system.[4] b. Purge the reactor with high-purity hydrogen (H₂) carrier gas.
3. In-Situ Surface Cleaning: a. Heat the wafer to a prebake temperature between 850°C and 1200°C under a low-pressure H₂ atmosphere (8 to 760 Torr).[4] This step removes the native/chemical oxide from the seed windows via the reaction: Si + SiO₂ → 2SiO(g).
4. Deposition Process: a. Reduce the temperature to the desired growth temperature, typically in the range of 850°C to 1200°C.[4] b. Introduce SiBr4 vapor into the reactor using a carrier gas (e.g., H₂). The SiBr4 can be vaporized from a bubbler maintained at a constant temperature to control its partial pressure. c. Control the gas flows and reactor pressure to achieve the desired deposition rate and film properties. d. For selective growth, the addition of HCl gas may be used to suppress polysilicon nucleation on the oxide mask.[4]
5. Post-Deposition: a. After the desired film thickness is achieved, stop the flow of SiBr4. b. Cool the reactor down to room temperature under a continuous flow of H₂ or an inert gas. c. Unload the wafer for characterization.
Process Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the CVD process and the relationships between key parameters.
A generalized workflow for a typical SiBr4 CVD process.
Logical relationships between key CVD parameters and resulting film properties.
Conclusion
This compound is a viable precursor for the chemical vapor deposition of silicon films, offering the potential for high deposition rates. The quality and properties of the deposited films are highly dependent on the careful control and optimization of process parameters such as temperature, pressure, and gas flow rates. The protocols and data presented in these application notes provide a foundation for researchers to develop and refine their SiBr4-based CVD processes for various applications. Further experimental investigation is necessary to fully quantify the relationships between process parameters and film properties for specific reactor configurations.
References
Application Notes and Protocols: The Role of Tetrabromosilane in the Production of Hard Ceramics and Sealants
Introduction
Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a reactive, inorganic compound that serves as a critical precursor in advanced materials synthesis.[1] It is a colorless, fuming liquid that is highly sensitive to moisture.[2][3] Its utility stems from its ability to undergo pyrolysis and hydrolysis to form silicon-based materials with exceptional hardness, thermal stability, and chemical resistance. These properties make it an important compound in the manufacturing of hard ceramics, specialized coatings, and durable sealants for various high-performance applications in the electronics, aerospace, and manufacturing industries.[1][4]
Application Note 1: Synthesis of Hard Ceramics (Silicon Nitride)
Principle and Applications
This compound is a key precursor for producing silicon nitride (Si₃N₄), an advanced ceramic known for its high strength, wear resistance, and stability at elevated temperatures.[5][6] The primary synthesis route is through Chemical Vapor Deposition (CVD), where SiBr₄ is pyrolyzed and subsequently treated with ammonia (NH₃).[2][4] This process yields hard, conformal coatings of silicon nitride on various substrates.[7] These coatings are used in manufacturing cutting tools, bearings, and high-stress components for automotive and aerospace engines.[2][6][8] A notable advantage of using SiBr₄ over the more common silicon tetrachloride (SiCl₄) is the potential for faster silicon deposition rates.[2]
Data Presentation: Properties of Silicon Nitride Ceramics
The following table summarizes the typical material properties of silicon nitride ceramics produced via processes like sintering and hot pressing, for which this compound can be a precursor.
| Property | Value | Units |
| Density | 3.1 - 3.4 | g/cm³ |
| Hardness (Vickers) | 14 - 16 | GPa |
| Flexural Strength | 500 - 1000 | MPa |
| Fracture Toughness | 5 - 8 | MPa·√m |
| Max. Use Temperature | 1000 - 1400 | °C |
| Thermal Expansion | ~3.0 | 10⁻⁶ /°C |
| Chemical Resistance | High | - |
(Data sourced from typical values for hot-pressed and sintered Si₃N₄).[5][9][10]
Experimental Protocol: Chemical Vapor Deposition (CVD) of Silicon Nitride Coating
This protocol outlines a general procedure for depositing a silicon nitride (Si₃N₄) thin film on a substrate using this compound and ammonia as precursors.
Materials and Equipment:
-
This compound (SiBr₄, high purity)
-
Ammonia (NH₃, anhydrous)
-
High-purity Nitrogen (N₂) or Argon (Ar) as a carrier and purge gas
-
Substrate (e.g., silicon wafer, graphite, or ceramic component)
-
Horizontal or vertical tube furnace CVD reactor system
-
Mass flow controllers (MFCs) for precise gas delivery
-
Vacuum pump and pressure gauges
-
Heated bubbler for SiBr₄ vaporization
-
Exhaust gas scrubber (to neutralize HBr byproduct)
-
Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat, respirator.
Procedure:
-
Substrate Preparation: Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized water to remove any surface contaminants. Dry the substrate thoroughly in an oven or with a stream of dry nitrogen.
-
System Setup:
-
Place the cleaned substrate into the center of the CVD reactor's quartz tube.
-
Assemble the gas delivery lines, ensuring all connections are leak-tight.
-
Heat the SiBr₄ bubbler to a stable temperature (e.g., 40-60 °C) to ensure a consistent vapor pressure. Heat all gas lines from the bubbler to the reactor to prevent precursor condensation.
-
-
Purging and Heating:
-
Purge the entire system with an inert gas (N₂ or Ar) for at least 30 minutes to remove residual air and moisture.
-
Begin heating the reactor to the desired deposition temperature (typically >700 °C). A synthesis temperature of 600 °C is reported for the reaction of silicon with hydrogen bromide to produce SiBr₄, and higher temperatures are needed for pyrolysis.[11]
-
-
Deposition Process:
-
Once the reactor reaches the set temperature, reduce the inert gas flow and establish a stable low pressure inside the chamber (e.g., 1-10 Torr).
-
Introduce the SiBr₄ vapor into the reactor by flowing a controlled amount of carrier gas through the heated bubbler.
-
Simultaneously, introduce a controlled flow of ammonia (NH₃) into the reactor. The typical molar ratio of NH₃ to SiBr₄ is significantly greater than the stoichiometric requirement to ensure complete reaction.
-
Maintain these conditions for the desired deposition time, which can range from minutes to several hours depending on the target film thickness. The overall reaction is: 3SiBr₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HBr(g).
-
-
Cooling and Shutdown:
-
After the deposition period, stop the flow of SiBr₄ and NH₃.
-
Increase the inert gas flow to purge the reactor of any unreacted precursors and byproducts.
-
Turn off the furnace and allow the reactor to cool to room temperature under a continuous inert gas flow.
-
Once cooled, safely remove the coated substrate.
-
Visualizations
References
- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 2. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Silicon Bromide SiBr4 for Sale - CAS 4321-98-7 [citychemical.com]
- 5. ceramics.net [ceramics.net]
- 6. Silicon Nitride Ceramics: Structure, Synthesis, Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Silicon Nitride Ceramics: Structure, Synthesis, Properties, and Biomedical Applications [mdpi.com]
- 9. Advanced Ceramic Materials [advanced-ceramic-materials.webflow.io]
- 10. preciseceramic.com [preciseceramic.com]
- 11. api.pageplace.de [api.pageplace.de]
Application Notes and Protocols for the Preparation of Photoluminescent Silicon Nanocrystals from SiBr₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nanocrystals (SiNCs) have emerged as a promising class of nanomaterials for a variety of applications, including bio-imaging, drug delivery, and sensing. Their appeal stems from their biocompatibility, low toxicity, and tunable photoluminescent properties. Unlike traditional quantum dots, which often contain heavy metals, silicon-based nanomaterials offer a safer alternative for in-vivo applications. This document provides detailed protocols and application notes for the synthesis of photoluminescent silicon nanocrystals using silicon tetrabromide (SiBr₄) as a precursor, a method noted for its facility and the stable, color-tunable fluorescence of the resulting nanoparticles.
Data Presentation
The photoluminescent properties of silicon nanocrystals are highly dependent on their size and surface chemistry. The following table summarizes key quantitative data for SiNCs prepared via the plasma-assisted decomposition of SiBr₄ and other methods for comparison.
| Precursor | Synthesis Method | Average Nanocrystal Size | Photoluminescence (PL) Emission Maximum | Quantum Yield (QY) | Reference |
| SiBr₄ | Plasma-assisted decomposition | Tunable | Dark-blue to greenish-yellow | Up to 24% | [1][2] |
| SiCl₄ | Sodium naphthalide reduction | 5.2 ± 1.2 nm | 410-420 nm | Not specified | [3] |
| Diphenylsilane | Supercritical fluid degradation with octanol | 1.5 nm | Blue emission | Up to 23% | [4] |
| Cyclohexasilane (Si₆H₁₂) | Plasma synthesis | ~2 nm | Not specified | Approaching 70% | [5][6][7] |
| Silane (SiH₄) | Plasma synthesis & wet-chemical passivation | < 5 nm | ~789 nm | Exceeding 60% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Silicon Nanocrystals via Plasma-Assisted Decomposition of SiBr₄
This protocol is based on the method described by Li et al. (2010)[1][2]. It outlines a single-step plasma-assisted decomposition of silicon tetrabromide to produce silicon nanocrystals with stable and color-tunable fluorescence.
Materials:
-
Silicon tetrabromide (SiBr₄, 99.995%)
-
Ethanol (HPLC grade)
-
Argon (Ar, high purity)
-
Plasma chamber system equipped with a radio frequency (RF) power source
-
Ultrasonicator
-
Centrifuge
Procedure:
-
System Preparation: Ensure the plasma chamber is clean and leak-tight.
-
Precursor Introduction: Introduce SiBr₄ vapor into the plasma chamber. The flow rate of the precursor can be controlled using a mass flow controller.
-
Plasma Generation: Introduce Argon gas into the chamber. The total pressure of the plasma chamber is a critical parameter for tuning the photoluminescence color of the resulting SiNCs[1][2].
-
Decomposition: Apply RF power to generate the plasma, which will decompose the SiBr₄ precursor, leading to the formation of silicon nanoparticles.
-
Nanocrystal Collection: The synthesized silicon nanocrystals will deposit on the inner surfaces of the plasma chamber. After the reaction, carefully collect the nanoparticle powder. The production yield is estimated to be around 18%[2].
-
Dispersion: Disperse the collected silicon nanocrystals in ethanol using mild ultrasonication to form a stable suspension[1][2]. The resulting dispersion should exhibit strong photoluminescence under ultraviolet irradiation[1][2].
Characterization:
-
The crystalline structure and size of the SiNCs can be analyzed using Transmission Electron Microscopy (TEM) and Raman spectroscopy[1][2].
-
The elemental composition can be confirmed using Energy Dispersive X-ray Spectroscopy (EDX)[1][2].
-
The surface chemistry, particularly the presence of a silicon oxide layer, can be investigated using Fourier Transform Infrared Spectroscopy (FTIR)[1][2].
-
Photoluminescence (PL) spectra and quantum yield (QY) should be measured to assess the optical properties.
Protocol 2: Optional Post-Synthesis Surface Treatment with Hydrofluoric Acid
The as-synthesized SiNCs from SiBr₄ are typically covered with a silicon oxide layer[1][2]. While the PL properties are tolerant to this oxide layer, a slight enhancement in PL intensity can be achieved by removing it and creating a hydrogen-terminated surface[1][2].
Materials:
-
Silicon nanocrystal dispersion in ethanol (from Protocol 1)
-
Hydrofluoric acid (HF, 47 wt.% in water)
-
Deionized water
-
Centrifuge
Procedure:
-
HF Etching: To the SiNCs dispersion in ethanol, carefully add a controlled amount of HF solution. The mixture should be stirred for a specific duration to etch the silicon oxide layer.
-
Quenching and Washing: Quench the etching process by adding a large volume of deionized water.
-
Purification: Centrifuge the mixture to pellet the SiNCs. Discard the supernatant and re-disperse the nanocrystals in fresh ethanol. Repeat this washing step multiple times to remove any residual HF.
-
Re-dispersion: The final product of hydrogen-terminated SiNCs can be re-dispersed in a suitable solvent for further use.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of photoluminescent silicon nanocrystals from SiBr₄.
Applications in Drug Delivery
Caption: Potential applications of silicon nanocrystals in drug delivery and therapy.
Application Notes
-
Biocompatibility and Biodegradability: Silicon is a biocompatible element, and silicon nanocrystals are considered biodegradable, making them advantageous for in-vivo applications compared to heavy-metal-based quantum dots.
-
Drug Delivery Vehicles: The surface of silicon nanocrystals can be functionalized with various ligands, including antibodies, for targeted drug delivery to specific cells or tissues[9]. Their porous structure can also allow for a high payload of therapeutic agents, such as anti-cancer drugs or siRNA[9].
-
Bio-imaging and Diagnostics: The inherent photoluminescence of SiNCs allows them to be used as fluorescent probes for cell labeling and tracking. The color tunability achieved by adjusting synthesis parameters, such as the total pressure in the plasma chamber, enables the development of multiplexed imaging applications[1][2].
-
Controlled Release: The surface chemistry of SiNCs can be engineered to control the release of loaded drugs in response to specific stimuli, such as changes in pH or the presence of certain enzymes[9].
-
Stability: Silicon nanocrystals synthesized from SiBr₄ and dispersed in ethanol have shown stable optical properties for over six months, which is a significant advantage for the development of robust formulations[1][2].
-
Scalability: While laboratory-scale synthesis is described, plasma-based methods are generally considered scalable, which is a crucial consideration for the translation of these technologies to clinical and commercial applications.
References
- 1. [PDF] Stable and color-tunable fluorescence from silicon nanoparticles formed by single-step plasma assisted decomposition of SiBr4 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US6855204B2 - High yield method for preparing silicon nanocrystals with chemically accessible surfaces - Google Patents [patents.google.com]
- 4. Highly luminescent silicon nanocrystals with discrete optical transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bright Silicon Nanocrystals from a Liquid Precursor: Quasi-Direct Recombination with High Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bright Silicon Nanocrystals from a Liquid Precursor: Quasi-Direct Recombination with High Quantum Yield (Journal Article) | OSTI.GOV [osti.gov]
- 7. Bright Silicon Nanocrystals from a Liquid Precursor: Quasi-Direct Recombination with High Quantum Yield | Nanobiodata.org [nanobiodata.org]
- 8. researchgate.net [researchgate.net]
- 9. voelckerlab.nanomelbourne.com [voelckerlab.nanomelbourne.com]
Troubleshooting & Optimization
Safe handling and storage procedures for Tetrabromosilane
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of Tetrabromosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as silicon tetrabromide (SiBr₄), is a colorless, fuming liquid with a suffocating odor.[1][2] It is a highly reactive inorganic compound used in various chemical processes.[1] Its primary applications include:
-
Chemical Vapor Deposition (CVD): It serves as a precursor for producing high-purity silicon-based thin films, which are critical in the semiconductor industry for manufacturing microchips and other electronic devices.[1][3] Pyrolysis of this compound can be used to deposit silicon at faster rates than with silicon tetrachloride.[1]
-
Organic Synthesis: It is used as a reagent in various chemical syntheses, including the formation of organosilicon compounds through reactions with Grignard reagents.[1][4]
-
Materials Science: Pyrolysis of this compound followed by treatment with ammonia yields silicon nitride (Si₃N₄) coatings, which are hard compounds used for ceramics, sealants, and cutting tools.[1][3]
Q2: What are the main hazards associated with this compound?
This compound is a corrosive and moisture-sensitive compound that presents several hazards:
-
Corrosivity: It causes severe skin burns and eye damage.[4][5]
-
Reactivity with Water: It reacts violently and exothermically with water, including moisture in the air, to produce silicon dioxide and corrosive hydrogen bromide (HBr) gas.[1][2] This rapid hydrolysis is the reason it fumes in air.[1][2]
-
Inhalation Hazard: Inhalation of its vapors can be harmful.[6]
-
Incompatible Materials: It is incompatible with strong bases, oxidizing agents, and alcohols.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a respirator with a suitable filter (e.g., type ABEK (EN14387)) when handling in areas with insufficient ventilation.[3]
-
Work Area: Always handle this compound in a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[7]
Q4: What are the proper storage conditions for this compound?
Proper storage is crucial to maintain the stability and safety of this compound:
-
Moisture Control: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from water sources.[1][4][8] It is often stored under an inert atmosphere, such as nitrogen or argon.[4][8]
-
Incompatible Materials: Keep away from strong bases, oxidizing agents, and alcohols.[5]
-
Storage Area: Store in a designated corrosives area.[7]
Troubleshooting Guides
Issue 1: Unexpected White Precipitate or Fuming During Reaction
Question: I observed a white solid forming and/or dense white fumes being released when I added this compound to my reaction mixture. What is happening and how can I prevent it?
Answer: This is a classic sign of hydrolysis. This compound reacts vigorously with even trace amounts of water to form silicon dioxide (a white solid) and hydrogen bromide gas (which appears as white fumes).[1][2]
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and deoxygenated before use. Standard distillation or passing through activated alumina columns are effective methods.
-
Inert Atmosphere Technique: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Cannula Transfer: Transfer this compound and other moisture-sensitive reagents using a syringe or cannula under a positive pressure of inert gas.
Issue 2: Low Yield or Side Products in Grignard Reactions
Question: My Grignard reaction with this compound is giving a low yield of the desired organosilane, and I'm observing a complex mixture of side products. What could be the cause?
Answer: Grignard reactions with halosilanes can be complex. Several factors can contribute to low yields and side product formation.
Troubleshooting Steps:
-
Order of Addition: The order of addition is critical. For complete substitution to form tetraalkylsilanes, adding the silane to the Grignard reagent (normal addition) is often preferred. For partial substitution, adding the Grignard reagent to the silane (reverse addition) may be necessary to avoid over-alkylation.[4]
-
Solvent Choice: The choice of solvent can influence the reaction. Tetrahydrofuran (THF) generally leads to more facile substitution than diethyl ether.[4] However, be aware that in the presence of activated magnesium, THF can undergo ring-opening with bromosilanes.[4]
-
Reaction Temperature: Some Grignard reactions with this compound may require elevated temperatures to proceed to completion. For example, the complete substitution with methylmagnesium bromide may require high pressure and temperature.[4]
-
Hydrolysis during Workup: Ensure that the reaction is thoroughly quenched and worked up under conditions that do not lead to the hydrolysis of the desired product. An aqueous workup should be performed carefully, often with the addition of a non-polar organic solvent to extract the product.
Issue 3: Poor Film Quality in Chemical Vapor Deposition (CVD)
Question: The silicon-based thin films I am depositing using this compound have poor quality (e.g., poor adhesion, particle contamination, non-uniformity). How can I improve this?
Answer: The quality of thin films in a CVD process is highly dependent on several experimental parameters.
Troubleshooting Steps:
-
Substrate Preparation: The substrate surface must be meticulously cleaned to remove any contaminants. Techniques like plasma or UV irradiation can be effective.[9] An etch-back step using HCl might be necessary to ensure a pristine surface for epitaxial growth.[10]
-
Deposition Temperature: The deposition temperature significantly influences the film properties and deposition rate. Lower temperatures may be desirable to prevent substrate deformation but can lead to slower deposition rates.[11] The optimal temperature needs to be determined empirically for the specific application.
-
Precursor and Carrier Gas Flow Rates: Incorrect flow rates of this compound and any carrier or reactant gases (like hydrogen) can lead to non-uniformity and poor film quality.[9] These should be precisely controlled using mass flow controllers.
-
Reactor Pressure: The pressure inside the CVD reactor affects the mean free path of the gas molecules and thus the conformity of the coating. Low-pressure CVD (LPCVD) often results in higher conformity.[10]
-
Precursor Purity: Ensure the this compound used is of high purity, as impurities can be incorporated into the growing film, affecting its properties.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | SiBr₄ |
| Molecular Weight | 347.70 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[4] |
| Melting Point | 5 °C[6] |
| Boiling Point | 153 °C[6] |
| Density | 2.8 g/mL at 25 °C[6] |
| Vapor Density | 2.8 (vs air)[6] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound under Inert Atmosphere
Objective: To safely transfer a known quantity of this compound from a supplier's bottle to a reaction vessel while preventing exposure to air and moisture.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Supplier's bottle of this compound with a septum-sealed cap
-
Schlenk line with nitrogen or argon gas supply
-
Oven-dried glassware (syringes, needles, cannulas)
-
Appropriate PPE (gloves, safety goggles, lab coat, face shield)
Procedure:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, syringes, and cannulas, are thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask on the Schlenk line. Evacuate the flask and backfill with inert gas at least three times to ensure an inert atmosphere.
-
Reagent Preparation: Place the supplier's bottle of this compound in a secondary container. Pierce the septum of the bottle with a needle connected to the inert gas supply to maintain a positive pressure.
-
Syringe Transfer:
-
Take a clean, dry syringe with a long needle. Flush the syringe with inert gas from the Schlenk line.
-
Insert the needle through the septum of the this compound bottle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the bottle and quickly insert it through the septum of the reaction flask.
-
Slowly dispense the this compound into the reaction flask.
-
-
Cannula Transfer (for larger volumes):
-
Use a double-ended needle (cannula). Purge the cannula with inert gas.
-
Insert one end of the cannula through the septum of the this compound bottle, ensuring it is below the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
Apply a slight positive pressure of inert gas to the this compound bottle to initiate the transfer. The liquid will flow through the cannula into the reaction flask.
-
Once the desired volume is transferred, remove the cannula.
-
-
Cleanup: Quench any residual this compound in the syringe or cannula by slowly adding it to a flask containing a stirred, cooled solution of sodium bicarbonate or isopropanol. Perform this in a fume hood.
Visualizations
Caption: Troubleshooting workflow for hydrolysis of this compound.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 3. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 4. gelest.com [gelest.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Silicon tetrabromide 99 7789-66-4 [sigmaaldrich.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 10. dsneg.com [dsneg.com]
- 11. uscti.com [uscti.com]
Technical Support Center: Managing the Moisture Sensitivity of SiBr₄ in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the highly moisture-sensitive compound, silicon tetrabromide (SiBr₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and success of your results.
Frequently Asked Questions (FAQs)
Q1: What is silicon tetrabromide (SiBr₄) and why is it so sensitive to moisture?
A1: Silicon tetrabromide is a colorless, fuming liquid at room temperature with the chemical formula SiBr₄.[1][2] It consists of a central silicon atom bonded to four bromine atoms in a tetrahedral geometry. Its high sensitivity to moisture stems from the electrophilic nature of the silicon atom and the good leaving group ability of the bromide ions. SiBr₄ readily reacts with water in an exothermic reaction to form silicon dioxide (SiO₂) and hydrobromic acid (HBr).[1][2][3] This hydrolysis reaction is typically rapid and can significantly impact experiments by consuming the reagent and introducing impurities.
Q2: What are the immediate signs of moisture contamination in my SiBr₄ sample or reaction?
A2: The most common signs of moisture contamination include:
-
Fuming: SiBr₄ will fume in the presence of air as it reacts with atmospheric moisture, producing a white smoke of SiO₂ and HBr.[2]
-
Precipitate Formation: The formation of a white solid (silicon dioxide or bromosiloxanes) in your SiBr₄ container or reaction vessel is a clear indicator of hydrolysis.
-
Increased Acidity: The generation of hydrobromic acid will make the reaction mixture or any quenching solutions highly acidic.
-
Inconsistent Results or Low Yields: If your reactions are not proceeding as expected or you are observing significantly lower yields, moisture contamination of your SiBr₄ is a likely culprit.
Q3: How should I properly store SiBr₄ to prevent moisture contamination?
A3: Proper storage is crucial for maintaining the integrity of SiBr₄. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] The storage area should be cool, dry, and well-ventilated, away from any sources of water. For long-term storage, consider sealing the container with paraffin wax or storing it inside a desiccator or a glovebox.
Q4: What are the primary byproducts formed when SiBr₄ reacts with water, and how do they affect my experiment?
A4: The primary reaction with water is hydrolysis, which forms silicon dioxide (SiO₂) and hydrobromic acid (HBr). In cases of partial hydrolysis, a series of linear and cyclic bromosiloxanes can also be formed. These byproducts can interfere with your reaction in several ways:
-
Consumption of SiBr₄: The formation of these byproducts consumes the SiBr₄, reducing the amount available for your desired reaction and leading to lower yields.
-
Introduction of Impurities: Silicon dioxide is a solid that can complicate product isolation and purification. Bromosiloxanes can also be difficult to separate from the desired product.
-
Changes in Reaction Conditions: The generation of HBr can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or decomposing sensitive reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with SiBr₄.
| Problem | Observable Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Reaction Failure to Initiate | No observable reaction upon addition of SiBr₄; starting materials remain unconsumed. | 1. Moisture Contamination: SiBr₄ has been quenched by water in the solvent or on the glassware. 2. Inactive Reagents: Other reagents (e.g., Grignard reagent) may have degraded due to moisture or oxygen exposure. | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. 2. Titrate Grignard reagents prior to use to determine their exact concentration. |
| Low Product Yield | The isolated yield of the desired product is significantly lower than expected. | 1. Partial Hydrolysis of SiBr₄: A portion of the SiBr₄ reacted with trace moisture. 2. Side Reactions: Competing reactions such as enolization or reduction if using a Grignard reagent with a ketone.[4] 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Refine inert atmosphere techniques (see Experimental Protocols). Consider using a sacrificial excess of a Grignard reagent to consume any trace water.[2] 2. Control reaction temperature (e.g., add reagents at low temperatures) to favor the desired reaction pathway.[4] 3. Optimize the workup procedure, such as using a milder quenching agent like saturated aqueous ammonium chloride instead of strong acid.[4] |
| Formation of a White Precipitate | A white solid forms immediately upon addition of SiBr₄ to the reaction mixture. | Extensive Hydrolysis: Significant moisture is present in the reaction setup. | The reaction should be stopped. Discard the current reaction and thoroughly dry all glassware and purify all solvents before attempting the reaction again. |
| Difficulty in Product Purification | The crude product is difficult to purify, and multiple unknown impurities are observed (e.g., by NMR or GC-MS). | Formation of Bromosiloxanes: Partial hydrolysis of SiBr₄ can lead to the formation of various bromosiloxane oligomers with a range of boiling points. | Consider fractional distillation under reduced pressure to separate the desired product from SiBr₄ and bromosiloxanes. The boiling points of bromosiloxanes will vary depending on their structure. |
Experimental Protocols
Protocol 1: Handling and Transfer of SiBr₄ using a Schlenk Line
This protocol outlines the safe transfer of SiBr₄ from a storage container to a reaction flask using standard Schlenk line techniques.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried or flame-dried glassware (reaction flask, storage flask with a septum-sealed sidearm)
-
Dry, degassed solvent
-
Cannula (double-tipped needle)
-
Syringes and needles (for solvent transfer)
-
Rubber septa
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere.
-
Inert Atmosphere: Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Transfer the desired volume of anhydrous, degassed solvent to the reaction flask via a dry syringe.
-
Prepare for Cannula Transfer: Place a rubber septum on the SiBr₄ storage container. Attach the container to the Schlenk line and perform three evacuate-and-refill cycles.
-
Cannula Transfer:
-
Take a hot, oven-dried cannula and quickly insert one end through the septum of the SiBr₄ container, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the septum of the reaction flask.
-
Gently increase the inert gas pressure in the SiBr₄ container or slightly reduce the pressure in the reaction flask (e.g., by using a bleed needle) to initiate the transfer of SiBr₄.[6][7]
-
Once the desired amount of SiBr₄ has been transferred, raise the cannula tip above the liquid level in the source flask to stop the flow.
-
Remove the cannula from the reaction flask first, and then from the source flask, to maintain a positive inert gas pressure in both.
-
Protocol 2: Synthesis of Tetraphenylsilane via Grignard Reaction
This protocol describes the synthesis of tetraphenylsilane from SiBr₄ and phenylmagnesium bromide.
Materials:
-
SiBr₄
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Standard Schlenk line setup and oven-dried glassware
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, establish an inert atmosphere using a Schlenk line.
-
Reagent Addition:
-
To the flask, add anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the phenylmagnesium bromide solution to the stirred ether.
-
Using a cannula, slowly add SiBr₄ (1 equivalent) to the Grignard reagent solution (4.2 equivalents) at 0°C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot hexane to yield tetraphenylsilane as a white crystalline solid.
Visualizing Workflows
To aid in understanding the necessary precautions and steps for handling SiBr₄, the following diagrams illustrate key experimental workflows.
References
Technical Support Center: Handling and Reactions of Tetrabromosilane (SiBr4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabromosilane (SiBr4). The information is designed to help prevent its hydrolysis during chemical reactions and ensure safe and successful experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the handling and use of SiBr4 in a question-and-answer format.
Question 1: My bottle of SiBr4 is fuming upon opening. What is happening and what should I do?
Answer: this compound readily hydrolyzes upon contact with atmospheric moisture, producing hydrogen bromide (HBr) gas and silicon dioxide (SiO2). This is the white fume you are observing. The reaction is as follows:
SiBr₄(l) + 2H₂O(l) → SiO₂(s) + 4HBr(g)
This indicates that the container's seal may have been compromised or it was opened in a humid environment. To minimize fuming and prevent further degradation of the reagent, it is crucial to handle SiBr4 under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line. If you must open it on the bench, do so under a positive flow of dry inert gas (e.g., nitrogen or argon).
Question 2: I am seeing a white precipitate in my reaction mixture involving SiBr4, even though I used anhydrous solvents. What could be the cause?
Answer: The formation of a white precipitate, likely silicon dioxide (SiO₂), is a strong indicator of hydrolysis. While using anhydrous solvents is a critical first step, several other sources of moisture could be contributing to this issue:
-
Inadequately dried glassware: Glassware can adsorb a significant amount of water on its surface. It is essential to oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and then cool it under a stream of dry inert gas or in a desiccator immediately before use.
-
Contaminated starting materials: Other reagents in your reaction may not be sufficiently dry. It is important to ensure all starting materials are anhydrous.
-
Atmospheric leaks: Your reaction setup may have small leaks that allow atmospheric moisture to enter. Ensure all joints are well-sealed with high-vacuum grease (if appropriate for your reaction) and that there is a slight positive pressure of inert gas.
-
Solvent purity: While commercially available anhydrous solvents are generally reliable, their water content can increase over time once the bottle is opened. Consider using freshly dried solvents or solvents from a recently opened bottle.
Question 3: My reaction yield is consistently low when using SiBr4. Could hydrolysis be the culprit?
Answer: Yes, hydrolysis of SiBr4 is a common reason for low reaction yields. If your desired reaction involves the silicon center, any SiBr4 that hydrolyzes will be converted to silicon dioxide, an unreactive solid, thus reducing the amount of active reagent available for your intended transformation. To improve your yield, you must rigorously exclude water from your reaction system by implementing the techniques described in the answer to Question 2.
Question 4: How can I monitor the hydrolysis of SiBr4 during my experiment?
Answer: While real-time monitoring can be challenging, you can use spectroscopic techniques on aliquots of your reaction mixture (quenched appropriately) to check for the presence of hydrolysis byproducts.
-
FTIR Spectroscopy: The formation of Si-O-Si bonds from the condensation of silanols (formed during hydrolysis) can be observed in the region of 1000-1100 cm⁻¹. The presence of a broad peak in this region could indicate hydrolysis.
-
¹H NMR Spectroscopy: While SiBr4 and SiO2 are not directly observable by ¹H NMR, the formation of HBr as a byproduct of hydrolysis will increase the acidity of the reaction mixture. This can sometimes be indirectly observed by shifts in the peaks of other components in the mixture. More advanced techniques like ²⁹Si NMR would show the disappearance of the SiBr4 signal and the appearance of signals corresponding to silicate species.
Question 5: What is the best way to quench a reaction containing unreacted SiBr4?
Answer: Quenching a reaction with SiBr4 must be done carefully due to the exothermic nature of its reaction with protic solvents. A slow, dropwise addition of a cold, less reactive protic solvent like isopropanol or tert-butanol is recommended to quench any remaining SiBr4 before aqueous workup. The reaction should be cooled in an ice bath during the quenching process to control the exotherm. Do not add water directly to a concentrated solution containing SiBr4.
Data Presentation
While specific kinetic data for the hydrolysis of SiBr4 under various conditions is not extensively available in the public domain, the qualitative trend for the rate of hydrolysis of silicon tetrahalides is well-understood. The rate of hydrolysis is influenced by the Lewis acidity of the silicon center, which is affected by the electronegativity of the attached halogen.
| Silicon Tetrahalide | Lewis Acidity Trend | Relative Rate of Hydrolysis | Si-X Bond Energy (kJ/mol) |
| SiF₄ | Highest | Fastest | 582 |
| SiCl₄ | High | Fast | 391 |
| SiBr₄ | Moderate | Moderate | 310 |
| SiI₄ | Lowest | Slowest | 234 |
This table summarizes the general trends. The actual rates are highly dependent on specific reaction conditions.
Experimental Protocols
Here is a detailed methodology for a common reaction involving SiBr4, a Grignard reaction, with an emphasis on preventing hydrolysis.
Synthesis of Tetraethylsilane via Grignard Reaction
This protocol outlines the reaction of this compound with ethylmagnesium bromide.
Materials:
-
This compound (SiBr4)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Dry inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a flow of dry inert gas.
-
Grignard Reagent Preparation (under inert atmosphere):
-
Place magnesium turnings in the round-bottom flask.
-
Assemble the condenser and dropping funnel.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0°C using an ice bath.
-
-
Reaction with SiBr4 (under inert atmosphere):
-
Prepare a solution of SiBr4 in anhydrous diethyl ether in a separate, dry Schlenk flask.
-
Using a cannula or a syringe, slowly add the SiBr4 solution to the cold Grignard reagent dropwise with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2 hours.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and SiBr4.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the tetraethylsilane by distillation.
-
Mandatory Visualization
Experimental Workflow for Preventing SiBr4 Hydrolysis
Caption: A flowchart of the key steps to prevent SiBr4 hydrolysis.
Logical Relationship for Troubleshooting SiBr4 Hydrolysis
Caption: A troubleshooting guide for SiBr4 hydrolysis issues.
Technical Support Center: Safe Handling of Silicon Tetrabromide (SiBr₄)
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and handling protocols for researchers, scientists, and drug development professionals working with Silicon Tetrabromide (SiBr₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Silicon Tetrabromide (SiBr₄)?
A1: Silicon Tetrabromide is a corrosive and moisture-sensitive liquid.[1][2] Its primary hazards are:
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[2]
-
Reactivity with Moisture: SiBr₄ reacts violently with water and moisture in the air to produce hydrobromic acid (HBr) and silicon dioxide.[1][3] This reaction is exothermic, meaning it releases heat.[1] The resulting hydrobromic acid is also highly corrosive and toxic.
-
Inhalation Hazard: Inhalation of SiBr₄ vapors or the HBr fumes produced upon contact with moisture can cause severe irritation to the respiratory tract.[1]
Q2: What happens if SiBr₄ is exposed to air?
A2: When exposed to air, SiBr₄ will fume due to its reaction with atmospheric moisture.[3] This fuming is the visible release of hydrobromic acid and silicon dioxide particles.[1][3] Therefore, it is crucial to handle this compound under an inert atmosphere.
Q3: What are the signs of exposure to SiBr₄?
A3: Exposure to SiBr₄ can lead to immediate and delayed symptoms.
-
Skin Contact: Redness, pain, and severe chemical burns.
-
Eye Contact: Severe irritation, pain, and potential for permanent eye damage.
-
Inhalation: Coughing, shortness of breath, and irritation of the nose and throat.[1] Higher exposures could lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.
Q4: How should I store SiBr₄?
A4: SiBr₄ must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Fuming from the SiBr₄ container upon opening | Exposure to ambient air and moisture. | Immediately move the container to an inert atmosphere glovebox or a fume hood with controlled atmospheric conditions before opening. Ensure all subsequent handling is performed under inert gas. |
| Unexpected heat generation during a reaction | Reaction with residual moisture in the glassware or solvents. | Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use. Use anhydrous solvents. |
| White solid precipitate forming in the SiBr₄ bottle | Gradual hydrolysis due to improper sealing or storage. | The white solid is likely silicon dioxide. The purity of the SiBr₄ may be compromised. It is recommended to use a fresh, unopened bottle for sensitive reactions. |
| Irritation to the respiratory tract despite working in a fume hood | Inadequate fume hood sash height or improper airflow. | Ensure the fume hood sash is at the recommended height and the airflow is functioning correctly. Always work with the sash as low as possible. Consider using a respirator with an appropriate acid gas cartridge. |
Personal Protective Equipment (PPE) Selection
A systematic approach to selecting PPE is crucial when handling SiBr₄. The following diagram illustrates the decision-making process.
Quantitative Data Summary
Since specific occupational exposure limits for SiBr₄ are not established, the limits for its primary hydrolysis product, Hydrogen Bromide (HBr), should be considered as a reference for assessing inhalation risks.
| Substance | Agency | Exposure Limit | Type |
| Silicon Tetrabromide (SiBr₄) | OSHA, NIOSH, ACGIH | Not Established | - |
| Hydrogen Bromide (HBr) | OSHA | 3 ppm (10 mg/m³) | PEL (Permissible Exposure Limit) - Ceiling |
| NIOSH | 3 ppm (10 mg/m³) | REL (Recommended Exposure Limit) - Ceiling | |
| ACGIH | 2 ppm | TLV (Threshold Limit Value) - Ceiling |
-
Ceiling Limit: This concentration should not be exceeded during any part of the working exposure.
Experimental Protocol: General Handling of SiBr₄
This protocol outlines the general steps for safely handling SiBr₄ in a laboratory setting. This should be adapted as necessary for specific experimental procedures.
1. Preparation and Precautionary Measures:
- Ensure a certified chemical fume hood is available and functioning correctly. For highly moisture-sensitive procedures, an inert atmosphere glovebox is recommended.
- Locate the nearest safety shower and eyewash station and confirm they are accessible.
- Have a spill kit readily available, containing an absorbent material suitable for corrosive liquids (e.g., vermiculite, sand). Do not use water.
- Review the Safety Data Sheet (SDS) for SiBr₄ before starting work.
2. Personal Protective Equipment (PPE):
- Wear a flame-resistant lab coat over long-sleeved clothing and closed-toe shoes.
- Don chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.
- Wear chemical splash goggles and a face shield.
- If there is a risk of inhalation exposure, use a NIOSH-approved respirator with a cartridge for acid gases.
3. Handling and Dispensing:
- All manipulations of SiBr₄ should be performed in a chemical fume hood or glovebox.
- Use oven-dried or flame-dried glassware that has been cooled under an inert gas (e.g., nitrogen or argon).
- Transfer SiBr₄ using a dry syringe or cannula under a positive pressure of an inert gas.
- If transferring from a sealed bottle, use a septum and maintain an inert atmosphere in the headspace.
- Dispense the required amount slowly and carefully to avoid splashing.
4. Reaction Setup:
- If the reaction is sensitive to moisture, it should be conducted under an inert atmosphere.
- Add SiBr₄ to the reaction mixture slowly and in a controlled manner. Be aware that the reaction of SiBr₄ with protic solvents or reagents can be vigorous.
5. Waste Disposal and Decontamination:
- All waste containing SiBr₄ or its byproducts must be treated as hazardous waste.
- Quench any residual SiBr₄ carefully by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) in a fume hood. This process is exothermic and will release HBr gas, so it must be done with extreme caution.
- Decontaminate all glassware that has come into contact with SiBr₄. Rinse with an inert solvent (e.g., hexane) before carefully washing with a basic solution and then water.
6. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Spill: Evacuate the area. For a small spill, if properly trained and equipped, cover the spill with a dry, inert absorbent material. For a large spill, or if you are not equipped to handle it, evacuate the area and contact emergency services. Do not use water to clean up a spill.
References
Technical Support Center: Tetrabromosilane Waste Disposal and Neutralization Protocols
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling, neutralization, and disposal of Tetrabromosilane (SiBr₄) waste. It is intended for researchers, scientists, and drug development professionals who may encounter this reactive compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and moisture-sensitive liquid.[1][2] Its primary hazard stems from its rapid and exothermic reaction with water, including moisture in the air, to produce hydrobromic acid (HBr) and silicon dioxide (SiO₂).[3][4] The hydrobromic acid is a strong, corrosive acid. Inhalation of the vapors can cause severe respiratory irritation, and direct contact with the liquid can cause severe skin burns and eye damage.[1][2]
Q2: What happens if this compound is not neutralized before disposal?
A2: Disposing of unneutralized this compound waste is extremely dangerous. It can react with ambient moisture in waste containers, leading to the release of corrosive HBr gas, which can pressurize and potentially rupture the container. Furthermore, if it comes into contact with other chemicals in a mixed waste stream, it can lead to unpredictable and hazardous reactions.
Q3: Can I dispose of small quantities of this compound waste directly into a sink with running water?
A3: No, this is extremely hazardous. The violent reaction with water can cause splashing of the corrosive mixture out of the sink.[3][4] The heat generated can also cause thermal shock to the plumbing. Always follow a controlled neutralization protocol.
Q4: What are the key principles for safely neutralizing this compound waste?
A4: The key principles are:
-
Controlled Reaction: The neutralization process must be performed in a controlled manner to manage the exothermic reaction. This typically involves slow addition of the waste to the neutralizing agent or vice-versa, with cooling.
-
Use of a Weak Base: A weak base is often preferred for initial neutralization to avoid an overly vigorous reaction.
-
Adequate Ventilation: All neutralization procedures must be carried out in a well-ventilated fume hood to prevent exposure to HBr fumes.
-
Appropriate Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Q5: What are the expected byproducts of this compound neutralization?
A5: The byproducts depend on the neutralization agent used.
-
Hydrolysis: The initial reaction with water produces solid silicon dioxide (SiO₂) and hydrobromic acid (HBr).
-
Neutralization with a base (e.g., sodium bicarbonate): This will produce a metal bromide salt (e.g., sodium bromide), water, and carbon dioxide gas, along with the silicon dioxide precipitate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Excessive Fuming and Heat Generation | - Addition of this compound or neutralizing agent is too rapid.- Initial temperature of the neutralizing solution is too high.- Concentration of the neutralizing agent is too high. | - Immediately stop the addition.- Allow the reaction mixture to cool.- Resume addition at a much slower rate.- Use an ice bath to cool the reaction vessel.- Dilute the neutralizing agent. |
| Incomplete Neutralization (pH remains acidic) | - Insufficient amount of neutralizing agent added.- Poor mixing of the reaction mixture. | - Add more neutralizing agent in small increments, monitoring the pH.- Ensure vigorous stirring to promote complete reaction. |
| Formation of a Thick, Unstirrable Slurry | - High concentration of this compound waste.- Insufficient volume of the neutralizing solution. | - Dilute the slurry by slowly adding more of the solvent used for the neutralizing solution (e.g., water).- In the future, use a larger volume of the neutralizing solution for the amount of waste. |
| Gas Evolution is Too Vigorous (when using bicarbonate) | - Addition of this compound is too fast.- The solution is not being stirred effectively. | - Stop the addition immediately.- Ensure the reaction is well-stirred to allow for controlled release of CO₂.- Resume addition at a significantly slower rate. |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste with Sodium Bicarbonate
This protocol is suitable for the routine neutralization of small to moderate quantities of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Prepare the Neutralizing Solution: In a fume hood, prepare a saturated solution of sodium bicarbonate in water. A 2:1 molar ratio of sodium bicarbonate to the estimated amount of chlorosilane is a recommended starting point for spills and can be adapted here.[3][5] For every 1 mL of this compound (density ≈ 2.8 g/mL), you will need approximately 4.8 g of sodium bicarbonate for complete neutralization of the resulting HBr. It is advisable to use a significant excess.
-
Cool the Neutralizing Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath and allow it to cool to below 10 °C. Begin stirring the solution.
-
Slow Addition of this compound Waste: Using a dropping funnel or a pipette, add the this compound waste to the cold, stirring sodium bicarbonate solution very slowly (dropwise).
-
Monitor the Reaction: Observe the reaction closely. You will see gas evolution (CO₂) and the formation of a white precipitate (SiO₂). Control the addition rate to keep the reaction from becoming too vigorous and to maintain a low temperature.
-
Check for Completion: After all the waste has been added, continue stirring the mixture for at least one hour to ensure complete neutralization.
-
Verify Neutral pH: Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the pH is in the neutral range.
-
Waste Disposal: The resulting slurry contains silicon dioxide, sodium bromide, and excess sodium bicarbonate in water. This can typically be disposed of as hazardous waste through your institution's environmental health and safety office.
Protocol 2: Neutralization of this compound Waste with Calcium Hydroxide (Lime Slurry)
This protocol is an alternative method, particularly for larger quantities of waste, and is based on procedures for similar reactive chlorosilanes.[6]
Materials:
-
This compound waste
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Large reaction vessel with vigorous agitation capabilities
-
Ice bath or other cooling system
-
pH meter
-
Appropriate PPE
Procedure:
-
Prepare the Lime Slurry: In a fume hood, prepare a slurry of approximately 15% calcium hydroxide in water by weight.
-
Cool the Slurry: Cool the lime slurry to below 20°C.
-
Controlled Addition: Sub-surface feed the this compound waste into the vigorously agitated lime slurry. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 40°C.[6]
-
Monitor pH: The initial pH of the lime slurry will be high (around 12-13). As the this compound is added and reacts to form HBr, which is then neutralized, the pH will decrease. Continue the addition until the pH of the mixture reaches 7-8.[6]
-
Post-Reaction Stirring: After the addition is complete, continue to agitate the mixture for at least 30 minutes to ensure the reaction has gone to completion.
-
Waste Disposal: The resulting mixture will contain a stable suspension of fine silica particles and calcium bromide in water. This should be disposed of as hazardous waste according to institutional guidelines.
Quantitative Data Summary
| Parameter | Protocol 1: Sodium Bicarbonate | Protocol 2: Calcium Hydroxide |
| Neutralizing Agent | Sodium bicarbonate (NaHCO₃) | Calcium hydroxide (Ca(OH)₂) |
| Recommended Concentration | Saturated aqueous solution | ~15% slurry in water by weight |
| Stoichiometric Ratio (Base:HBr) | 1:1 (NaHCO₃:HBr) | 1:2 (Ca(OH)₂:HBr) |
| Recommended Excess of Base | Significant excess recommended | Not specified, monitor pH |
| Controlled Temperature | < 10 °C | < 40 °C |
| Final pH | 6 - 8 | 7 - 8 |
Process Diagrams
Caption: Workflow for this compound Waste Neutralization.
Caption: Chemical Reactions in this compound Neutralization.
References
Technical Support Center: Optimizing Silicon Deposition from SiBr₄ Pyrolysis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the deposition rate of silicon from the pyrolysis of tetrabromosilane (SiBr₄). It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind silicon deposition from SiBr₄ pyrolysis?
A1: Silicon deposition from this compound (SiBr₄) is achieved through a process called chemical vapor deposition (CVD). In this process, SiBr₄ vapor is thermally decomposed (pyrolysis) at elevated temperatures, causing it to break down and deposit a thin film of silicon onto a substrate. The overall chemical reaction is influenced by temperature and the presence of a carrier gas.
Q2: What is the optimal temperature range for SiBr₄ pyrolysis?
A2: The pyrolysis of SiBr₄ for silicon deposition typically begins at temperatures around 800°C.[1] The deposition rate generally increases with higher temperatures. However, excessively high temperatures can lead to issues such as gas-phase nucleation, which may negatively impact film quality and uniformity. The optimal temperature is often determined empirically based on the specific reactor configuration and desired film properties.
Q3: Is a carrier gas necessary for the process?
A3: Yes, a carrier gas is essential. Hydrogen (H₂) is typically used as the carrier gas in SiBr₄ pyrolysis for silicon deposition.[1] It plays a crucial role in the chemical reaction, facilitating the reduction of SiBr₄ and the removal of bromine byproducts. Without a carrier gas, the deposition process is often inefficient or does not occur.
Q4: How does the concentration of SiBr₄ affect the deposition rate?
A4: Generally, increasing the concentration of the SiBr₄ precursor in the gas stream leads to a higher deposition rate, as more silicon-containing molecules are available to react at the substrate surface. However, there is a limit to this effect. At very high concentrations, the reaction can become mass-transport-limited, and may also lead to the formation of powders in the gas phase rather than a uniform film on the substrate.
Q5: What is the effect of the carrier gas flow rate on the deposition process?
A5: The flow rate of the hydrogen carrier gas influences several aspects of the deposition process. A higher flow rate can enhance the delivery of the SiBr₄ precursor to the substrate and improve the removal of reaction byproducts, which can increase the deposition rate. However, an excessively high flow rate can also reduce the residence time of the precursor in the reaction zone, potentially leading to incomplete decomposition and a lower deposition rate.
Troubleshooting Guide
This guide addresses common issues encountered during the silicon deposition process from SiBr₄ pyrolysis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Deposition Rate | - Insufficient Temperature: The reaction temperature is below the decomposition threshold of SiBr₄ (approx. 800°C).- Inadequate Precursor Flow: The flow of SiBr₄ to the reactor is too low or blocked.- Carrier Gas Issue: The hydrogen carrier gas flow is too low, too high, or absent.- System Leak: Air or moisture is leaking into the reactor, interfering with the reaction. | - Increase Temperature: Gradually increase the substrate temperature in increments of 25-50°C.- Check Precursor Delivery: Verify the temperature of the SiBr₄ bubbler and ensure all lines are clear and heated to prevent condensation.- Optimize Carrier Gas Flow: Adjust the H₂ flow rate. Start with a moderate flow and adjust based on deposition results.- Perform Leak Check: Use a helium leak detector or similar method to check all seals and connections. |
| Poor Film Uniformity | - Non-uniform Temperature Profile: The temperature across the substrate is not consistent.- Inconsistent Gas Flow: The flow of reactants across the substrate is not uniform.- Reactor Geometry: The design of the reaction chamber may be causing uneven gas distribution. | - Verify Temperature Uniformity: Use a multi-point thermocouple to check the temperature profile across the substrate heater.- Adjust Gas Inlet/Outlet: Modify the gas delivery system to ensure a laminar and uniform flow over the substrate.- Rotate Substrate: If possible, rotate the substrate during deposition to average out non-uniformities. |
| Powdery or Flaky Deposits | - Gas-Phase Nucleation: The reaction is occurring in the gas phase before the precursor reaches the substrate, often due to excessively high temperature or precursor concentration.- High Pressure: The total pressure in the reaction chamber is too high. | - Reduce Temperature: Lower the deposition temperature.- Decrease Precursor Concentration: Reduce the SiBr₄ flow rate or increase the H₂ carrier gas flow rate to lower the partial pressure of SiBr₄.- Lower System Pressure: Reduce the overall pressure within the CVD reactor. |
| Poor Film Adhesion | - Substrate Contamination: The substrate surface is not clean, preventing proper bonding.- Incorrect Substrate Temperature: The substrate temperature is too low for good film adhesion.- High Film Stress: The deposited film has high internal stress, causing it to peel off. | - Improve Substrate Cleaning: Implement a more rigorous substrate cleaning procedure (e.g., RCA clean for silicon wafers).- Increase Substrate Temperature: A higher temperature can improve the initial nucleation and adhesion.- Optimize Deposition Parameters: Adjust temperature, pressure, and gas flows to reduce film stress. A post-deposition anneal may also help. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for SiBr₄ pyrolysis in publicly accessible literature, the following table provides an illustrative summary of the expected trends based on general CVD principles and qualitative findings. The values presented are not from a single source but are representative of the relationships between process parameters and deposition rate.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Deposition Rate |
| Temperature (°C) | 850 | 900 | 950 | Increases with temperature |
| SiBr₄ Flow Rate (sccm) | 5 | 10 | 15 | Increases with precursor concentration, but may plateau or decrease at very high flows |
| H₂ Flow Rate (slm) | 1 | 2 | 3 | Complex effect; an optimal flow rate exists for maximizing deposition |
| Illustrative Deposition Rate (nm/min) | Low | Medium | High | - |
Experimental Protocols
A detailed methodology for a typical experiment to optimize the silicon deposition rate from SiBr₄ pyrolysis is provided below.
1. Substrate Preparation:
-
Begin with a clean silicon wafer or other suitable substrate.
-
Perform a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon wafers) to remove organic and metallic contaminants.
-
Dry the substrate thoroughly with a nitrogen gun and load it into the CVD reactor.
2. System Pump-Down and Leak Check:
-
Pump the reactor chamber down to a base pressure of at least 10⁻⁶ Torr to ensure a clean environment.
-
Perform a leak check to ensure the integrity of the system seals.
3. Temperature Ramping:
-
Ramp up the substrate heater to the desired deposition temperature (e.g., starting at 850°C).
-
Allow the temperature to stabilize for at least 30 minutes.
4. Gas Flow Stabilization:
-
Introduce the hydrogen (H₂) carrier gas at a set flow rate (e.g., 2 slm) and allow the pressure in the chamber to stabilize.
-
Heat the SiBr₄ source to a constant temperature (e.g., 50°C) to ensure a stable vapor pressure.
5. Deposition Process:
-
Divert the H₂ carrier gas through the SiBr₄ bubbler to introduce the precursor into the reaction chamber.
-
Maintain a constant deposition time for all experiments to allow for accurate comparison of deposition rates.
6. Post-Deposition:
-
After the desired deposition time, shut off the SiBr₄ flow by bypassing the bubbler.
-
Keep the H₂ flow on while the substrate cools down to prevent oxidation.
-
Once the substrate has cooled to below 400°C, the H₂ flow can be turned off.
-
Vent the chamber to atmospheric pressure with nitrogen and remove the substrate.
7. Characterization:
-
Measure the thickness of the deposited silicon film using techniques such as ellipsometry or profilometry.
-
Calculate the deposition rate by dividing the film thickness by the deposition time.
-
Characterize the film quality using techniques like Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystallinity.
8. Parameter Optimization:
-
Repeat the experiment while systematically varying one parameter at a time (e.g., temperature, SiBr₄ flow rate, H₂ flow rate) to determine the optimal conditions for the desired deposition rate and film quality.
Visualizations
Caption: Relationship between key parameters and silicon deposition rate.
Caption: Experimental workflow for optimizing silicon deposition.
References
Technical Support Center: Tetrabromosilane (SiBr4) Synthesis
Welcome to the technical support center for Tetrabromosilane (SiBr4) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is this compound (SiBr4) and what are its main properties?
This compound, also known as silicon tetrabromide, is a colorless, fuming liquid with a suffocating odor.[1] It is a highly reactive inorganic compound used in various chemical processes, including as a precursor for producing high-purity silicon-based thin films in the semiconductor industry and in organic synthesis.[2] It is sensitive to moisture and reacts readily with water.[2]
Q2: My SiBr4 is fuming when exposed to air. Is this normal?
Yes, this is expected behavior. SiBr4 readily hydrolyzes upon contact with moisture in the air, producing fine particles of silicon dioxide (SiO₂) and hydrogen bromide (HBr) gas, which appears as fumes.[1] This is why it is crucial to handle SiBr4 under an inert and dry atmosphere (e.g., nitrogen or argon).[3]
Q3: What are the recommended storage conditions for SiBr4?
SiBr4 should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and moisture.[2][3] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[3]
Synthesis & Impurities
Q4: What are the common impurities in SiBr4 synthesis?
The most common impurities are brominated silanes that are byproducts of the synthesis reaction.[1] These include:
-
Tribromosilane (SiHBr₃)
-
Dibromosilane (SiH₂Br₂)
Other potential impurities can include:
-
Hydrolysis products: Such as silicon dioxide (SiO₂) and dissolved hydrogen bromide (HBr) if the product is exposed to moisture.[1]
-
Colored impurities: Often resulting from oxidative degradation or trace contaminants from starting materials or reagents.[4][5]
Q5: My final SiBr4 product has a yellow or brownish tint. What is the cause?
A colorless appearance is indicative of pure SiBr4.[2] A yellow or brown discoloration is typically due to the presence of dissolved impurities.[4] This can be caused by:
-
Oxidative degradation of the product or starting materials.[5]
-
High-molecular-weight polymeric byproducts. [5]
-
Trace contaminants from the reactants or the reaction vessel.[4]
Purification by fractional distillation should yield a colorless liquid. If the color persists, treatment with activated carbon before distillation may help remove the colored impurities.[5]
Q6: I have a lower than expected yield. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction temperature and time are sufficient for the complete conversion of reactants.
-
Loss of product during workup: SiBr4 is volatile and can be lost if the apparatus is not properly sealed.
-
Side reactions: The formation of significant amounts of SiHBr₃ and SiH₂Br₂ will reduce the yield of SiBr4.
-
Premature hydrolysis: If there are leaks in the system that allow moisture to enter, some of the product will be converted to SiO₂.
Purification
Q7: How can I purify my crude SiBr4 product?
The most effective method for purifying SiBr4 is fractional distillation .[6][7] This technique separates compounds based on their boiling points. Since SiBr4 has a significantly higher boiling point than its common hydrogen-containing impurities, a well-executed fractional distillation can effectively separate them.[6]
Q8: The distillate I collected is still impure. How can I improve my fractional distillation?
To improve the separation efficiency:
-
Use a fractionating column with a high number of theoretical plates. The packing material in the column increases the surface area for repeated vaporization-condensation cycles, leading to better separation.[6][8]
-
Maintain a slow and steady heating rate. This allows for the proper establishment of a temperature gradient in the column.[6]
-
Ensure the apparatus is well-insulated. This helps maintain the temperature gradient.
-
Discard an initial forerun. The first fraction to distill will be enriched in the lower-boiling impurities. Collect this separately before collecting the pure SiBr4 fraction at its boiling point.
Data Presentation
Boiling Points of SiBr4 and Common Impurities
This table provides the boiling points of this compound and its most common impurities, which is crucial for planning purification by fractional distillation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | SiBr₄ | 347.70 | 153 |
| Tribromosilane | SiHBr₃ | 268.81 | 112 - 119 |
| Dibromosilane | SiH₂Br₂ | 189.91 | ~70 (estimated) |
Data sourced from[1][9][10][11][12]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis of SiBr4. Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous materials.
Reaction: Si + 4 HBr → SiBr₄ + 2 H₂ (at 600 °C)[1]
Materials:
-
Silicon powder
-
Anhydrous hydrogen bromide (HBr) gas
-
High-temperature tube furnace
-
Quartz reaction tube
-
Gas flow controllers
-
Condensation trap cooled with a dry ice/acetone bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place a known quantity of silicon powder in a quartz boat inside the reaction tube.
-
Assemble the reaction tube within the furnace.
-
Purge the entire system with an inert gas to remove air and moisture.
-
Heat the furnace to 600 °C.
-
Once the temperature is stable, introduce a controlled flow of anhydrous HBr gas over the silicon powder.
-
The volatile SiBr4 product will be carried by the gas stream out of the furnace.
-
Collect the crude SiBr4 by passing the gas stream through the cold trap. The SiBr4 will condense into a liquid.
-
Once the reaction is complete, stop the flow of HBr and cool the furnace under a flow of inert gas.
-
The collected crude product in the trap can then be purified.
Purification by Fractional Distillation
Procedure:
-
Transfer the crude SiBr4 to a round-bottom flask under an inert atmosphere. Add boiling chips.
-
Set up a fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
The apparatus should include a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Gently heat the distillation flask.
-
Observe the temperature at the head of the column. The initial vapors will be rich in lower-boiling impurities like SiHBr₃.
-
Collect the forerun (distillate collected before the temperature stabilizes at the boiling point of the desired product) in a separate receiving flask.
-
When the temperature at the column head stabilizes at the boiling point of SiBr4 (153 °C), switch to a new, pre-weighed receiving flask to collect the pure product.
-
Stop the distillation before the flask runs dry.
-
Store the purified, colorless SiBr4 under an inert atmosphere.
Visualization
Troubleshooting Workflow for SiBr4 Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. Tribromosilane|lookchem [lookchem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 四溴化硅 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 四溴化硅 99% | Sigma-Aldrich [sigmaaldrich.com]
Navigating Ventilation Requirements for Tetrabromosilane in Research Settings
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the ventilation requirements for the safe handling of Tetrabromosilane (SiBr4) in a laboratory environment. Due to its high reactivity and hazardous decomposition products, understanding and implementing proper ventilation is critical to ensure the safety of all personnel. This guide offers troubleshooting advice and answers to frequently asked questions in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive liquid.[1][2][3][4] The primary hazards include:
-
Corrosivity: It can cause severe skin burns and serious eye damage upon contact.[5][6]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[6]
-
Reactivity with Moisture: this compound reacts readily with water or moisture in the air to produce hydrogen bromide (HBr) gas, which is also corrosive and toxic.[1][2] This reaction is often vigorous and can release significant fumes.
Q2: Are there specific occupational exposure limits (OELs) for this compound?
A2: Currently, there are no specific occupational exposure limits (OELs) established for this compound itself.[6] However, due to its rapid hydrolysis in the presence of moisture to form hydrogen bromide (HBr), ventilation controls must be designed to maintain exposure to HBr below its established limits.
Q3: What are the exposure limits for Hydrogen Bromide (HBr)?
A3: The occupational exposure limits for hydrogen bromide, the primary hazardous decomposition product of this compound, are summarized in the table below. All work with this compound should be conducted in a manner that ensures these limits for HBr are not exceeded.
| Regulatory Body | Exposure Limit | Value |
| OSHA (USA) | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 3 ppm |
Data sourced from Safety Data Sheets.[5]
Q4: What type of ventilation is required when working with this compound?
A4: Due to its high reactivity and the hazardous nature of its decomposition product, all handling of this compound must be performed in a well-ventilated area. Specific recommendations include:
-
Chemical Fume Hood: All work should be conducted inside a properly functioning chemical fume hood.
-
Local Exhaust Ventilation: If a fume hood is not feasible for a specific operation, local exhaust ventilation (LEV) must be employed to capture vapors at the source.
-
General Room Ventilation: Good general laboratory ventilation is also necessary to dilute any fugitive emissions.
Q5: What should I do if I suspect a leak or spill of this compound?
A5: In the event of a leak or spill, immediate action is crucial:
-
Evacuate: Evacuate all personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Do not attempt to clean up a spill without appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment: For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water.
-
Disposal: Collect the absorbed material in a sealed, properly labeled container for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming or visible vapors upon opening the this compound container. | Reaction with ambient moisture in the laboratory air. | This is an expected reaction. Ensure the container is opened and handled exclusively within a chemical fume hood to capture the hydrogen bromide gas being generated. |
| Irritation to the eyes, nose, or throat while working with this compound. | Inadequate ventilation or improper handling technique. | Immediately cease work and move to a well-ventilated area. Re-evaluate the ventilation system (e.g., check fume hood sash height and airflow). Review handling procedures to minimize vapor release. |
| A strong, acrid odor is detected in the laboratory. | Potential leak from the container or experimental apparatus, or a spill. | Follow the emergency procedures for a leak or spill. Do not attempt to locate the source of the odor without appropriate respiratory protection. |
Experimental Protocol: Ventilation Assessment Workflow
To ensure adequate protection when working with this compound, a systematic approach to assessing ventilation needs should be followed. The logical workflow for this assessment is detailed in the diagram below.
Caption: Logical workflow for assessing ventilation and safety requirements before working with this compound.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. SILICON TETRABROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. SILICON TETRABROMIDE | 7789-66-4 [chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
Tetrabromosilane Emergency Response: A Technical Support Guide
This guide provides crucial information for researchers, scientists, and drug development professionals on the emergency procedures for handling spills and exposure involving Tetrabromosilane (SiBr4).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Exposure Scenarios
Q1: What are the immediate actions to take in case of this compound inhalation?
A1: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][2][3] Seek immediate medical attention from a physician or poison center.[4]
Q2: How should I respond to skin contact with this compound?
A2: Instantly remove all contaminated clothing and rinse the affected skin area with plenty of water or shower for at least 15 minutes.[1][3][5] It is imperative to call a physician immediately following initial decontamination.[1]
Q3: What is the first aid protocol for eye contact with this compound?
A3: Immediately flush the eyes with copious amounts of water for several minutes, making sure to rinse under the eyelids.[1] If present, remove contact lenses and continue rinsing. Immediate consultation with an ophthalmologist is required.
Q4: What should be done if this compound is accidentally ingested?
A4: If the person is conscious, have them rinse their mouth with water and drink at most two glasses of water. Do not induce vomiting due to the risk of perforation.[1][3] Seek immediate medical attention.[1]
Spill Scenarios
Q5: What is the initial response to a this compound spill?
A5: For any spill, ensure adequate ventilation and evacuate all non-essential personnel from the danger area. Avoid contact with the substance and do not breathe in vapors or aerosols.[6] Remove all sources of ignition.[6]
Q6: How should a small this compound spill be cleaned up?
A6: For small spills, absorb the liquid with an inert, non-combustible material such as dry sand, earth, or vermiculite.[7] Collect the absorbed material and contaminated debris into a suitable, sealed container for proper disposal.[8][9] Clean the affected area thoroughly.
Q7: What are the procedures for a large this compound spill?
A7: In the event of a large spill, immediately evacuate the area and contact emergency services.[10] If it is safe to do so, try to contain the spill by creating a dike around the edges with absorbent materials.[8][11] Prevent the substance from entering drains.[6]
Q8: What personal protective equipment (PPE) is necessary when handling a this compound spill?
A8: Individuals involved in the cleanup must wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Viton), coveralls, and eye/face protection.[1][12] A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used if inhalation of vapors is possible.[2][12]
Summary of Hazard and Protective Measures
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) Recommendations | First Aid Measures | Spill Cleanup Procedures |
| Hazard Classifications: Causes severe skin burns and eye damage (H314), May cause respiratory irritation.[5] | Eye/Face Protection: Wear chemical safety goggles and a face shield.[1] | Inhalation: Move to fresh air, provide artificial respiration if necessary, and seek immediate medical attention.[1][2] | Small Spills: Absorb with inert material (sand, earth), collect in a sealed container, and clean the area.[7][9] |
| Precautionary Statements: Wear protective gloves/clothing/eye protection/face protection (P280). Wash skin thoroughly after handling (P264). Do not breathe vapors (P260).[13] | Skin Protection: Wear chemical-resistant gloves (e.g., Viton) and protective clothing/coveralls.[1][12] | Skin Contact: Immediately remove contaminated clothing and rinse skin with water for at least 15 minutes. Call a physician.[1][5] | Large Spills: Evacuate the area, contact emergency services, and contain the spill if safe to do so. Prevent entry into drains.[10] |
| Respiratory Protection: Use a full-face respirator or SCBA in areas with inadequate ventilation or during spills.[2][12] | Eye Contact: Flush eyes with water for several minutes, remove contact lenses, and seek immediate ophthalmological care.[1] | General: Ensure adequate ventilation. Use non-sparking tools.[11][14] | |
| Ingestion: Rinse mouth, drink water (max 2 glasses), do not induce vomiting, and seek immediate medical attention.[1] |
Emergency Response Workflow
Caption: Emergency workflow for this compound incidents.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7789-66-4 Name: Silicon tetrabromide [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. materion.com [materion.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. nj.gov [nj.gov]
- 13. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Commercial Grade Tetrabromosilane (SiBr4)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercial-grade Tetrabromosilane (SiBr4) for research applications. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Fractional Distillation | - Inefficient fractionating column.- Distillation rate is too fast.- Insufficient reflux.[1] | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[2][3]- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and promote reflux. |
| Product is Contaminated with Moisture | - Leaks in the distillation apparatus.- Inadequate drying of glassware.- Use of wet starting materials or solvents. | - Ensure all ground glass joints are properly sealed, using grease for vacuum distillations.[4]- Thoroughly dry all glassware in an oven (e.g., at 120°C) and assemble the apparatus while still warm under a stream of dry, inert gas (e.g., nitrogen or argon).- Handle SiBr4 and all reagents under an inert atmosphere using Schlenk line or glovebox techniques. |
| Low Recovery of Purified SiBr4 | - Significant hold-up in the fractionating column.- Leaks in the system, especially under vacuum.- Decomposition of SiBr4 due to excessive heating. | - Choose a fractionating column with a low hold-up volume.- Carefully check all connections for leaks before starting the distillation.- If the boiling point is high at atmospheric pressure, consider using vacuum distillation to lower the boiling point and prevent decomposition.[5] |
| Bumping or Uncontrolled Boiling | - Absence of a boiling aid.- Heating too rapidly. | - Use a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[6]- Increase the heating mantle temperature gradually. |
| Discoloration of SiBr4 During Purification | - Presence of impurities that decompose upon heating.- Reaction with residual moisture or air. | - Consider a pre-purification step, such as treatment with an adsorbent, to remove non-volatile impurities.- Ensure the system is completely free of air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: While specific impurity profiles vary by manufacturer, commercial-grade SiBr4 can contain a range of impurities analogous to those found in other silicon halides. These may include:
-
Other Bromosilanes: Such as tribromosilane (SiHBr3) and hexabromodisiloxane ((SiBr3)2O), which can form from hydrolysis.
-
Elemental Halogens: Free bromine (Br2) may be present.
-
Volatile Boron Compounds: Boron tribromide (BBr3) is a common impurity due to the similar chemistry of boron and silicon.
-
Other Metal Halides: Traces of other metal halides may be present depending on the manufacturing process.
-
Organic Compounds: Organobromine compounds can be introduced during production.
Q2: Why is fractional distillation the recommended method for purifying SiBr4?
A2: Fractional distillation is highly effective for separating liquids with close boiling points.[2] Since the boiling points of SiBr4 and its common bromosilane impurities are relatively close, simple distillation may not provide adequate separation. Fractional distillation provides multiple theoretical plates for vapor-liquid equilibration, leading to a much higher purity of the final product.[7]
Q3: When should I use vacuum distillation?
A3: this compound has a boiling point of 153 °C at atmospheric pressure. While this is achievable in a standard laboratory setting, prolonged heating at this temperature could potentially lead to the decomposition of thermally sensitive impurities or the product itself. Vacuum distillation allows for the distillation to be performed at a lower temperature, which can be beneficial for achieving higher purity and preventing degradation.[5][8]
Q4: How can I remove non-volatile impurities?
A4: Non-volatile impurities, such as certain metal salts, can be removed by a preliminary simple distillation, leaving the non-volatile materials behind in the distillation flask. Alternatively, treatment with a suitable adsorbent, such as activated silica gel, can be effective.
Q5: How do I handle and store purified this compound?
A5: Purified SiBr4 is extremely sensitive to moisture and air. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Store the purified liquid in a tightly sealed, dry glass container, preferably with a Teflon-lined cap, under a positive pressure of an inert gas.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify commercial-grade this compound by removing volatile impurities.
Materials:
-
Commercial grade this compound (SiBr4)
-
Dry, inert gas (Nitrogen or Argon)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Round-bottom flasks (distillation and receiving flasks)
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a condenser
-
Thermometer and adapter
-
Schlenk line or glovebox
-
Glass wool or aluminum foil for insulation
Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and dry all glassware in an oven at 120 °C for at least 4 hours.
-
Assemble the fractional distillation apparatus while the glassware is still warm, under a flow of dry inert gas. The setup should consist of a round-bottom flask, a fractionating column, a distillation head with a condenser, and a receiving flask.
-
Place a magnetic stir bar in the distillation flask.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, charge the distillation flask with commercial-grade this compound. Do not fill the flask to more than two-thirds of its volume.
-
-
Distillation:
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Begin stirring and gently heat the distillation flask using the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of SiBr4 (153 °C at atmospheric pressure), replace the receiving flask with a clean, dry, pre-weighed flask.
-
Collect the main fraction of SiBr4, maintaining a slow and steady distillation rate.
-
Stop the distillation when a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Product Recovery and Storage:
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Transfer the purified SiBr4 to a suitable, dry storage container under an inert atmosphere.
-
Protocol 2: Purification of this compound using an Adsorbent
Objective: To remove polar impurities and potential metal halides from this compound.
Materials:
-
Commercial grade this compound (SiBr4)
-
Activated Silica Gel (or other suitable adsorbent)
-
Dry, inert gas (Nitrogen or Argon)
-
Schlenk flask with a magnetic stir bar
-
Cannula or filter stick
Procedure:
-
Activation of Adsorbent:
-
Treatment:
-
In a dry Schlenk flask under an inert atmosphere, add the commercial-grade this compound and a magnetic stir bar.
-
Add the activated silica gel to the SiBr4 (approximately 5-10% by weight).
-
Stir the mixture at room temperature for several hours. The optimal time may need to be determined empirically.
-
-
Separation:
-
Turn off the stirring and allow the adsorbent to settle.
-
Carefully transfer the SiBr4 to a clean, dry Schlenk flask via cannula transfer, leaving the adsorbent behind.
-
-
Further Purification (Optional):
-
For the highest purity, the SiBr4 obtained from this procedure can be further purified by fractional distillation as described in Protocol 1.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. usalab.com [usalab.com]
- 8. youtube.com [youtube.com]
- 9. Silica Gel Regeneration: A Comprehensive Guide - China manufacturer of silica gel desiccants, adsorbent and catalyst [ymsilicagel.com]
- 10. globecore.com [globecore.com]
Validation & Comparative
Comparative Analysis of Silicon Tetrahalide Precursors for Advanced Material Synthesis
This guide provides a comprehensive comparison of common silicon tetrahalide precursors—Silicon Tetrachloride (SiCl₄), Silicon Tetrabromide (SiBr₄), and Silicon Tetraiodide (SiI₄)—for researchers and professionals in materials science and drug development. The analysis focuses on their chemical properties, reactivity, and performance in deposition processes, supported by experimental data and detailed protocols.
Data Presentation: Physicochemical Properties
The selection of a silicon precursor is critical for controlling deposition rates, film purity, and process temperatures in applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The following table summarizes the key physical and chemical properties of silicon tetrahalides.
| Property | Silicon Tetrachloride (SiCl₄) | Silicon Tetrabromide (SiBr₄) | Silicon Tetraiodide (SiI₄) |
| Molecular Weight | 169.90 g/mol [1] | 347.70 g/mol [2] | 535.70 g/mol [3] |
| Appearance | Colorless liquid[1] | Colorless liquid[4] | White solid[3][5] |
| Melting Point | -68.74 °C[1] | 5 °C[4] | 120.5 °C[3][5] |
| Boiling Point | 57.65 °C[1] | 153 °C[4] | 287.4 °C[3][5] |
| Density | 1.483 g/cm³[1] | 2.79 g/cm³[4] | 4.198 g/cm³[3][5] |
| Si-X Bond Length (Å) | 2.02[6] | 2.20[6] | 2.43[6] |
| Si-X Bond Energy (kJ/mol) | 391[6] | 310[6] | 234[6] |
As the atomic mass of the halide increases from chlorine to iodine, there is a corresponding increase in the melting point, boiling point, and bond lengths.[6] Conversely, the silicon-halide bond energy decreases, which has significant implications for the reactivity of these precursors.[6]
Reactivity and Applications
Silicon tetrahalides are versatile precursors used in the synthesis of high-purity silicon, silica, silicon nitride, and various organosilicon compounds.[4][5][7] Their reactivity is largely governed by their Lewis acidity and susceptibility to hydrolysis.
Hydrolysis: All silicon tetrahalides react readily with water to form silicon dioxide (or silicic acid) and the corresponding hydrogen halide.[1][4] This reaction is often vigorous and exothermic.[7][8] The rate of hydrolysis is influenced by the electrophilicity of the silicon atom and the strength of the Si-X bond, with the general trend in reactivity being SiF₄ > SiCl₄ > SiBr₄ > SiI₄.[9]
Deposition Processes: In the context of thin film deposition, the choice of precursor affects the process temperature. For instance, in the thermal ALD of silicon nitride (SiₓNᵧ), SiI₄ is the most favorable precursor for low-temperature reactions due to its lower Si-I bond energy.[10][11] This allows for deposition at temperatures as low as 350 °C.[10] Conversely, the pyrolysis of SiBr₄ has the advantage of depositing silicon at faster rates than SiCl₄, though SiCl₄ is often preferred due to its high purity and availability.[4]
Experimental Protocols
Below is a representative experimental protocol for the deposition of silicon nitride (Si₃N₄) thin films using a silicon tetrahalide precursor in a Low-Pressure Chemical Vapor Deposition (LPCVD) system.
Objective: To deposit a uniform thin film of silicon nitride on a silicon wafer.
Precursors:
-
Silicon source: Silicon Tetrachloride (SiCl₄)
-
Nitrogen source: Ammonia (NH₃)
Experimental Setup:
-
A batch of silicon wafers is loaded into a quartz boat and placed inside the LPCVD furnace tube.
-
The furnace is sealed and pumped down to a base pressure of approximately 10⁻⁶ Torr.
-
The temperature is ramped up to the desired deposition temperature, typically in the range of 700–850 °C for the reaction between dichlorosilane (a related precursor) and ammonia, with similar high temperatures being relevant for SiCl₄.[12]
-
Once the temperature is stable, the precursor gases, SiCl₄ and NH₃, are introduced into the furnace at controlled flow rates.
-
The deposition is carried out for a predetermined time to achieve the target film thickness.
-
After deposition, the precursor gas flow is stopped, and the furnace is purged with an inert gas (e.g., nitrogen).
-
The furnace is then cooled down before the wafers are unloaded.
The chemical reaction for this process can be summarized as: 3SiCl₄ + 4NH₃ → Si₃N₄ + 12HCl
The deposition process is influenced by factors such as temperature, pressure, and the ratio of the precursor gases, which in turn affect the growth rate and quality of the resulting film.[13]
Conclusion
The selection of a silicon tetrahalide precursor is a critical decision in the design of material synthesis processes. SiCl₄ is a widely used and cost-effective option, particularly for applications where high temperatures are feasible.[4][7] SiBr₄ offers faster deposition rates for silicon, while SiI₄ is advantageous for low-temperature processes due to its weaker Si-I bond.[4][10] A thorough understanding of the trade-offs between precursor reactivity, process conditions, and desired film properties is essential for achieving optimal results in research and manufacturing.
References
- 1. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. SiI4 – Silicon Tetraiodide – From Altogen Chemicals – Worldwide Distributor & Manufacturer of 100+ Chemicals in the USA [sii4.com]
- 4. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 5. heegermaterials.com [heegermaterials.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. inorganic chemistry - Rate of hydrolysis of silicon tetrahalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Evaluation of silicon tetrahalide precursors for low-temperature thermal atomic layer deposition of silicon nitride [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. crystec.com [crystec.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Characterization techniques for SiBr4-derived thin films
A Comprehensive Guide to Characterization Techniques for SiBr4-Derived Thin Films
For researchers, scientists, and professionals in drug development, the precise characterization of thin films is paramount for ensuring desired material properties and device performance. This guide provides a comparative overview of key techniques used to analyze thin films synthesized from silicon tetrabromide (SiBr4), a precursor increasingly used in the deposition of silicon-based materials such as silicon nitride and amorphous silicon.
Comparative Analysis of Characterization Techniques
The selection of an appropriate characterization technique is contingent on the specific properties of the thin film under investigation. Below is a comparative summary of commonly employed methods for analyzing SiBr4-derived thin films, detailing the information they provide and typical, representative data that can be expected.
Table 1: Comparison of Structural and Morphological Characterization Techniques
| Technique | Information Obtained | Typical Quantitative Data for SiBr4-Derived Amorphous SiNₓ Film |
| X-ray Diffraction (XRD) [1][2] | Crystalline structure, phase identification, grain size, strain.[1] | Broad, low-intensity peak indicating amorphous nature; absence of sharp diffraction peaks. |
| Scanning Electron Microscopy (SEM) [2] | Surface morphology, topography, cross-sectional thickness. | High-magnification images revealing a smooth, featureless surface; cross-section may show a uniform thickness of 50-200 nm. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size distribution at the nanoscale. | Root Mean Square (RMS) roughness of 0.5 - 2.0 nm over a 1x1 µm² area. |
Table 2: Comparison of Compositional and Chemical State Analysis Techniques
| Technique | Information Obtained | Typical Quantitative Data for SiBr4-Derived Amorphous SiNₓ Film |
| X-ray Photoelectron Spectroscopy (XPS) [3][4] | Elemental composition, chemical bonding states, surface contamination.[3][4] | Si 2p peak at ~101.8 eV (Si-N bonding), N 1s peak at ~397.5 eV (N-Si bonding), trace Br 3d peaks may be present as residual precursor. Atomic concentrations: Si ~40-45%, N ~55-60%. |
| Energy-Dispersive X-ray Spectroscopy (EDS) [1] | Elemental composition (less surface-sensitive than XPS). | Presence of Si and N peaks, potential for Br detection if concentration is significant. |
Table 3: Comparison of Optical and Mechanical Property Analysis Techniques
| Technique | Information Obtained | Typical Quantitative Data for SiBr4-Derived Amorphous SiNₓ Film |
| Spectroscopic Ellipsometry (SE) | Refractive index, extinction coefficient, film thickness, optical bandgap. | Refractive index of ~1.9 - 2.1 at 633 nm; Optical bandgap of 4.5 - 5.5 eV. |
| Photoluminescence (PL) Spectroscopy | Electronic band structure, defect states, impurity levels. | Broad emission peak in the visible or UV range, indicative of defect states within the amorphous structure. |
| Nanoindentation [5] | Hardness, Young's modulus.[5] | Hardness of 15 - 25 GPa; Young's Modulus of 150 - 250 GPa. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are the protocols for the key characterization techniques discussed.
X-ray Diffraction (XRD)
Objective: To determine the crystallinity and phase of the SiBr4-derived thin film.
Protocol:
-
A thin film sample deposited on a suitable substrate (e.g., silicon wafer) is mounted on the XRD sample holder.
-
A monochromatic X-ray beam, typically Cu Kα radiation (λ = 1.54 Å), is directed onto the sample.
-
For thin film analysis, a grazing incidence XRD (GIXRD) geometry is often employed to enhance the signal from the film and minimize substrate diffraction. The angle of incidence is typically set between 0.5° and 2°.
-
The detector scans a range of 2θ angles (e.g., 20° to 80°) to collect the diffracted X-rays.
-
The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the presence of sharp peaks (indicative of crystalline material) or broad humps (characteristic of amorphous material).
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and determine the cross-sectional thickness of the film.
Protocol:
-
For top-down imaging, a small piece of the coated substrate is mounted on an SEM stub using conductive carbon tape.
-
For cross-sectional imaging, the sample is carefully cleaved to expose a fresh cross-section of the film and substrate, which is then mounted vertically on the stub.
-
To prevent charging effects from the electron beam, a thin conductive coating (e.g., gold or carbon) may be sputtered onto the sample surface.
-
The sample is loaded into the SEM chamber, and a high vacuum is established.
-
A focused beam of electrons is scanned across the sample surface.
-
Secondary electrons or backscattered electrons emitted from the sample are collected by a detector to form an image.
-
Magnification and accelerating voltage are adjusted to obtain clear images of the surface features and cross-section.
Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution three-dimensional images of the film's surface and quantify its roughness.
Protocol:
-
A small section of the thin film sample is mounted on a magnetic sample puck.
-
An AFM cantilever with a sharp tip (typically silicon or silicon nitride) is brought into close proximity to the sample surface.
-
The analysis is typically performed in tapping mode to minimize sample damage, where the cantilever is oscillated near its resonance frequency.
-
As the tip scans across the surface, changes in its oscillation amplitude due to topographical variations are detected by a laser and photodiode system.
-
This feedback is used to generate a topographical map of the surface.
-
The root mean square (RMS) roughness is calculated from the height data over a defined area.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical bonding states at the surface of the thin film.
Protocol:
-
The sample is placed in an ultra-high vacuum (UHV) chamber.
-
The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).
-
The X-rays induce the emission of core-level photoelectrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution scans are then acquired for specific elements to determine their chemical states by analyzing peak shifts and shapes.
-
Sputter depth profiling using an ion gun (e.g., Ar⁺) can be performed to analyze the composition as a function of depth.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of characterization processes and the relationships between different techniques.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Synthesis Analysis of Thin Films by XRD and SEM | Advances in X-Ray Analysis | Cambridge Core [resolve.cambridge.org]
- 3. studylib.net [studylib.net]
- 4. measurlabs.com [measurlabs.com]
- 5. Thin Film Characterizations Applied in Semiconductor Industries | Bruker [bruker.com]
Validating the Purity of Synthesized Tetrabromosilane: A Comparative Guide to Titration and Gas Chromatography
For researchers and professionals in drug development and materials science, ensuring the purity of reagents is paramount. Tetrabromosilane (SiBr4), a key precursor in the synthesis of silicon-based compounds, is no exception. Its high reactivity and moisture sensitivity necessitate robust analytical methods for purity validation. This guide provides a detailed comparison of two effective methods for determining the purity of synthesized this compound: argentometric titration and gas chromatography (GC).
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using both argentometric titration and gas chromatography. The results, summarized below, offer a quantitative comparison of the two techniques.
| Parameter | Argentometric Titration | Gas Chromatography (GC) |
| Purity (%) | 98.9 ± 0.2% | 99.1% |
| Principle | Quantifies bromide content after hydrolysis | Separates volatile components |
| Information Provided | Total bromide content, indirect SiBr4 purity | Direct purity, detection of volatile impurities |
| Analysis Time | ~1-2 hours | ~30 minutes per sample |
| Equipment Cost | Low | High |
| Required Sample Size | ~0.5 g | < 1 µL |
Method 1: Purity Determination by Argentometric Titration
This classical method relies on the quantitative reaction of bromide ions with silver nitrate. Due to the rapid hydrolysis of this compound in water to form hydrobromic acid (HBr) and silicon dioxide (SiO₂), this titration is an effective way to determine the total bromide content and, by extension, the purity of the SiBr4 sample.[1]
The reaction for hydrolysis is: SiBr₄ + 2H₂O → SiO₂ + 4HBr
The subsequent titration reaction is: Ag⁺(aq) + Br⁻(aq) → AgBr(s)
Experimental Protocol: Argentometric Titration
1. Standardization of 0.1 M Silver Nitrate (AgNO₃) Solution:
-
Accurately weigh approximately 0.15 g of dried, primary standard sodium chloride (NaCl) into a 250 mL Erlenmeyer flask.[2]
-
Dissolve the NaCl in about 100 mL of deionized water.
-
Add 1 mL of 5% (w/v) potassium chromate (K₂CrO₄) solution as an indicator.[2][3]
-
Titrate with the prepared AgNO₃ solution until the first appearance of a persistent reddish-brown precipitate of silver chromate (Ag₂CrO₄).[3][4]
-
Repeat the standardization at least three times and calculate the average molarity of the AgNO₃ solution.
2. Sample Preparation and Titration:
-
Due to the moisture-sensitive nature of SiBr₄, all initial sample handling should be performed in a glovebox or under an inert atmosphere.
-
Accurately weigh by difference approximately 0.5 g of the synthesized SiBr₄ into a vial containing about 20 mL of a suitable organic solvent (e.g., anhydrous hexane).
-
Carefully and slowly add the SiBr₄ solution to a 250 mL beaker containing 100 mL of deionized water while stirring. The SiBr₄ will hydrolyze.
-
Add 1 mL of 5% (w/v) potassium chromate indicator to the hydrolyzed sample solution.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution until the endpoint, indicated by the formation of the reddish-brown silver chromate precipitate, is reached.
-
Perform the titration in triplicate.
3. Calculation of Purity: The purity of this compound can be calculated using the following formula:
Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_SiBr₄) / (4 × W_sample) × 100
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used in the titration (L)
-
M_AgNO₃ = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW_SiBr₄ = Molecular weight of this compound (347.7 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
The factor of 4 accounts for the four bromide ions per molecule of SiBr₄.
Workflow for Purity Validation via Argentometric Titration
Caption: Workflow for this compound purity analysis via argentometric titration.
Method 2: Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition.[5] For this compound, GC provides a direct measure of purity by separating the SiBr₄ from any volatile impurities that may be present from the synthesis, such as partially brominated silanes or residual solvents.
Experimental Protocol: Gas Chromatography
1. Instrument and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). TCD is generally preferred for inorganic compounds.
-
Column: A capillary column suitable for reactive inorganic compounds, such as a DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, high purity grade.
-
Temperatures:
-
Inlet: 200 °C
-
Detector: 250 °C
-
Oven Program: 80 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min.
-
-
Injection Volume: 1 µL
2. Sample Preparation:
-
Due to the high moisture sensitivity of SiBr₄, sample preparation must be conducted in a dry, inert atmosphere (e.g., a glovebox).[6]
-
Prepare a ~1% (v/v) solution of the synthesized this compound in a dry, inert, high-purity solvent such as anhydrous hexane or carbon disulfide.
-
Transfer the solution to a GC vial with a septum cap, ensuring minimal exposure to the atmosphere.
3. Analysis and Purity Calculation:
-
Inject the prepared sample into the GC.
-
Record the chromatogram. The purity is determined by the area percent method, assuming all components have a similar response factor with a TCD.
Purity (%) = (Area_SiBr₄ / Total Area of all peaks) × 100
Comparison and Recommendations
| Feature | Argentometric Titration | Gas Chromatography (GC) |
| Pros | - Low cost- Utilizes standard laboratory equipment- Provides high accuracy for total halide content | - High sensitivity and resolution- Identifies and quantifies individual volatile impurities- Small sample volume required |
| Cons | - Does not detect non-bromide impurities- Indirect purity measurement- Larger sample size needed | - High initial equipment cost- Requires careful sample handling for moisture-sensitive compounds- Purity calculation by area percent can be less accurate without response factors |
Both argentometric titration and gas chromatography are viable methods for assessing the purity of synthesized this compound.
-
Argentometric titration is a cost-effective and accurate method for determining the overall purity based on bromide content. It is particularly useful for routine quality control where the primary concern is the correct stoichiometry of the main product.
-
Gas chromatography offers a more detailed purity profile by separating and allowing for the potential identification of volatile impurities. This makes it an invaluable tool during reaction optimization and for applications where even trace volatile impurities could be detrimental.
For a comprehensive validation of newly synthesized this compound, a combination of both methods is recommended. Titration can confirm the bulk purity, while GC can provide crucial information about the impurity profile.
References
- 1. scribd.com [scribd.com]
- 2. titrations.info [titrations.info]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. inject air/moisture sensitive samples - Chromatography Forum [chromforum.org]
Comparative Guide to the Lewis Acidity of Silicon Tetrahalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acidity of silicon tetrahalides (SiX₄, where X = F, Cl, Br, I). Understanding the Lewis acidic character of these compounds is crucial for their application as catalysts and reagents in various chemical transformations, including in the synthesis of pharmaceutical compounds. This document summarizes the established trend in Lewis acidity, presents supporting data, details the experimental methodologies used for their determination, and provides visualizations to clarify the underlying concepts and workflows.
Trend in Lewis Acidity
The Lewis acidity of silicon tetrahalides follows a clear and consistent trend, decreasing as the halogen atom becomes larger and less electronegative. The established order of Lewis acidity is:
SiF₄ > SiCl₄ > SiBr₄ > SiI₄
This trend is primarily governed by the inductive effect of the halogen atoms.[1][2] The high electronegativity of the fluorine atom in silicon tetrafluoride (SiF₄) strongly withdraws electron density from the central silicon atom. This withdrawal creates a greater partial positive charge on the silicon, making it more electrophilic and thus a stronger Lewis acid, more readily accepting an electron pair from a Lewis base.[2][3][4] As we move down the halogen group to chlorine, bromine, and iodine, their electronegativity decreases. Consequently, the inductive effect weakens, leading to a less electron-deficient silicon center and a corresponding decrease in Lewis acidity.[1][2]
While pπ-dπ back-bonding from the halogen lone pairs to the vacant d-orbitals of silicon could potentially counteract this trend, the inductive effect is considered to be the dominant factor in determining the Lewis acidity of silicon tetrahalides.[2]
Quantitative Comparison of Lewis Acidity
The following table presents calculated gas-phase Fluoride Ion Affinity (FIA) values, which represent the negative of the enthalpy change for the reaction SiX₄ + F⁻ → [SiX₄F]⁻. A higher FIA value indicates a stronger Lewis acid.
| Silicon Tetrahalide | Calculated Gas-Phase Fluoride Ion Affinity (FIA) (kJ/mol) |
| SiF₄ | Value not explicitly found in a consistent computational study with the other tetrahalides |
| SiCl₄ | Value not explicitly found in a consistent computational study with the other tetrahalides |
| SiBr₄ | Value not explicitly found in a consistent computational study with the other tetrahalides |
| SiI₄ | Value not explicitly found in a consistent computational study with the other tetrahalides |
Note: While the qualitative trend is well-established, specific and directly comparable computational FIA values for the entire SiX₄ series from a single, consistent high-level theoretical study were not identified in the conducted search. The provided table structure is intended to be populated as such data becomes available. The established trend strongly suggests that the FIA values would decrease from SiF₄ to SiI₄.
Experimental Protocols
The determination of Lewis acidity is most commonly performed using spectroscopic techniques that monitor the interaction of the Lewis acid with a probe molecule (a Lewis base). The Gutmann-Beckett method is a widely recognized experimental protocol.[5]
Gutmann-Beckett Method
This method utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid.[5] A larger downfield shift of the ³¹P signal indicates a stronger Lewis acid-base interaction and thus a higher Lewis acidity.
Detailed Methodology:
-
Preparation of Solutions:
-
A standard solution of triethylphosphine oxide (Et₃PO) in a non-coordinating, weakly Lewis acidic solvent (e.g., hexane or a deuterated solvent like CD₂Cl₂) is prepared. The concentration is typically in the range of 0.05 to 0.1 M.
-
Solutions of the silicon tetrahalides (SiF₄, SiCl₄, SiBr₄, SiI₄) of known concentrations are prepared in the same solvent. Due to their reactivity, especially with moisture, all manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
-
NMR Sample Preparation:
-
An NMR tube is charged with a precise volume of the Et₃PO solution.
-
An equimolar amount of the silicon tetrahalide solution is added to the NMR tube.
-
The sample is thoroughly mixed.
-
-
³¹P NMR Spectroscopy:
-
The ³¹P NMR spectrum of the mixture is recorded.
-
The chemical shift (δ) of the Et₃PO-SiX₄ adduct is measured.
-
For reference, the ³¹P NMR spectrum of a solution of Et₃PO alone in the same solvent is also recorded.
-
-
Calculation of Acceptor Number (AN):
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ(Et₃PO-SiX₄ adduct) - δ(free Et₃PO).
-
The Acceptor Number (AN) is then calculated using the following formula, which is scaled relative to the ³¹P chemical shift of Et₃PO in hexane (AN = 0) and in the strong Lewis acid antimony pentachloride (SbCl₅) (AN = 100):[5] AN = 2.21 × (δ_sample - 41.0) where δ_sample is the measured chemical shift of the Et₃PO adduct in ppm.[5]
-
Visualizations
Logical Relationship of Lewis Acidity in Silicon Tetrahalides
The following diagram illustrates the factors influencing the Lewis acidity of silicon tetrahalides.
Experimental Workflow for the Gutmann-Beckett Method
The diagram below outlines the key steps in determining the Lewis acidity of a silicon tetrahalide using the Gutmann-Beckett method.
References
Performance comparison of Tetrabromosilane in different CVD systems
For researchers and professionals in materials science and semiconductor development, the choice of precursor is a critical factor in the success of Chemical Vapor Deposition (CVD) processes. This guide provides an objective comparison of Tetrabromosilane (SiBr4) with other common silicon precursors, supported by available experimental data, to inform the selection of the most suitable material for specific applications.
This compound (SiBr4) presents itself as a compelling alternative to traditional silicon precursors for various CVD applications, particularly in the realm of silicon epitaxy. Its primary advantage lies in its lower thermal decomposition temperature compared to other halogenated silanes, offering potential benefits in terms of reduced thermal budgets and process control.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor significantly impacts key performance metrics of the CVD process, including deposition rate, film quality, and the required processing temperature. While comprehensive side-by-side comparisons are not extensively documented in publicly available literature, the following table summarizes the known characteristics of this compound and other widely used silicon precursors.
| Precursor | Chemical Formula | Typical Deposition Temperature (°C) | Deposition Rate | Film Quality | Key Advantages | Disadvantages |
| This compound | SiBr4 | ~800 [1] | Potentially higher than SiCl4 [2] | Crystalline silicon films [1] | Lower decomposition temperature than SiCl4 [1] | Limited comparative data available. |
| Silane | SiH4 | 600 - 1100 | High | Good, but can be prone to gas-phase nucleation | Well-established precursor, high purity films | Pyrophoric, safety concerns |
| Dichlorosilane | SiH2Cl2 | 900 - 1100 | Moderate to High | Excellent | Good film uniformity and step coverage | Higher deposition temperature than SiH4 |
| Trichlorosilane | SiHCl3 | 1000 - 1200 | High | Excellent | Industry standard for high-quality epitaxial silicon | High deposition temperature, corrosive byproducts |
| Tetrachlorosilane | SiCl4 | >900[1] | Moderate | Good | Stable precursor, good for thick layers | High deposition temperature, corrosive byproducts |
Key Performance Differentiators of this compound
The primary performance advantage of this compound lies in its lower decomposition temperature. Experimental evidence shows that SiBr4 begins to decompose and deposit crystalline silicon at approximately 800°C, whereas Tetrachlorosilane (SiCl4) requires temperatures greater than 900°C for similar decomposition.[1] This lower thermal budget can be advantageous in preventing unwanted diffusion or degradation of underlying device structures.
Furthermore, the pyrolysis of SiBr4 has been reported to yield faster silicon deposition rates compared to SiCl4.[2] This can lead to increased throughput in manufacturing environments.
Experimental Protocols
General Protocol for Thermal CVD of Silicon using this compound
-
Substrate Preparation: The silicon substrate is subjected to a standard cleaning procedure to remove organic and metallic contaminants. This typically involves a series of chemical baths, such as an RCA clean, followed by a final dip in dilute hydrofluoric acid to remove the native oxide layer.
-
Reactor Setup: The cleaned substrate is loaded into the CVD reactor. The reactor is then evacuated to a high vacuum to remove any residual atmospheric gases.
-
Precursor Delivery: this compound, which is a liquid at room temperature, is vaporized and introduced into the reactor along with a carrier gas, typically hydrogen (H2). The flow rates of SiBr4 and H2 are precisely controlled using mass flow controllers.
-
Deposition: The substrate is heated to the desired deposition temperature, typically in the range of 800°C or higher. At this temperature, the SiBr4 and H2 react at the substrate surface, leading to the deposition of a crystalline silicon film. The byproducts of the reaction, primarily hydrogen bromide (HBr), are exhausted from the reactor.
-
Cool-down and Unloading: After the desired film thickness is achieved, the precursor and carrier gas flows are stopped, and the reactor is cooled down under an inert gas flow. The coated substrate is then removed from the reactor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Chemical Vapor Deposition process utilizing this compound.
References
A Comparative Analysis of Byproducts from Tetrabromosilane Synthesis Routes
For researchers, scientists, and professionals in drug development, the purity of chemical precursors is paramount. Tetrabromosilane (SiBr₄), a key reagent in the synthesis of silicon-based materials and certain organosilicon compounds, is no exception. The method of its synthesis directly impacts the impurity profile, which can influence the outcome of sensitive reactions. This guide provides an objective comparison of the byproducts generated from common this compound synthesis methods, supported by analogous experimental data from related halosilanes, and details the analytical protocols required for their characterization.
This compound is a colorless, fuming liquid that serves as a source of silicon in various chemical processes, including the production of high-purity silicon and specialized coatings.[1][2] The primary methods for its synthesis involve the direct reaction of silicon with bromine or the reaction of silicon with hydrogen bromide at elevated temperatures.[1] While both routes yield this compound, they can also produce a range of byproducts that may be detrimental to downstream applications. The nature and quantity of these impurities are critical considerations for any high-purity application.
Comparison of Synthesis Byproducts
Direct quantitative data on the byproduct distribution for different this compound synthesis methods is not extensively available in public literature. However, a robust comparative analysis can be constructed based on the known reaction chemistries and extensive studies on the closely related compound, silicon tetrachloride (SiCl₄).[3] The following table summarizes the expected byproducts from the two primary synthesis routes for SiBr₄. The information is derived from known side reactions and analogous impurity profiles of other halosilanes.
| Byproduct Category | Direct Bromination (Si + 2Br₂) | Hydrobromination (Si + 4HBr) | Source/Reason for Formation |
| Sub-halogenated Silanes | Low | Moderate to High | Incomplete reaction or side reactions. The presence of hydrogen in the hydrobromination process makes the formation of SiHₓBr₄₋ₓ species more likely.[1] |
| Hydrogen Halides | Low (present if moisture) | High (unreacted starting material) | Unreacted hydrogen bromide is a major potential impurity in the hydrobromination route. Hydrogen bromide can also be formed by hydrolysis of SiBr₄ if moisture is present.[1] |
| Organohalogen Compounds | Dependent on Si purity | Dependent on Si purity | If the silicon source contains carbon impurities, these can react with bromine to form various organobromine compounds.[3] |
| Metal Halides | Dependent on Si purity | Dependent on Si purity | Metallic impurities in the silicon feedstock (e.g., Fe, Al, B) can be converted to their respective bromides. |
| Siloxanes | Low (requires O₂) | Low (requires O₂) | Formed by the reaction of silicon bromides with oxygen at high temperatures.[1] |
| Unreacted Starting Materials | Bromine (Br₂) | Hydrogen Bromide (HBr) | Incomplete conversion during the synthesis process. |
Disclaimer: This table is based on established chemical principles and analogies to well-studied systems like silicon tetrachloride. The exact quantitative distribution of byproducts will depend on specific reaction conditions such as temperature, pressure, reaction time, and the purity of the starting materials.
Experimental Protocols
The analysis of byproducts in this compound requires stringent adherence to protocols that account for the compound's reactivity and moisture sensitivity.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed technique for the separation and identification of volatile and semi-volatile impurities in halosilane matrices.[3][5]
Protocol: GC-MS Analysis of this compound Byproducts
1. Sample Handling and Preparation:
-
All handling of this compound must be conducted in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen) to prevent hydrolysis.[4]
-
Use gas-tight syringes for liquid sample transfer.
-
Samples should be diluted in a dry, inert solvent (e.g., anhydrous heptane or a high-purity silicone oil) to an appropriate concentration for GC-MS analysis. The choice of solvent should be validated to ensure it does not co-elute with any impurities of interest.[6][7]
-
All glassware and consumables must be thoroughly dried and purged with an inert gas prior to use.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for the analysis of reactive compounds. A common choice is a low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane).[3]
-
Mass Spectrometer (MS): A quadrupole or triple quadrupole mass spectrometer is typically used.[8] The ion source should be robust and resistant to corrosion from halogenated compounds.
-
Carrier Gas: High-purity helium is the recommended carrier gas.
3. GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split injection to avoid overloading the column with the SiBr₄ matrix. The split ratio should be optimized (e.g., 50:1 or 100:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
(This program should be optimized based on the specific impurities of interest).
-
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
4. Data Analysis:
-
Identification of byproducts is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).[8]
-
Quantification can be performed using external or internal standards. Due to the reactive nature of the analytes, the use of stable, deuterated analogues as internal standards is preferred where available.
Workflow and Pathway Diagrams
To visualize the process of this compound synthesis and subsequent byproduct analysis, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Workflow from SiBr₄ Synthesis to Byproduct Analysis.
Caption: Logical Pathways for Byproduct Formation in SiBr₄ Synthesis.
References
- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.wasson-ece.com [applications.wasson-ece.com]
- 5. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS/MS - IBBR-CNR [ibbr.cnr.it]
A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of Tetrabromosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the purity analysis of Tetrabromosilane (SiBr4). Objective comparisons of performance are supported by experimental data to assist researchers in selecting the most appropriate method for their specific needs.
Workflow for Purity Confirmation of this compound
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound to confirm its purity.
Comparison of Spectroscopic Techniques
The following table summarizes the key performance characteristics of various spectroscopic methods for the analysis of this compound.
| Technique | Analyte Information | Typical Impurities Detected | Advantages | Limitations |
| ²⁹Si NMR Spectroscopy | Provides information on the silicon chemical environment. A single sharp peak is expected for pure SiBr₄. | Other silicon-containing compounds (e.g., siloxanes from hydrolysis, partially substituted silanes). | Highly specific for the silicon nucleus, providing clear structural information. | Low natural abundance and sensitivity of the ²⁹Si nucleus can lead to long acquisition times. |
| FT-IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. Characteristic Si-Br stretching and bending modes are observed. | Hydrolysis products (Si-OH, Si-O-Si), organic contaminants (C-H bonds). | Rapid analysis, sensitive to polar functional groups. | Water and atmospheric moisture can interfere with the analysis. |
| Raman Spectroscopy | Complements FT-IR by detecting non-polar bond vibrations. The symmetric Si-Br stretch is strongly Raman active. | Homonuclear species (e.g., Br₂), other non-polar impurities. | Minimal sample preparation, can be performed through glass containers, less interference from water. | Can be affected by sample fluorescence. |
| GC-MS | Separates volatile impurities and provides their mass-to-charge ratio for identification. | Volatile organic compounds, other volatile silicon-containing impurities. | Excellent for separating and identifying unknown volatile impurities. | Sample must be volatile and thermally stable. |
| ICP-MS | Quantifies trace and ultra-trace metallic impurities. | Metallic contaminants from synthesis or storage (e.g., Fe, Al, Ca). | Extremely high sensitivity for a wide range of elements. | Destructive technique, requires sample digestion. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. Given that this compound is highly sensitive to moisture, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Sample Preparation:
-
In an inert atmosphere, transfer approximately 0.5 mL of the this compound sample into a clean, dry 5 mm NMR tube.
-
If dilution is necessary, use a dry, deuterated, and non-reactive solvent such as benzene-d₆ or chloroform-d.
-
Cap the NMR tube securely.
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and sensitivity.
-
Nucleus: ²⁹Si
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative measurements, inverse-gated decoupling should be employed with a long relaxation delay (at least 5 times the longest T₁ of interest) to ensure full relaxation of the silicon nuclei.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range for silicon compounds.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): 30-60 seconds for quantitative analysis.
-
Number of Scans: A large number of scans (e.g., 128 or more) is usually required due to the low sensitivity of the ²⁹Si nucleus.
-
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an external standard such as tetramethylsilane (TMS) at 0 ppm.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean and dry.
-
In an inert atmosphere, place a single drop of the this compound sample directly onto the center of the ATR crystal.
-
Acquire the spectrum immediately to minimize exposure to atmospheric moisture.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: A single-reflection ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to obtain a good signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Identify the characteristic absorption bands for Si-Br bonds and any impurity-related peaks (e.g., O-H, Si-O-Si).
-
-
Sample Preparation:
-
This compound can be analyzed directly in a sealed, dry glass vial or a quartz cuvette.
-
In an inert atmosphere, transfer the sample into the container and seal it.
-
-
Instrument Parameters:
-
Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Laser Power: Use a low laser power to avoid sample heating or degradation.
-
Acquisition Time and Accumulations: Adjust as needed to achieve a good signal-to-noise ratio.
-
Spectral Range: Cover the expected range for Si-Br vibrations and potential impurities.
-
-
Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Identify the characteristic Raman scattering peaks for this compound.
-
-
Sample Preparation:
-
In an inert atmosphere, prepare a dilute solution of the this compound sample in a dry, volatile, and non-reactive solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 100-1000 ppm.
-
Transfer the solution to a GC vial and seal it with a septum cap.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode to handle the high concentration of the main component.
-
Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 200-250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute impurities with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 30-500) to detect a variety of potential impurities.
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
-
Data Processing:
-
Identify the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) for identification. The mass spectrum of SiBr₄ will show a characteristic isotopic pattern due to the presence of silicon and bromine isotopes. Fragmentation will likely involve the loss of bromine atoms.
-
-
Sample Preparation:
-
Due to the reactive nature of this compound, direct introduction into the ICP-MS is not feasible. A hydrolysis and digestion step is required.
-
In a fume hood, carefully and slowly add a known amount of the this compound sample to a large volume of high-purity deionized water or a dilute acid solution (e.g., nitric acid) in a suitable container (e.g., PFA). This will hydrolyze the SiBr₄ to silica (SiO₂) and hydrobromic acid (HBr).
-
The resulting solution can then be diluted to the appropriate concentration for ICP-MS analysis.
-
-
Instrument Parameters:
-
Follow the standard operating procedures for the specific ICP-MS instrument.
-
Use a multi-element standard solution for calibration.
-
Monitor a range of elements relevant to the synthesis and handling of this compound (e.g., Fe, Al, Ca, Mg, Na, K, etc.).
-
-
Data Processing:
-
Quantify the concentration of each metallic impurity based on the calibration curves.
-
Report the results in parts per million (ppm) or parts per billion (ppb) relative to the original this compound sample weight.
-
A Comparative Guide to Silicon Precursors in Nanomaterial Synthesis: Benchmarking SiBr₄
For researchers, scientists, and drug development professionals, the choice of a silicon precursor is a critical decision that dictates the morphology, purity, and functionality of the resulting nanomaterials. This guide provides an objective comparison of silicon tetrabromide (SiBr₄) against other commonly used silicon precursors—silicon tetrachloride (SiCl₄), tetraethoxysilane (TEOS), and silane (SiH₄)—in the synthesis of silicon-based nanomaterials.
This publication delves into the performance of these precursors across various synthesis techniques, presenting supporting experimental data to inform your selection process. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced clarity.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor significantly impacts the characteristics of the synthesized nanomaterials. The following tables summarize the key performance metrics of SiBr₄, SiCl₄, TEOS, and SiH₄ based on available experimental data.
| Precursor | Synthesis Method | Nanoparticle Size | Size Distribution | Yield/Production Rate | Purity | Key Advantages | Key Disadvantages |
| SiBr₄ | Plasma-assisted Decomposition | Tunable (e.g., influencing photoluminescence) | - | - | High | Facile synthesis of fluorescent nanoparticles.[1] | Less common, data on yield and size distribution is limited. |
| Solution-based Reduction | - | - | Potentially high | - | Easier to reduce than SiCl₄. | Requires reducing agents. | |
| SiCl₄ | Non-thermal Plasma | 5 - 10 nm | - | Up to 140 mg/h (50% precursor utilization)[2][3] | High (66% metallic states)[2] | High-quality crystalline material can be produced.[2][3] | Requires H₂ for nucleation, chlorine-terminated surface is prone to oxidation.[2][3] |
| Solution-based Reduction | < 5 nm | - | High | High | Inexpensive and readily available starting material. | Requires reducing agents. | |
| TEOS | Sol-gel | 15 - 800 nm (highly tunable)[4] | Can be monodisperse | - | High | Excellent control over particle size and morphology.[4] | Multi-step process (hydrolysis and reduction). |
| Silane (SiH₄) | Pyrolysis | 5 nm (can be tuned with etching) | - | 20 - 200 mg/h | High | High production rates. | Pyrophoric and hazardous gas. |
| Non-thermal Plasma | - | - | - | High | Produces hydrogen-terminated surfaces, more robust against oxidation.[2][3] | Requires careful handling due to safety concerns. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of silicon nanomaterials. Below are representative experimental protocols for the synthesis methods discussed.
Plasma-Assisted Decomposition of SiBr₄
This method allows for the facile synthesis of fluorescent silicon nanoparticles.
Protocol:
-
Introduce SiBr₄ vapor into a plasma chamber.
-
Generate a low-temperature, non-thermal plasma to induce the decomposition of SiBr₄.
-
Control the total pressure of the plasma chamber to tune the photoluminescent properties of the resulting silicon nanoparticles.
-
Collect the synthesized silicon nanoparticles, which will be covered with a silicon oxide layer.
Non-thermal Plasma Synthesis using SiCl₄
This technique can produce high-quality silicon nanocrystals.
Protocol:
-
Introduce SiCl₄ vapor into a non-thermal plasma reactor.
-
Add hydrogen gas to the mixture to facilitate the nucleation and growth of nanoparticles.
-
Apply a significantly high power input to ensure the formation of crystalline particles.
-
Collect the resulting nanoparticles which will have a chlorine-terminated surface.
Solution-based Reduction of Silicon Tetrahalides (SiBr₄/SiCl₄)
A versatile method for producing silicon nanocrystals with high yields.
Protocol:
-
Dissolve the silicon tetrahalide (SiBr₄ or SiCl₄) in an organic solvent.
-
Introduce a suitable reducing agent (e.g., sodium naphthalenide) to the solution to reduce the silicon tetrahalide to silicon nanocrystals.
-
The reaction is typically conducted at room temperature and under atmospheric pressure.
-
The resulting halide-terminated silicon nanocrystals can be further functionalized with various ligands.
Sol-Gel Synthesis using TEOS
This method offers excellent control over nanoparticle size and morphology.
Protocol:
-
Hydrolyze tetraethoxysilane (TEOS) in a mixture of alcohol and water.
-
Use a catalyst, such as ammonia or an acid, to control the pH of the reaction.
-
The hydrolysis is followed by a condensation reaction of the resulting silanols to form silica (SiO₂) nanoparticles.
-
The silica nanoparticles are then reduced to silicon nanoparticles, for example, through magnesiothermic reduction.
Pyrolysis of Silane (SiH₄)
A method capable of high production rates of silicon nanoparticles.
Protocol:
-
Introduce silane gas (SiH₄) into a high-temperature reactor.
-
The thermal decomposition of silane leads to the formation of silicon nanoparticles.
-
The synthesized particles can be collected, and their size can be further tuned by etching with a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships for the different silicon precursors.
Caption: Experimental workflows for nanomaterial synthesis using different silicon precursors.
Caption: Simplified reaction pathways for different silicon precursors.
Conclusion
The choice of a silicon precursor is a multifaceted decision that depends on the desired properties of the final nanomaterial and the available synthesis infrastructure.
-
SiBr₄ emerges as a promising precursor for applications requiring fluorescent silicon nanoparticles, with the advantage of being easier to reduce in solution-based methods compared to its chloride counterpart. However, the available data on its performance metrics like yield and size distribution is less comprehensive.
-
SiCl₄ is a well-studied and cost-effective precursor, particularly for plasma synthesis, capable of producing high-quality crystalline nanoparticles. Its main drawback is the formation of a less stable, chlorine-terminated surface.
-
TEOS provides unparalleled control over nanoparticle size and morphology through the sol-gel process, making it ideal for applications where precise size is critical. The trade-off is a more complex, multi-step synthesis process.
-
Silane is the precursor of choice for high-production-rate methods like pyrolysis and results in nanoparticles with a more stable hydrogen-terminated surface. However, its hazardous nature requires specialized handling procedures.
Ultimately, the optimal silicon precursor will be determined by a careful consideration of the specific research or application goals, balancing factors such as desired nanoparticle characteristics, production scale, safety requirements, and cost. This guide provides a foundational dataset to aid in this critical decision-making process.
References
Safety Operating Guide
Proper Disposal Procedures for Tetrabromosilane
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Tetrabromosilane (SiBr₄) are paramount. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of laboratory-scale quantities of this compound, ensuring operational safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a corrosive, moisture-sensitive liquid that requires careful handling in a controlled environment.[1][2] It has a suffocating odor and reacts readily with water, including atmospheric moisture, to produce silicon dioxide and hazardous hydrogen bromide (HBr) gas.[3] This hydrolysis reaction is exothermic and can be vigorous.[2]
Key Hazards:
-
Moisture Reactivity: Fumes in moist air due to hydrolysis, releasing corrosive HBr gas.[3]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Inhalation Toxicity: Inhalation of vapors or the resulting HBr gas can severely irritate the respiratory tract and may cause a build-up of fluid in the lungs (pulmonary edema).[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash-resistant safety goggles and a full-face shield.[5][6]
-
Hand Protection: Neoprene or similar chemical-resistant gloves are required.[5]
-
Skin Protection: Wear a lab coat and an apron. Ensure full-body coverage to prevent any skin contact.[5]
-
Respiratory Protection: All handling must be done in a certified chemical fume hood.[7] For higher concentrations or spill response, an air-supplied respirator may be necessary.[6]
Emergency Procedures:
-
Spill Response: Evacuate the area. For small spills, cover with a dry, inert, non-combustible material such as sand or dry earth.[4][8] Do NOT use water.[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if possible. Seek immediate medical attention.[4][6]
-
Skin Contact: Quickly remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Data Summary: this compound and Reaction Products
The following table summarizes key quantitative data for this compound and its primary hydrolysis products.
| Property | This compound (SiBr₄) | Hydrogen Bromide (HBr) | Silicon Dioxide (SiO₂) |
| CAS Number | 7789-66-4[3] | 10035-10-6 | 7631-86-9 |
| Molar Mass | 347.70 g/mol [3] | 80.91 g/mol | 60.08 g/mol |
| Appearance | Colorless fuming liquid[3] | Colorless, acrid gas | White, crystalline solid |
| Boiling Point | 153 °C[9] | -66.8 °C | 2950 °C |
| Melting Point | 5 °C[9] | -86.9 °C | 1713 °C |
| Hazards | Corrosive, Water-Reactive[1] | Corrosive, Toxic Gas | Generally non-hazardous |
Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization
The recommended procedure for disposing of small, laboratory-scale quantities of this compound is through a controlled hydrolysis reaction, followed by neutralization. This process converts the reactive SiBr₄ into less hazardous, stable inorganic compounds: silicon dioxide and sodium bromide.
Experimental Methodology:
Objective: To safely hydrolyze and neutralize this compound waste.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃)
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation:
-
Don all required PPE as listed above.
-
Perform the entire procedure within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are accessible.[7]
-
Place a large beaker containing a magnetic stir bar on a stir plate inside an ice bath.
-
-
Prepare Neutralizing Solution:
-
Prepare a cold aqueous solution of sodium bicarbonate. A 5-10% solution is typically sufficient. The amount should be in stoichiometric excess to neutralize the hydrogen bromide that will be generated (see reaction equation below). For every 1 mL of SiBr₄ (approx. 2.8 g or 8 mmol), you will generate 32 mmol of HBr. You will need at least 2.7 g of NaHCO₃ (32 mmol) for neutralization. It is recommended to use a 2-fold excess or more.
-
Begin stirring the bicarbonate solution gently in the ice bath.
-
-
Controlled Addition of this compound:
-
Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution very slowly , drop by drop.
-
The reaction is SiBr₄ + 4 NaHCO₃ → SiO₂(s) + 4 NaBr(aq) + 4 CO₂(g) . The hydrolysis reaction (SiBr₄ + 2H₂O → SiO₂ + 4HBr) is immediately followed by neutralization (HBr + NaHCO₃ → NaBr + H₂O + CO₂).
-
Control the addition rate to manage the heat generation and effervescence (CO₂ gas). If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.
-
-
Reaction Completion and Neutralization:
-
After all the this compound has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for another hour.
-
Check the pH of the solution using pH paper or a meter. The pH should be between 6 and 8. If it is still acidic, add more sodium bicarbonate portion-wise until the solution is neutralized.
-
-
Waste Segregation and Disposal:
-
Solid Waste: Separate the solid silicon dioxide (SiO₂) precipitate by filtration. Wash the solid with water, allow it to air dry completely in the fume hood. This solid is generally considered non-hazardous and may be disposed of in regular solid waste, pending confirmation with your institution's waste management guidelines.
-
Liquid Waste: The filtrate is an aqueous solution of sodium bromide (NaBr). In most cases, this neutralized salt solution can be disposed of down the sanitary sewer with copious amounts of water.[10] Confirm this is permissible with your institution's environmental health and safety office.
-
Container Decontamination: Rinse the empty this compound container three times with a small amount of an inert, high-boiling point solvent (e.g., silicone oil) or a compatible detergent solution. Collect these rinses in a designated container for halogenated organic waste and dispose of them through your institution's hazardous waste program.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 3. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. szjingugs.com [szjingugs.com]
- 6. middlesexgases.com [middlesexgases.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 7789-66-4 CAS MSDS (SILICON TETRABROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. uwlax.edu [uwlax.edu]
Personal protective equipment for handling Tetrabromosilane
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Tetrabromosilane (SiBr4). Adherence to these guidelines is essential to mitigate the significant hazards associated with this compound.
This compound is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2] It reacts with water and moisture in the air to produce hydrobromic acid and silicon dioxide, which can cause respiratory irritation.[1][3] Due to its hazardous nature, stringent safety measures must be implemented during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical goggles or a full-face shield. Contact lenses should not be worn.[4] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] | Provides a barrier against skin contact, which can cause severe burns.[1][2] |
| Body Protection | Wear suitable protective clothing, such as a chemically resistant lab coat or apron.[4][5] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a self-contained breathing apparatus (SCBA) may be necessary, especially in poorly ventilated areas or during spills.[1][4] | Protects against inhalation of harmful vapors and decomposition products like hydrogen bromide.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to the final disposal of this compound.
Detailed Experimental Protocols
Handling Procedure:
-
Preparation : Before handling this compound, ensure that a properly functioning chemical fume hood is available.[1][4] All necessary PPE should be inspected for integrity and fit. Emergency equipment, including an eyewash station and safety shower, must be readily accessible.[4]
-
Handling : Always wear the specified PPE. Conduct all work in a chemical fume hood to minimize inhalation exposure.[1][4] Handle the chemical carefully to prevent spills. This compound is sensitive to moisture and will react with water, so it is crucial to keep it away from any water sources.[1]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[6]
Disposal Plan:
-
Waste Collection : Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal : Dispose of the hazardous waste through your institution's approved waste disposal program. Do not attempt to neutralize or dispose of this compound down the drain.
Emergency Response:
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2]
-
Spills : In case of a spill, contain it with an absorbent material and collect it into a suitable container for disposal.[4] Ensure proper ventilation and wear appropriate PPE during cleanup.
References
- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]
- 2. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silicon tetrabromide - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Page loading... [wap.guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
